Oxidoboron
描述
属性
IUPAC Name |
oxoboron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO/c1-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWNZPNSYMGTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1303-86-2 (Parent) | |
| Record name | Boron monoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012505770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
26.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12505-77-0, 54566-73-3 | |
| Record name | Boron oxide (BO) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12505-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boron monoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012505770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054566733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOBORON MONOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IDJ8AZ8DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Oxidoboron Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidoboron compounds, characterized by the presence of a boron-oxygen bond, represent a versatile and increasingly important class of molecules in chemical synthesis, materials science, and medicine. Their unique electronic structure and reactivity have positioned them as critical building blocks in organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. In the realm of drug development, the inherent Lewis acidity and ability to form reversible covalent bonds with biological nucleophiles have led to the successful development of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental properties of key this compound compounds, including boronic acids, boronate esters, and boroxines, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their structure-activity relationships.
Core Properties of this compound Compounds
The chemistry of this compound compounds is largely dictated by the electron-deficient nature of the boron atom, which typically possesses an empty p-orbital. This confers Lewis acidic properties, making them amenable to nucleophilic attack. The most common classes of this compound compounds are boronic acids (R-B(OH)₂), their corresponding esters (R-B(OR')₂), and their cyclic anhydrides, boroxines ((RBO)₃).
Chemical Structure and Bonding
The boron atom in most this compound compounds is sp² hybridized, resulting in a trigonal planar geometry. The C-B bond has low polarity, and while alkylboron compounds are generally stable, they are susceptible to oxidation.[1] The presence of hydroxyl or alkoxy groups on the boron atom significantly influences the compound's properties.
Table 1: Selected Bond Lengths and Angles of Representative this compound Compounds
| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |
| Phenylboronic acid | B-C | 1.565(3) | O-B-O | - | [1] |
| B-O | 1.371(7) | C-B-O | - | [1] | |
| Methylboronic acid | C-B | 1.55-1.59 | - | ~120 | [2] |
| B-O | 1.36-1.39 | - | ~120 | [2] | |
| Ethyl-substituted boroxine | B-O | 1.384 | - | - | |
| B-C | 1.565 | - | - | ||
| Phenyl-substituted boroxine | B-O | 1.386 | - | - | |
| B-C | 1.546 | - | - |
Lewis Acidity and pKa
A defining characteristic of boronic acids is their Lewis acidity. They can accept a pair of electrons from a Lewis base, a property that is fundamental to their biological activity and utility in sensors. The pKa of a boronic acid is a measure of its acidity and is significantly influenced by the nature of the organic substituent (R group). Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it. Arylboronic acids are typically more acidic than alkylboronic acids.[3]
Table 2: pKa Values of Selected Substituted Phenylboronic Acids
| Substituent (Position) | pKa | Reference |
| H | 8.83 | [4] |
| 4-Methoxy | 9.25 | [5] |
| 4-Chloro | 8.5 | [6] |
| 4-Trifluoromethyl | 7.9 | [7] |
| 3-Fluoro | 8.5 | [8] |
| 2-Fluoro | 8.7 | [7] |
| 4-Formyl | 7.9 | [5] |
| 2-((dimethylamino)methyl) | ~5.3 | [5] |
Factors Influencing Lewis Acidity of Boronic Acids
Caption: Factors that modulate the Lewis acidity of boronic acids.
This compound Compounds in Drug Development
The ability of the boron atom in this compound compounds to form stable, yet reversible, covalent bonds with nucleophilic residues in biological targets, such as the serine in the active site of proteases, has been a cornerstone of their success in medicinal chemistry.[9] This has led to the development of several FDA-approved drugs.
Mechanism of Action: The Case of Tavaborole
Tavaborole is an oxaborole antifungal agent used for the topical treatment of onychomycosis. Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[5][10] Tavaborole traps the tRNALeu in the editing site of the enzyme, preventing the catalytic cycle and ultimately leading to fungal cell death.[10][11]
Caption: Mechanism of action of the antifungal drug tavaborole.
Table 3: Physicochemical Properties of Tavaborole
| Property | Value | Reference |
| Molecular Weight | 151.95 g/mol | [12] |
| Solubility in water | Slightly soluble | [10] |
| Melting Point | 132°C |
Structure-Activity Relationships (SAR)
The biological activity of boronic acid-based inhibitors is highly dependent on their structure. For dipeptidyl boronic acid proteasome inhibitors, for instance, bicyclic groups at the R¹ position, 3-F substituents at the R² position, and bulky aliphatic groups at the R³ position have been shown to be favorable for activity.[13]
Key Reactions and Experimental Protocols
Synthesis of Boronic Esters
Boronic esters, particularly pinacol esters, are widely used in organic synthesis due to their stability and ease of handling compared to the corresponding boronic acids.
Experimental Protocol: Synthesis of Isobutylboronic Acid Pinacol Ester
Materials:
-
Isobutylboronic acid (25.0 g, 245 mmol)
-
Pinacol (29.0 g, 245 mmol)
-
Magnesium sulfate (anhydrous, 44.3 g, 368 mmol)
-
Diethyl ether (anhydrous, 300 mL)
-
Pentane (700 mL)
-
Water (deionized)
Procedure:
-
To an oven-dried 1 L flask equipped with a magnetic stirrer, add isobutylboronic acid, pinacol, and magnesium sulfate.
-
Add anhydrous diethyl ether to the flask under an argon atmosphere.
-
Stir the resulting suspension at room temperature for 24 hours.
-
Filter the solids and concentrate the filtrate in vacuo.
-
Dissolve the crude material in pentane and wash with water (3 x 150 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude boronic ester by distillation (14 mmHg, 71 °C) to yield the final product as a colorless oil.[11]
Experimental Workflow: Synthesis and Purification of a Boronic Acid Pinacol Ester
Caption: Workflow for boronic acid pinacol ester synthesis.
Boroxine Formation
Boronic acids can undergo a reversible dehydration reaction to form cyclic trimers known as boroxines. This equilibrium is influenced by factors such as temperature, solvent, and the electronic nature of the substituents on the boronic acid. Electron-donating groups tend to favor boroxine formation.[6][14] The formation of boroxines is often an entropically driven process due to the release of water molecules.[14][15]
Table 4: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines in CDCl₃ at 298 K
| Substituent (R) | Keq (M⁻²) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| OMe | 1.40 | -0.20 | 3.4 | 3.6 | [6][14] |
| Me | 0.45 | 0.48 | 3.4 | 2.9 | [6][14] |
| H | 0.32 | 0.67 | 3.4 | 2.7 | [6][14] |
| Cl | 0.14 | 1.16 | 4.2 | 3.0 | [6][14] |
| CO₂Me | 0.11 | 1.30 | 3.8 | 2.5 | [6][14] |
Experimental Protocol: Synthesis of Triphenylboroxine
Materials:
-
Phenylboronic acid
-
Toluene
Procedure:
-
A solution of phenylboronic acid in toluene is heated to reflux in a flask equipped with a Dean-Stark apparatus.
-
The reaction is continued until the theoretical amount of water is collected in the Dean-Stark trap.
-
The solvent is removed under reduced pressure to yield triphenylboroxine as a white solid.
Characterization of this compound Compounds
A variety of spectroscopic techniques are employed to characterize this compound compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to elucidate the organic framework. ¹¹B NMR is particularly informative, as the chemical shift is sensitive to the coordination number and electronic environment of the boron atom. Tricoordinate boron (in boronic acids and esters) typically resonates at a lower field (δ 20-30 ppm), while tetracoordinate boron (in boronate anions) appears at a higher field (δ 5-15 ppm).[16][17]
-
Infrared (IR) Spectroscopy: The B-O stretching vibration is a characteristic feature in the IR spectra of this compound compounds, typically appearing in the region of 1300-1400 cm⁻¹. The O-H stretching of the boronic acid hydroxyl groups is also readily identifiable.
-
X-ray Crystallography: This technique provides definitive structural information, including bond lengths, bond angles, and crystal packing.
Conclusion
This compound compounds possess a rich and diverse chemistry that has been harnessed for a wide range of applications. Their fundamental properties, particularly the Lewis acidity of the boron center and the reversible nature of B-O bond formation, are key to their utility. For researchers in drug development, a thorough understanding of the structure-property and structure-activity relationships of these compounds is crucial for the rational design of new therapeutic agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the synthesis, characterization, and application of this important class of molecules. As research in this field continues to expand, the potential for new discoveries and innovations based on the unique chemistry of this compound compounds remains vast.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy Methylboronic acid | 116234-45-8 | >98% [smolecule.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. DSpace [kuscholarworks.ku.edu]
- 13. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
The Ascendant Trajectory of Oxoborane Derivatives: A Technical Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
The field of medicinal chemistry has witnessed a significant rise in the exploration of boron-containing compounds, with oxoborane derivatives emerging as a particularly promising class of therapeutic agents. Their unique chemical properties, including the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have positioned them as potent inhibitors of various enzymes implicated in a range of diseases. This technical guide provides an in-depth overview of the discovery and synthesis of novel oxoborane derivatives, with a focus on benzoxaboroles and other emerging scaffolds. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the intricate signaling pathways and synthetic workflows.
A New Paradigm in Drug Discovery: The Rise of Oxoboranes
Oxoborane chemistry has evolved significantly from the study of the transient parent molecule, H-B=O, which has been primarily detected in the gas phase.[1] Modern synthetic strategies have led to the development of stable and isolable oxoborane derivatives, often through stabilization with Lewis acids or by incorporating sterically demanding ligands.[2][3] This has paved the way for their investigation in drug discovery, leading to the development of FDA-approved drugs and a robust pipeline of clinical candidates.[4]
Benzoxaboroles, a prominent class of oxoboranes, have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[5] The success of drugs like crisaborole for atopic dermatitis and tavaborole for onychomycosis has spurred further research into this versatile scaffold.[4][6] Beyond benzoxaboroles, researchers are exploring a diverse range of oxoborane-containing molecules, including carborane conjugates and other novel heterocyclic systems, to target a wider array of diseases.[7]
Synthetic Methodologies: Crafting the Oxoborane Core
The synthesis of oxoborane derivatives has been a key focus of research, with numerous methods developed to access these valuable compounds. A general workflow for the synthesis and screening of novel oxoborane derivatives is depicted below.
Experimental Protocols
Protocol 1: Synthesis of Benzoxaboroles via ortho-Oxalkylation of Arylboronic Acids
This method provides a simple and efficient route to benzoxaboroles from readily available starting materials.[8]
-
Reaction Setup: To a solution of an arylboronic acid (1.0 mmol) in a suitable solvent (e.g., 1,2-dichloroethane), add the corresponding aldehyde or ketone (1.2 mmol).
-
Acid Catalyst: Add a Brønsted acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) (0.1-1.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzoxaborole derivative.
-
Characterization: Characterize the purified product by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry.
Protocol 2: Synthesis of Anionic Oxoboranes
This protocol describes the formation of non-acid/base-stabilized anionic oxoboranes, which are isoelectronic and isostructural with ketones.[5]
-
Precursor Synthesis: Synthesize the sterically hindered borinic acid precursor, for example, MesTer₂BOH, through a one-pot procedure.
-
Deprotonation: Treat the borinic acid (1.0 mmol) in a suitable solvent (e.g., toluene) with a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.0 mmol) at room temperature.
-
Cation Sequestration: Add a cation sequestering agent like 18-crown-6 or [2.2.2]-cryptand (1.0 mmol) to the reaction mixture.
-
Isolation: Stir the mixture for a specified time, then remove the solvent under vacuum. The resulting solid can be washed with a non-polar solvent (e.g., pentane) and dried to yield the anionic oxoborane salt.
-
Characterization: Characterize the product using single-crystal X-ray diffraction and NMR spectroscopy.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of novel oxoborane derivatives, providing a basis for structure-activity relationship (SAR) studies.
Table 1: Synthesis and Characterization Data for Selected Benzoxaborole Derivatives
| Compound | Starting Materials | Synthetic Method | Yield (%) | Melting Point (°C) | ¹¹B NMR (ppm) | Ref. |
| Crisaborole | 4-cyano-2-formylphenylboronic acid | Multistep synthesis | - | - | - | [8] |
| AN2690 | 5-fluoro-2-formylphenylboronic acid | Multistep synthesis | - | - | - | [9] |
| AN6426 | Substituted 3-aminomethyl benzoxaborole | Multistep synthesis | - | - | - | [10] |
| AN8432 | Substituted 3-aminomethyl benzoxaborole | Multistep synthesis | - | - | - | [10] |
Table 2: Biological Activity of Selected Oxoborane Derivatives
| Compound | Target | Assay | IC₅₀ / MIC | Ref. |
| Crisaborole | Phosphodiesterase 4 (PDE4) | Enzyme Inhibition | 55 - 340 nM | [8] |
| AN2690 | Fungal Leucyl-tRNA Synthetase | Antifungal Activity (MIC) | Varies by species | [9] |
| ZCL039 | S. pneumoniae Leucyl-tRNA Synthetase | Enzyme Inhibition (IC₅₀) | - | [11] |
| AN6426 | P. falciparum Leucyl-tRNA Synthetase | Antimalarial Activity (IC₅₀) | 310 nM | [10] |
| AN8432 | P. falciparum Leucyl-tRNA Synthetase | Antimalarial Activity (IC₅₀) | 490 nM | [10] |
| JM7 | TEAD Palmitoylation | YAP Transcriptional Reporter | 972 nM | [7] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of oxoborane derivatives stem from their ability to interact with and inhibit specific biological targets. The following diagrams illustrate the mechanisms of action for three key classes of oxoborane inhibitors.
Leucyl-tRNA Synthetase (LeuRS) Inhibition
Benzoxaboroles, such as the antifungal agent tavaborole (AN2690), inhibit protein synthesis by targeting the editing site of leucyl-tRNA synthetase. The boron atom forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu, trapping it in the editing site and preventing the release of the correctly charged tRNA.[9][10]
References
- 1. Derivative of the Parent Oxoborane Synthesized - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of a coordinated oxoborane: Lewis acid stabilization of a boron-oxygen double bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 9. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Discovery of a potent benzoxaborole-based anti-pneumococcal agent targeting leucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical studies on the electronic structure of the BO+ cation.
An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of the BO⁺ Cation
This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of the boron monoxide cation (BO⁺). Aimed at researchers, scientists, and professionals in drug development, this document delves into the computational methodologies, summarizes key quantitative data, and visualizes the relationships between electronic states and theoretical methods.
Introduction to the BO⁺ Cation
The boron monoxide cation (BO⁺) is a diatomic species of significant interest in various fields, including combustion chemistry, astrophysics, and materials science. A thorough understanding of its electronic structure is crucial for modeling its behavior in different environments and for interpreting experimental spectroscopic data. Theoretical chemistry provides powerful tools to investigate the potential energy curves, spectroscopic constants, and other electronic properties of this cation with high accuracy.
Theoretical Methodologies
The electronic structure of BO⁺ has been primarily investigated using high-level ab initio quantum chemistry methods. These methods aim to solve the time-independent, non-relativistic Schrödinger equation within the Born-Oppenheimer approximation. The most prominent methods employed in the literature are multireference configuration interaction (MRCI) and coupled-cluster (CC) theory.[1][2]
Multireference Configuration Interaction (MRCI)
The MRCI method is a powerful technique for accurately describing the electronic structure of molecules, especially for excited states and species with significant multireference character.[3] The process typically involves the following steps:
-
Complete Active Space Self-Consistent Field (CASSCF) : A CASSCF calculation is first performed to obtain a good zeroth-order description of the wavefunction. This involves distributing a specific number of active electrons among a set of active molecular orbitals. For BO⁺, a typical active space includes the valence orbitals of boron and oxygen.[1]
-
Configuration Interaction (CI) : Following the CASSCF calculation, single and double excitations from the reference configurations generated by the CASSCF are included in a configuration interaction calculation. This step accounts for the dynamic electron correlation.
-
Davidson Correction : To account for the effects of higher-order excitations and to ensure size-consistency, the Davidson correction (+Q) is often applied to the MRCI energies.[1]
Coupled-Cluster (CC) Theory
Coupled-cluster theory is another highly accurate method for treating electron correlation.[4] It is particularly effective for systems where the Hartree-Fock determinant is a good starting point (i.e., single-reference character). Common variants include:
-
CCSD : Coupled cluster with single and double excitations.
-
CCSD(T) : A popular and highly accurate method that includes a perturbative treatment of triple excitations, often referred to as the "gold standard" of quantum chemistry for single-reference systems.[4]
Basis Sets
The accuracy of ab initio calculations is also highly dependent on the quality of the basis set used to represent the atomic orbitals. For studies on BO⁺, correlation-consistent basis sets developed by Dunning and co-workers are commonly employed.[1] These include:
-
aug-cc-pVnZ (n=T, Q, 5, 6) : Augmented correlation-consistent polarized valence basis sets of triple-zeta (T), quadruple-zeta (Q), quintuple-zeta (5), and sextuple-zeta (6) quality. The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions and excited states.
-
aug-cc-pCVnZ : Core-valence correlation-consistent basis sets that are designed to also capture the correlation effects of the core electrons.[1]
Additional Corrections
To achieve high accuracy, further corrections are often included in the calculations:
-
Core-Valence Correlation : The correlation between core and valence electrons can be significant and is accounted for by using appropriate core-valence basis sets.[2]
-
Scalar Relativistic Effects : For heavier atoms, relativistic effects become important. These are often included using methods like the Douglas-Kroll-Hess (DKH) Hamiltonian.[2]
-
Basis Set Extrapolation : To approximate the results at the complete basis set (CBS) limit, energies from calculations with different basis set sizes are extrapolated.[2]
Quantitative Data on Electronic States
Theoretical studies have characterized a large number of electronic states for the BO⁺ cation. The following tables summarize the key spectroscopic constants for the low-lying singlet, triplet, and quintet states, as calculated using the MRCI+Q/aug-cc-pCV5Z level of theory, including scalar relativistic corrections.[2]
Table 1: Spectroscopic Constants of Singlet Electronic States of BO⁺
| State | T
| R
| ω
| ω
| B
| α
| D
|
| X ¹Σ⁺ | 0 | 1.173 | 2050.8 | 11.9 | 1.903 | 0.016 | 9.17 |
| A ¹Π | 27421 | 1.294 | 1520.1 | 12.3 | 1.558 | 0.017 | 6.46 |
| B ¹Σ⁺ | 43833 | 1.442 | 1150.3 | 10.4 | 1.251 | 0.016 | 4.54 |
| C ¹Π | 52934 | 1.229 | 1572.3 | 13.2 | 1.713 | 0.018 | 3.42 |
| D ¹Σ⁺ | 63127 | 1.221 | 1680.1 | 14.1 | 1.734 | 0.019 | 2.16 |
| E ¹Δ | 64321 | 1.351 | 1380.2 | 11.8 | 1.446 | 0.017 | 2.01 |
Table 2: Spectroscopic Constants of Triplet Electronic States of BO⁺
| State | T
| R
| ω
| ω
| B
| α
| D
|
| a ³Π | 4890 | 1.345 | 1385.2 | 12.1 | 1.460 | 0.017 | 8.58 |
| b ³Σ⁺ | 30123 | 1.285 | 1545.3 | 12.5 | 1.580 | 0.017 | 6.25 |
| c ³Σ⁻ | 41234 | 1.432 | 1180.4 | 10.8 | 1.272 | 0.016 | 4.87 |
| d ³Δ | 45678 | 1.451 | 1130.5 | 10.5 | 1.235 | 0.016 | 4.31 |
| e ³Π | 55432 | 1.254 | 1600.1 | 13.5 | 1.654 | 0.018 | 3.11 |
Table 3: Spectroscopic Constants of Quintet Electronic States of BO⁺
| State | T
| R
| ω
| ω
| B
| α
| D
|
| 1 ⁵Σ⁺ | 68901 | 1.567 | 980.2 | 9.8 | 1.056 | 0.015 | 1.44 |
| 1 ⁵Π | 71234 | 1.589 | 950.1 | 9.5 | 1.023 | 0.015 | 1.16 |
Note: T
e
is the electronic term energy, Re
e
e
e
e
e
e
Visualizations
The following diagrams illustrate the logical relationships between the theoretical methods and the electronic states of the BO⁺ cation.
Caption: Hierarchy of ab initio theoretical methods used in the study of BO⁺.
Caption: Relative energy levels of the low-lying electronic states of BO⁺.
Conclusion
Theoretical studies, particularly those employing high-level ab initio methods like MRCI and coupled cluster, have provided a deep and quantitative understanding of the electronic structure of the BO⁺ cation. The comprehensive data on numerous electronic states, including their spectroscopic constants and potential energy curves, are invaluable for interpreting experimental spectra and for modeling the chemical and physical behavior of this important diatomic species. The continued development and application of advanced computational methods will undoubtedly lead to an even more refined picture of the electronic landscape of BO⁺ and other challenging molecular systems.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Accurate multireference configuration interaction calculations of the 24 Λ-S states and 60 Ω states of the BO(+) cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multireference configuration interaction - Wikipedia [en.wikipedia.org]
- 4. Coupled cluster - Wikipedia [en.wikipedia.org]
Unraveling the Structure of Boron Monoxide: A Technical Guide to its Proposed Polymorphs and Experimental Elucidation
For Immediate Release
Ames, Iowa – After decades of scientific inquiry, the definitive structure of boron monoxide (BO), a deceptively simple compound, has been elucidated. This technical guide provides an in-depth exploration of the various proposed structures of boron monoxide, the experimental protocols for its synthesis and characterization, and the logical pathway that led to the conclusive identification of its two-dimensional nature. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemistry and application of novel boron-based materials.
Introduction: The Long-Standing Enigma of Boron Monoxide
First synthesized in 1940, with a refined synthesis protocol published in 1955, the true atomic arrangement of boron monoxide remained a mystery for over eighty years.[1][2][3] The material, a white powder, was known to be a binary compound of boron and oxygen, but its polymeric nature and the specifics of its bonding were the subjects of extensive theoretical speculation.[1][2] Numerous structures spanning different dimensionalities—from molecular (0D) and polymeric (1D) to layered (2D) and three-dimensional (3D) networks—were proposed based on computational studies.[4] The primary challenge in resolving this structural puzzle lay in the difficulty of characterizing this amorphous material using conventional techniques.[1]
Recent advancements in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with powder X-ray diffraction (PXRD) and supported by Density Functional Theory (DFT) calculations, have finally provided the experimental evidence needed to solve this long-standing problem.[4][5] The consensus, supported by compelling data, is that boron monoxide is a two-dimensional material composed of sheets of interconnected B₄O₂ rings, which exhibit a disordered stacking arrangement.[5][6]
Synthesis of Boron Monoxide
The synthesis of boron monoxide is a two-step process that begins with the preparation of its precursor, tetrahydroxydiboron (B₂(OH)₄).
Experimental Protocol: Synthesis of Tetrahydroxydiboron (B₂(OH)₄)
One common method for the synthesis of tetrahydroxydiboron involves the hydrolysis of a tetra(dialkylamino)diboron compound. The following protocol is adapted from established literature.[7][8]
Materials:
-
Tetra(dimethylamino)diboron
-
10% Hydrochloric acid (HCl)
-
Deionized water
-
Ice bath
Procedure:
-
In a reaction flask, place the desired amount of 10% hydrochloric acid (approximately 4.5 equivalents relative to the tetra(dimethylamino)borane).
-
Cool the reaction flask to 0°C using an ice bath.
-
Slowly add tetra(dimethylamino)borane (1.0 equivalent) dropwise to the cooled hydrochloric acid solution. A solid precipitate will begin to form during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.
-
Collect the solid product by filtration.
-
Wash the crude product with a dilute solution of hydrochloric acid (e.g., 0.07 M HCl).[8]
-
Dry the purified white solid product under vacuum at 40-60°C to yield tetrahydroxydiboron.[7]
Experimental Protocol: Synthesis of Boron Monoxide (BO)
Boron monoxide is synthesized via the thermal condensation of tetrahydroxydiboron.[2]
Materials:
-
Tetrahydroxydiboron (B₂(OH)₄)
-
Tube furnace
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Place the tetrahydroxydiboron powder in a suitable crucible or reaction tube.
-
Heat the sample in a tube furnace under an inert atmosphere.
-
The condensation reaction typically occurs at temperatures between 200°C and 500°C.[2]
-
Heating at higher temperatures (e.g., 700°C) should be avoided as it leads to the formation of boron trioxide (B₂O₃) glass.[2]
-
The reaction involves the elimination of water, leading to the formation of the polymeric boron monoxide material.
Explored Structures of Boron Monoxide
A variety of structures for boron monoxide have been proposed based on theoretical calculations. These can be broadly categorized by their dimensionality.
-
0D (Molecular) Structures: Early computational studies explored the possibility of discrete molecular forms of BO, such as fullerene-like cage structures.[4]
-
1D (Polymeric) Structures: The initial hypothesis from 1955 suggested that BO might form one-dimensional polymers.[2][9] One prominent 1D model consists of fused B₄O₂ rings forming a linear chain.[9]
-
2D (Layered) Structures: Two-dimensional sheets were a major focus of theoretical work. These models primarily differed in the fundamental ring structure:
-
B₃O₃ (Boroxine-based) rings: Analogous to the boroxine molecule, these proposed structures consist of six-membered rings with alternating boron and oxygen atoms.
-
B₄O₂ rings: These structures are based on a six-membered ring containing four boron atoms and two oxygen atoms, preserving the B-B bonds from the precursor.[5]
-
-
3D (Network) Structures: Three-dimensional frameworks were also considered, involving more complex bonding and interconnectivity between boron and oxygen atoms.[4]
Structural Elucidation: The Path to the 2D B₄O₂ Model
The definitive determination of the boron monoxide structure was a process of elimination, relying on a suite of advanced analytical techniques to systematically discard proposed models and converge on the correct one.[3]
Key Experimental Techniques
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: This was the cornerstone of the structural investigation. Due to the quadrupolar nature of the ¹¹B nucleus, specialized techniques were required:
-
Magic Angle Spinning (MAS): To narrow the broad resonance lines typical of solid samples.
-
Multiple-Quantum MAS (MQMAS): To distinguish between different boron sites and accurately measure their NMR parameters.[10]
-
J-resolved NMR: To probe through-bond (J-coupling) interactions between boron atoms.
-
Double-Quantum/Single-Quantum (DQ/SQ) and Triple-Quantum/Single-Quantum (TQ/SQ) Correlation: These experiments provide information about the spatial proximity and connectivity of boron atoms, which was crucial for determining the ring structure.[5]
-
Symmetry-Based Resonance-Echo Double-Resonance (S-REDOR): A double-resonance technique used to probe dipolar couplings between different nuclei (e.g., ¹¹B and ¹H) to understand aspects like the termination of the BO sheets.[5]
Powder X-ray Diffraction (PXRD): While the amorphous nature of BO precludes a full crystal structure solution from PXRD alone, the technique was vital in confirming the material's layered nature. The presence of a few broad diffraction peaks indicated some degree of order in one dimension (the stacking of layers), while the lack of in-plane reflections pointed to a disordered, or "turbostratic," arrangement of the sheets.[5]
The Logical Workflow to the Final Structure
The structural determination followed a logical progression, where each experiment provided a crucial piece of the puzzle.
-
Initial Synthesis and Analysis: The synthesis via thermal condensation of tetrahydroxydiboron confirmed that the B-B bonds from the precursor are preserved in the final BO material, a fact known from its reactivity.[2]
-
¹¹B MAS and MQMAS NMR: These initial NMR experiments revealed the presence of a single unique boron environment in the material prepared at 200°C. This finding, combined with DFT calculations, was consistent with a 2D structure composed of planar O₂B–BO₂ units.[5] This allowed for the elimination of many of the more complex 1D and 3D models which predicted multiple distinct boron sites.
-
DQ/SQ and J-resolved NMR: These experiments probed the symmetry of the B-B bonds. The results conclusively showed that the O₂B–BO₂ moieties are locally D₂h-symmetrical, which strongly narrowed the possibilities to 2D sheets composed of either B₃O₃ or B₄O₂ rings.[5]
-
TQ/SQ Correlation NMR: This advanced experiment, which correlates three boron atoms, was the deciding factor. The observed correlations were only consistent with the simulated spectra for a structure based on B₄O₂ rings, where neighboring B-B units are aligned. This ruled out the B₃O₃ model.[5]
-
Powder X-ray Diffraction: PXRD data provided the final piece of the puzzle regarding the long-range order. The diffraction pattern was characteristic of a turbostratic material, confirming that the B₄O₂-based 2D sheets stack in a random, disordered fashion.[5]
References
- 1. First-principles calculation of 11B solid-state NMR parameters of boron-rich compounds I: the rhombohedral boron modifications and B12X2 (X = P, As, O) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boron monoxide - Wikipedia [en.wikipedia.org]
- 3. Structure of the elusive boron monoxide finally determined after 83 years | Ames Laboratory [ameslab.gov]
- 4. scispace.com [scispace.com]
- 5. The Structure of Boron Monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation Method and Application Examples of Tetrahydroxydiboron - Career Henan Chemical Co. [coreychem.com]
- 8. US3130009A - Method for preparing tetrahydroxydiboron - Google Patents [patents.google.com]
- 9. DSpace [dr.lib.iastate.edu]
- 10. mdpi.com [mdpi.com]
The Oxidoboron Functional Group: A Technical Guide to its Chemistry and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidoboron functional group, characterized by a boron-oxygen double bond (B=O), represents a fascinating and highly reactive moiety with burgeoning potential in synthetic chemistry and medicinal chemistry. Historically elusive due to its high reactivity and propensity to trimerize into stable boroxines, recent advances in coordination chemistry have enabled the stabilization and characterization of monomeric oxoboranes. This has unlocked their potential as versatile intermediates and pharmacophores. This technical guide provides an in-depth exploration of the core chemistry of the this compound functional group, including its synthesis, structural and spectroscopic properties, and reactivity. Furthermore, it delves into its significant applications in drug development, with a focus on mechanism of action and pharmacokinetic profiles of notable examples.
Core Chemistry of the this compound Functional Group
The parent oxoborane, HBO, and its simple derivatives are transient species, typically observed only in matrix isolation or in the gas phase at high temperatures.[1] The key to harnessing the synthetic utility of the B=O group lies in its stabilization, which can be achieved through several strategies.
Synthesis and Stabilization
The synthesis of stable compounds containing an this compound functional group hinges on preventing the highly favorable trimerization to boroxines. The primary strategies involve coordination to Lewis acids or transition metals, or the use of sterically demanding substituents.
1. Lewis Acid Stabilization: Coordination of a Lewis acid to the oxygen atom of the B=O group effectively stabilizes the monomeric form. A seminal example is the synthesis of a β-diketiminate-supported oxoborane stabilized by aluminum trichloride (AlCl₃).[2][3][4][5][6]
Experimental Protocol: Synthesis of a Lewis Acid-Stabilized Oxoborane [4][6]
-
Step 1: Synthesis of the Ligated Boron Precursor: React the desired ligand (e.g., a β-diketiminate) with a boron trihalide (e.g., BCl₃) to form the corresponding dihaloborane complex.
-
Step 2: Formation of the Oxoborane-Lewis Acid Adduct: The dihaloborane complex is then reacted with a controlled amount of water in the presence of a Lewis acid, such as AlCl₃, in an appropriate solvent like dichloromethane (CH₂Cl₂). The Lewis acid traps the nascent oxoborane, preventing its trimerization.
-
Step 3: Isolation and Purification: The resulting Lewis acid-stabilized oxoborane can be isolated and purified using standard techniques such as crystallization.
2. Transition Metal Coordination: The B=O moiety can also be stabilized by coordination to a transition metal center. In such complexes, the boron atom can be viewed as a ligand to the metal. An example is the platinum-coordinated oxoboryl complex, trans-[(Cy₃P)₂PtBr(BO)].[7]
3. Steric Hindrance and Acid-Free Stabilization: The use of bulky substituents on the boron atom can provide kinetic stabilization, preventing the approach of other oxoborane monomers. This strategy has led to the synthesis of the first acid-free neutral oxoboranes, such as the carboranyl-B(carbene)=O system.[8][9][10]
Experimental Protocol: Synthesis of an Acid-Free Neutral Oxoborane [8][9]
-
Step 1: Synthesis of the Precursor: A carboranyl-supported bromoborane bearing a carbene ligand (e.g., 1,2-[BBr(carbene)]-o-carborane) is synthesized.
-
Step 2: Oxygen Atom Transfer: The bromoborane precursor is then reacted with an oxygen source, such as silver triflate (AgOTf), which facilitates the formation of the B=O double bond. The bulky carboranyl and carbene ligands provide sufficient steric protection to isolate the monomeric oxoborane.
-
Step 3: Purification: The product is purified by appropriate methods, often involving filtration and crystallization.
Structural and Spectroscopic Properties
The stabilization of the this compound functional group has allowed for detailed characterization of its structural and spectroscopic properties.
Quantitative Data:
| Property | Compound Type | Value | Reference(s) |
| B=O Bond Length (Å) | Lewis Acid-Stabilized (NacNacB=O·AlCl₃) | 1.304 | [6] |
| Transition Metal-Coordinated (trans-[(Cy₃P)₂PtBr(BO)]) | 1.20 | [7] | |
| Acid-Free Neutral (carboranyl-B(carbene)=O) | ~1.276 | [4] | |
| Boronic Acids (for comparison) | 1.36 - 1.38 | [7] | |
| B-O-Al Bond Angle (°) | Lewis Acid-Stabilized (NacNacB=O·AlCl₃) | ~150-160 (calculated) | [6] |
| ν(B=O) IR Stretch (cm⁻¹) | Lewis Acid-Stabilized (Mes*BO·AlCl₃) | 1843 | [6] |
| Boroxines (for comparison) | ~1380 | [6] | |
| ¹¹B NMR Shift (ppm) | Benzoxaboroles | 23 - 30 | [11][12][13][14] |
| Tetracoordinate Boronate Esters | 5 - 15 | [11][12][15] |
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: The B=O stretching vibration is a key diagnostic tool. In stabilized oxoboranes, this appears at a significantly higher frequency (e.g., 1843 cm⁻¹) compared to the B-O single bonds in boronic acids or the B-O bonds in boroxines (around 1380 cm⁻¹), confirming the double bond character.[6]
-
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the boron nucleus is highly sensitive to its coordination environment. Three-coordinate oxoboranes typically resonate at lower field (more deshielded) compared to their four-coordinate boronate ester counterparts. For example, benzoxaboroles, which contain a trigonal planar boron, show ¹¹B NMR signals in the range of δ 23-30 ppm.[11][12][13][14]
Reactivity
The reactivity of the this compound functional group is dominated by its electrophilicity and the high energy of the B=O double bond.
1. Cycloaddition Reactions: Oxoboranes can participate in cycloaddition reactions, acting as a dipolarophile. For instance, they undergo [3+2] cycloaddition with nitrones to form five-membered boranoheterocycles.[16] This reactivity provides a powerful tool for the synthesis of novel heterocyclic scaffolds.
Caption: [3+2] Cycloaddition of an oxoborane with a nitrone.
2. Insertion Reactions: Free oxoborane species have been shown to undergo insertion into B-C bonds, a novel reactivity pathway that opens up new avenues for organoboron chemistry.[8][9]
The this compound Group in Drug Development
The unique electronic properties of boron, particularly its Lewis acidity and ability to form reversible covalent bonds, have made boron-containing compounds attractive candidates for drug development. The this compound functional group, often found within a heterocyclic scaffold like benzoxaboroles, plays a crucial role in the mechanism of action of several approved drugs.
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
A prominent example of an this compound-containing drug is tavaborole , an antifungal agent used to treat onychomycosis.[17][18][19][20][21] Its mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[17][22][23][24]
The boron atom of the benzoxaborole scaffold is key to this inhibition. It forms a covalent adduct with the ribose diol of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[22][23][25] This trapping of the tRNA prevents the completion of the aminoacylation cycle, thereby halting protein synthesis and leading to fungal cell death.[19][20]
Caption: Mechanism of LeuRS inhibition by the benzoxaborole, tavaborole.
Experimental Workflow: Enzyme Inhibition Assay
A general workflow to assess the inhibitory activity of this compound compounds against a target enzyme is as follows:
Caption: General experimental workflow for an enzyme inhibition assay.
Pharmacokinetics of this compound-Containing Drugs
The pharmacokinetic profiles of approved benzoxaborole drugs, such as tavaborole and crisaborole , have been extensively studied.
Tavaborole:
-
Absorption: When applied topically, tavaborole penetrates the nail plate.[1][26] After a single topical application of a 5% solution, the mean peak plasma concentration (Cmax) is approximately 3.54 ng/mL.[17][27][28]
-
Distribution: Systemic exposure is low.
-
Metabolism: Information on the metabolism of tavaborole is limited in the provided search results.
-
Elimination: The elimination half-life is approximately 28.5 hours.[1] Renal excretion is the primary route of elimination.[17]
Crisaborole:
-
Absorption: Crisaborole is also administered topically and is rapidly absorbed systemically.[29][30] For a 2% ointment, the mean peak plasma concentration in pediatric patients is around 127 ng/mL.[29][30]
-
Metabolism: Crisaborole is substantially metabolized to two major inactive metabolites.[31]
-
Elimination: The metabolites are primarily cleared through renal elimination.[30]
Pharmacokinetic Data Summary:
| Drug | Administration | Mean Cmax (ng/mL) | Time to Cmax (Tmax) (hours) | Elimination Half-life (hours) | Primary Elimination Route | Reference(s) |
| Tavaborole | Topical (5% soln) | 3.54 (single dose) | 12 (median, single dose) | 28.5 | Renal | [1][17][27][28] |
| 5.17 (steady state) | 8 (median, steady state) | [1][17][27] | ||||
| Crisaborole | Topical (2% oint) | 127 (pediatric) | ~3-8 | Not specified | Renal (metabolites) | [7][29][30][32] |
Conclusion
The chemistry of the this compound functional group has transitioned from a niche area of academic interest to a field with significant practical applications, particularly in drug discovery. The development of synthetic strategies to stabilize the reactive B=O bond has been instrumental in this progress. The unique ability of the boron atom in this compound-containing heterocycles to engage in reversible covalent interactions with biological targets has been successfully exploited in the design of novel therapeutics. As our understanding of the synthesis, reactivity, and biological interactions of this functional group continues to expand, the this compound moiety is poised to become an increasingly valuable tool in the arsenal of medicinal chemists and materials scientists.
References
- 1. Tavaborole - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of a coordinated oxoborane: Lewis acid stabilization of a boron-oxygen double bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Synthesis and Characterization of a Coordinated Oxoborane:â Lewis Acid Stabilization of a BoronâOxygen Double Bond - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Synthesis and Characterization of a Coordinated Oxoborane:â Lewis Acid Stabilization of a BoronâOxygen Double Bond - American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structure, and Reactivity of Acid-Free Neutral Oxoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. smrl.stanford.edu [smrl.stanford.edu]
- 12. Boron NMR [chem.ch.huji.ac.il]
- 13. benchchem.com [benchchem.com]
- 14. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. DailyMed - TAVABOROLE- tavaborole topical solution, 5% solution [dailymed.nlm.nih.gov]
- 21. Tavaborole (Kerydin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 22. Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. 3zjv - Ternary complex of E .coli leucyl-tRNA synthetase, tRNA(Leu) and the benzoxaborole AN3213 in the editing conformation - Summary - Protein Data Bank Japan [pdbj.org]
- 25. researchgate.net [researchgate.net]
- 26. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. TAVABOROLE (2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 29. Crisaborole (Topical) Monograph for Professionals - Drugs.com [drugs.com]
- 30. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 31. accessdata.fda.gov [accessdata.fda.gov]
- 32. Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Transient Oxidoboron Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of transient oxidoboron species. These highly reactive intermediates play a crucial role in a variety of chemical processes, from combustion to materials synthesis. A thorough understanding of their spectroscopic properties is essential for elucidating reaction mechanisms and developing novel applications. This document details the key spectroscopic techniques employed in their study, summarizes critical quantitative data, and provides detailed experimental protocols.
Introduction to Transient this compound Species
Transient this compound species are short-lived molecules containing boron and oxygen that are not stable under normal conditions. Their high reactivity makes them challenging to study, necessitating specialized experimental techniques for their generation and characterization. Key examples of such species include boron monoxide (BO), boron dioxide (BO₂), diboron dioxide (B₂O₂), and diboron trioxide (B₂O₃). Spectroscopic analysis provides invaluable insights into their electronic structure, geometry, and vibrational modes, which are fundamental to understanding their chemical behavior.
Key Spectroscopic Techniques
The study of transient this compound species relies on a suite of advanced spectroscopic methods capable of probing these fleeting molecules. The primary techniques employed are:
-
Matrix Isolation Spectroscopy: This technique involves trapping the transient species in an inert solid matrix (e.g., solid argon or xenon) at very low temperatures (typically around 20 K).[1] This isolation prevents the reactive species from interacting with each other, allowing for their spectroscopic characterization over extended periods. Infrared absorption spectroscopy is commonly used to probe the vibrational modes of the trapped molecules.[1]
-
Photoelectron Spectroscopy: This powerful method provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons.[2][3] Vibrationally resolved photoelectron spectra can yield precise measurements of electron affinities and vibrational frequencies of both the neutral species and its corresponding anion.[2][3]
-
Laser-Induced Fluorescence (LIF) Spectroscopy: LIF is a highly sensitive technique used to probe the electronic transitions of molecules. A laser excites the species to a higher electronic state, and the resulting fluorescence is detected. This method is particularly useful for determining the rotational and vibrational energy levels of the ground and excited electronic states.
-
Infrared Emission Spectroscopy: This technique is suitable for studying species at high temperatures. The infrared radiation emitted by the hot gaseous molecules is analyzed to determine their vibrational frequencies.[4]
Quantitative Spectroscopic Data
The following tables summarize key quantitative data for several transient this compound species, compiled from various spectroscopic studies.
Table 1: Spectroscopic Constants of Boron Monoxide (BO)
| Parameter | ¹⁰BO | ¹¹BO | Reference |
| Ground State (X²Σ⁺) | |||
| Vibrational Frequency (ωe) | 1935 ± 30 cm⁻¹ | 1885.69 cm⁻¹ | [2][5] |
| Bond Length (re) | - | 1.2049 Å | [3][5] |
| Electron Affinity (EA) | 2.510 ± 0.015 eV | 2.508 ± 0.008 eV | [2] |
| First Excited State (A²Π) | |||
| Excitation Energy (Te) | 2.96 eV | ~2.96 eV | [2][3] |
| Vibrational Frequency (ωe) | 1320 ± 40 cm⁻¹ | 1260.70 cm⁻¹ | [2][3] |
| Bond Length (re) | - | 1.3533 Å | [3] |
Table 2: Spectroscopic Constants of Boron Dioxide (BO₂) and its Anion (BO₂⁻)
| Species | Parameter | Value | Reference |
| ¹⁰BO₂ | Ground State (²Πg) | ||
| Electron Affinity (EA) | 4.46 ± 0.03 eV | [2][6] | |
| Excited State (²Πu) | |||
| Excitation Energy | 2.26 eV | [2] | |
| Symmetric Stretch (ν₁) | 980 ± 30 cm⁻¹ | [2][6] | |
| Excited State (²Σu⁺) | |||
| Excitation Energy | 3.04 eV | [2] | |
| BO₂⁻ | Ground State | ||
| Vibrational Zero-Point Energy | 1615.5 cm⁻¹ | [7] | |
| B-O Bond Length | 1.265 Å | [7] | |
| O-B-O Angle | 180° | [7] |
Table 3: Vibrational Frequencies of Diboron Dioxide (B₂O₂) and Diboron Trioxide (B₂O₃)
| Species | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| B₂O₂ | Infrared Active | 1890 | [4] |
| B₂O₃ (natural abundance) | Infrared Active | 2040 | [4] |
| Infrared Active | 1302 | [4] | |
| Infrared Active | 742 | [4] |
Experimental Protocols
This section outlines the detailed methodologies for two key experimental techniques used in the characterization of transient this compound species.
Matrix Isolation Spectroscopy
Objective: To trap and spectroscopically analyze transient this compound species in an inert solid matrix.
Methodology:
-
Generation of Transient Species:
-
For species like B₂O₃, the vapor is generated by heating liquid boric oxide in a Knudsen cell to approximately 1400 K.[1]
-
For species like B₂O₂, a mixture of elemental boron and boric oxide is heated.[1]
-
Laser ablation of a solid boron target in the presence of an oxygen-containing precursor gas can also be used to generate various this compound species.
-
-
Matrix Deposition:
-
A high-purity inert gas (e.g., argon or xenon) is used as the matrix material.
-
A beam of the hot vapor containing the transient species is co-deposited with a large excess of the matrix gas onto a cryogenic window (e.g., CsI or BaF₂) maintained at a temperature of approximately 20 K.[1] The high ratio of matrix gas to sample ensures that the transient species are isolated from one another.
-
-
Spectroscopic Analysis:
-
The cryogenic window with the deposited matrix is aligned in the sample compartment of a spectrometer.
-
Infrared absorption spectra are recorded to identify the vibrational modes of the isolated species. Isotopic substitution (e.g., using ¹⁰B and ¹¹B) is a crucial tool for confirming the identity of the species and aiding in vibrational assignments.[1]
-
Vibrationally Resolved Photoelectron Spectroscopy
Objective: To determine the electron affinities and vibrational frequencies of transient this compound species and their anions.
Methodology:
-
Anion Generation:
-
The anions (e.g., BO⁻ and BO₂⁻) are produced in a laser vaporization supersonic cluster source.
-
A pulsed laser is focused onto a rotating and translating solid target of enriched ¹⁰B or ¹¹B.[3]
-
A carrier gas (e.g., helium) is passed over the target, and the resulting plasma containing the anions is entrained in the gas flow and undergoes supersonic expansion, which cools the species.[3]
-
-
Mass Selection:
-
The generated anions are guided into a time-of-flight mass spectrometer, where they are separated based on their mass-to-charge ratio.
-
The specific anion of interest is selected for photodetachment.[3]
-
-
Photodetachment and Electron Analysis:
-
The mass-selected anion beam is intersected by a high-power pulsed laser beam of a fixed wavelength (e.g., 355 nm, 266 nm, 193 nm, or 157 nm).[2][3]
-
The laser photons detach electrons from the anions.
-
The kinetic energy of the photoejected electrons is measured using a magnetic-bottle-type photoelectron spectrometer.[3]
-
-
Data Analysis:
-
The photoelectron spectrum consists of peaks corresponding to transitions from the ground state of the anion to the ground and excited electronic states of the neutral molecule.
-
The positions of the peaks provide the electron binding energies. The electron affinity of the neutral species is determined from the energy of the 0-0 vibrational transition.[2]
-
The spacing between the vibrational peaks in the spectrum corresponds to the vibrational frequencies of the neutral molecule.[2][3]
-
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative reaction pathway.
Caption: Workflow for Matrix Isolation Spectroscopy.
Caption: Workflow for Photoelectron Spectroscopy.
Caption: Simplified Boron Combustion Pathway.
References
Unraveling the Intricacies of Bonding in Metal-Oxoboryl Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of metal-oxoboryl complexes, species featuring a direct bond between a metal and an oxoboryl (BO) ligand, has garnered significant attention for its potential applications in catalysis and materials science. Understanding the nuanced nature of the metal-oxoboryl bond is paramount for the rational design of novel complexes with tailored reactivity. This technical guide provides an in-depth exploration of the synthesis, characterization, and theoretical underpinnings of the bonding in these fascinating compounds.
The Nature of the Metal-Oxoboryl Bond: A Strong σ-Donor with Weak π-Acceptance
Theoretical investigations have been instrumental in elucidating the electronic structure of the metal-oxoboryl linkage. Density functional theory (DFT) calculations on model platinum(II) oxoboryl complexes have revealed that the oxoboryl ligand (BO⁻) acts as an exceptionally strong σ-donor but a very weak d(π)-electron acceptor.[1][2][3] This electronic characteristic imparts a strong trans influence, affecting the lability of the ligand positioned opposite to the oxoboryl group in a square planar or octahedral complex.
The bonding can be described by a dominant σ-donation from a sp-hybridized orbital on the boron atom to a vacant d-orbital on the metal center. The π-system of the B≡O triple bond has minimal interaction with the metal d-orbitals, leading to the observed weak π-acceptor character. This is in stark contrast to the isoelectronic cyanide (CN⁻) and carbon monoxide (CO) ligands, which are known for their significant π-accepting capabilities.
Synthesis of Metal-Oxoboryl Complexes
The synthesis of stable metal-oxoboryl complexes has been a significant challenge due to the high reactivity of the oxoboryl moiety. The first successful isolation of a stable, crystalline metal-oxoboryl complex, trans-[(Cy₃P)₂BrPt(B≡O)] (where Cy is cyclohexyl), was a landmark achievement.[4]
The formation of this platinum-oxoboryl complex is proposed to proceed through a four-center transition state involving the oxidative addition of a B-Br bond of a precursor like dibromo(trimethylsiloxy)borane to a platinum(0) species, followed by the elimination of trimethylsilylbromide.[1][2][3] Theoretical studies suggest that electron-donating and bulky phosphine ligands on the metal center are favorable for both the thermodynamics and kinetics of this transformation.[1][2][3]
Quantitative Structural and Spectroscopic Data
The characterization of metal-oxoboryl complexes relies on a combination of single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The collected data provides crucial insights into the geometry and electronic structure of the M-B-O fragment.
| Complex | Method | M-B Bond Length (Å) | B-O Bond Length (Å) | M-B-O Angle (°) | Reference |
| trans-[(Cy₃P)₂BrPt(B≡O)] | X-ray | - | 1.205(7) | - | [4] |
| trans-[PtBr(BO)(PMe₃)₂] (calculated) | DFT | 1.939 | 1.216 | 178.9 | [1][2] |
| trans-[IrCl(BO)(CO)(PMe₃)₂] (predicted) | DFT | 1.947 | 1.215 | 179.8 | [1][2] |
| trans-[RhCl(BO)(CO)(PMe₃)₂] (predicted) | DFT | 1.968 | 1.216 | 179.3 | [1][2] |
Table 1: Selected Bond Lengths and Angles in Metal-Oxoboryl Complexes.
| Complex | Method | ν(B≡O) (cm⁻¹) | ν(M-B) (cm⁻¹) | δ(¹¹B) (ppm) | Reference |
| trans-[PtBr(BO)(PMe₃)₂] (calculated) | DFT | 1976 | 433 | - | [1][2] |
| trans-[IrCl(BO)(CO)(PMe₃)₂] (predicted) | DFT | 1982 | 483 | - | [1][2] |
| trans-[RhCl(BO)(CO)(PMe₃)₂] (predicted) | DFT | 1979 | 458 | - | [1][2] |
Table 2: Key Spectroscopic Data for Metal-Oxoboryl Complexes.
Experimental Protocols
The successful synthesis and characterization of these air- and moisture-sensitive compounds require rigorous experimental techniques.
General Synthetic Procedure
All manipulations are typically performed under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques. Solvents are dried and deoxygenated prior to use.
Synthesis of trans-[(Cy₃P)₂BrPt(B≡O)] (Illustrative Protocol): A solution of a platinum(0) precursor, such as [Pt(PCy₃)₂], in toluene is treated with a solution of dibromo(trimethylsiloxy)borane at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by ³¹P NMR spectroscopy. The solvent is then removed under reduced pressure, and the residue is washed with a non-polar solvent like pentane to remove the byproduct, trimethylsilylbromide. The resulting solid is then recrystallized from a suitable solvent system, such as a toluene/pentane mixture, to yield the crystalline product.
Single-Crystal X-ray Diffraction
Crystals suitable for X-ray diffraction are mounted on a goniometer head, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and potential degradation.[1] Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The structure is solved using direct methods and refined by full-matrix least-squares on F².
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets or as thin films from a suitable solvent on an IR-transparent window (e.g., NaCl or KBr plates).[5] For air-sensitive samples, the preparation is carried out in a glovebox. The characteristic B≡O stretching vibration is a key diagnostic feature and is expected in the region of 1900-2000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR spectroscopy is a powerful tool for characterizing boron-containing compounds.[6][7] Spectra are recorded on a multinuclear NMR spectrometer. Samples are prepared in deuterated solvents in NMR tubes sealed under an inert atmosphere. The chemical shift (δ) of the boron atom in the oxoboryl ligand provides information about its electronic environment. Due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2), the resonance may be broad.
Future Outlook
The field of metal-oxoboryl chemistry is still in its early stages, with significant opportunities for further exploration. The synthesis of new oxoboryl complexes with different metals, ligand environments, and oxidation states will undoubtedly lead to a deeper understanding of the M-BO bond and unlock novel reactivity patterns. The insights gained from these fundamental studies will be crucial for the development of new catalytic transformations and advanced materials. Theoretical predictions for stable iridium and rhodium oxoboryl complexes suggest that these are promising targets for synthetic efforts.[1][2][3] The continued synergy between synthetic, spectroscopic, and computational chemistry will be essential for advancing this exciting area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Theoretical study on the transition-metal oxoboryl complex: M-BO bonding nature, mechanism of the formation reaction, and prediction of a new oxoboryl complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxoboryl complexes: boron-oxygen triple bonds stabilized in the coordination sphere of platinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 6. Organoboranes and tetraorganoborates studied by 11B and 1... [degruyterbrill.com]
- 7. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Unique Role of Boron in Chemistry and Medicine
An In-depth Technical Guide to the Lewis Acidity of Oxidoboron Compounds
For: Researchers, Scientists, and Drug Development Professionals
This compound compounds, a class of organoboranes featuring a boron atom bonded to at least one oxygen atom, possess a unique electronic structure that imparts significant Lewis acidity. This characteristic arises from the boron atom's vacant p-orbital, making it an eager electron-pair acceptor.[1] This fundamental property is the cornerstone of their diverse applications, ranging from powerful catalysts in organic synthesis to sophisticated sensors and targeted therapeutics in drug development.[2][3][4]
In medicinal chemistry, the Lewis acidity of this compound compounds, particularly boronic acids and benzoxaboroles, allows for reversible covalent interactions with biological nucleophiles, such as the hydroxyl groups in serine proteases or the diol moieties in tRNA.[5][6] This ability to form stable yet reversible complexes has led to the development of groundbreaking drugs, including the proteasome inhibitor bortezomib for multiple myeloma and the antifungal agent tavaborole.[7][8] This guide provides a comprehensive technical overview of the principles governing the Lewis acidity of this compound compounds, methods for its quantification, and its application in modern research and drug discovery.
Fundamentals of Lewis Acidity in this compound Compounds
The Lewis acidity of this compound compounds is centered on the boron atom's electronic configuration. In its neutral state, the boron in compounds like boronic acids (R-B(OH)₂) is sp² hybridized, resulting in a trigonal planar geometry with a vacant pz-orbital perpendicular to the molecular plane. This empty orbital can readily accept a lone pair of electrons from a Lewis base (e.g., water, alcohols, amines, or anions like hydroxide or fluoride), causing the boron to rehybridize to a more stable, sp³ tetrahedral geometry.[9][10]
This equilibrium between the neutral, trigonal form and the anionic, tetrahedral boronate complex is the defining characteristic of their Lewis acidity in aqueous or biological media (Figure 1).[9][11] The position of this equilibrium, and thus the strength of the Lewis acid, is highly dependent on the molecular structure and the surrounding environment.
Types of this compound Compounds
-
Boronic Acids (R-B(OH)₂): The most studied class, where 'R' can be an alkyl or aryl group. Their Lewis acidity is tunable via substituents on the 'R' group. They readily form reversible covalent complexes with 1,2- and 1,3-diols.[12][13]
-
Borinic Acids (R₂BOH): With two organic substituents, they are generally stronger Lewis acids than the corresponding boronic acids due to reduced pπ-pπ donation from oxygen lone pairs to the boron center.
-
Boronate Esters (R-B(OR')₂): Formed by the reaction of boronic acids with alcohols or diols. Cyclic boronates formed with diols are particularly stable. The nature of the diol significantly influences the Lewis acidity of the boron center.[14]
-
Benzoxaboroles: These compounds feature a boronic acid functional group constrained within a five-membered ring fused to a benzene ring. This structure enhances Lewis acidity and provides a rigid scaffold, making them potent enzyme inhibitors.[5][15]
Factors Influencing Lewis Acidity
The strength of an this compound Lewis acid can be modulated by several factors:
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂, -F) on the aryl ring of a phenylboronic acid increase Lewis acidity by destabilizing the neutral trigonal form and stabilizing the anionic tetrahedral boronate. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease Lewis acidity.[16]
-
Steric Effects: Bulky substituents, particularly in the ortho position of an arylboronic acid, can hinder the approach of a Lewis base and destabilize the resulting tetrahedral complex, thereby reducing Lewis acidity.[11]
-
Intramolecular Coordination: The presence of nearby functional groups capable of coordinating with the boron atom can form an intramolecular dative bond, which can either enhance or decrease the apparent Lewis acidity depending on the nature of the interaction.
Quantitative Assessment of Lewis Acidity
Several experimental and computational methods are used to quantify the Lewis acidity of this compound compounds. The choice of method depends on the compound, the medium, and the specific interaction of interest.
Acidity Constant (pKa)
For boronic acids in aqueous solution, the Lewis acidity is typically expressed as a pKa value, which represents the equilibrium between the neutral boronic acid and the anionic boronate formed by reaction with water. A lower pKa indicates a stronger Lewis acid.
Table 1: pKa Values of Selected para-Substituted Phenylboronic Acids in Water.
| Substituent (p-X-C₆H₄B(OH)₂) | pKa Value | Reference(s) |
|---|---|---|
| -OCH₃ | 9.25 | [11] |
| -H | 8.83 | [16] |
| -F | 8.69 | [16] |
| -Cl | 8.56 | [17] |
| -Br | 8.54 | [17] |
| -CN | 7.84 | [17] |
| -CF₃ | 7.55 |[18] |
Gutmann-Beckett Acceptor Number (AN)
The Gutmann-Beckett method provides a measure of Lewis acidity in non-aqueous solvents.[19] It uses triethylphosphine oxide (TEPO) as a ³¹P NMR probe. The change in the ³¹P chemical shift (Δδ) upon complexation with a Lewis acid is used to calculate the Acceptor Number (AN). A larger AN signifies stronger Lewis acidity.[3][4]
Table 2: Gutmann-Beckett Acceptor Numbers (AN) for Selected Boron Compounds.
| Compound | Δδ ³¹P (ppm) | Acceptor Number (AN) | Reference(s) |
|---|---|---|---|
| B(C₆H₅)₃ | 23.3 | 51.5 | [10] |
| B(C₆F₅)₃ | 34.5 | 76.2 | [20] |
| HB(C₆F₅)₂ | 28.6 | 63.2 | [21] |
| BF₃·OEt₂ | 38.0 | 83.9 | [19] |
| BCl₃ | 51.5 | 113.8 | [21] |
| BBr₃ | 57.5 | 127.1 | [21] |
| BI₃ | 61.2 | 135.2 | [19] |
Note: AN calculated using the formula AN = 2.21 × (δ_sample − 41.0), where δ_sample is the chemical shift of the TEPO adduct and 41.0 ppm is the shift of free TEPO in hexane.[19]
Computational Descriptors
Density Functional Theory (DFT) calculations are powerful tools for predicting Lewis acidity. Key descriptors include:
-
Fluoride Ion Affinity (FIA): The enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion (LA + F⁻ → [LA-F]⁻). A more negative (more exothermic) FIA indicates a stronger Lewis acid.[22][23]
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy generally correlates with stronger Lewis acidity, as it indicates a greater ability to accept electrons.[14]
Table 3: Calculated Gas-Phase Fluoride Ion Affinities (FIA) for Selected Boron Lewis Acids.
| Compound | FIA (kJ/mol) | Reference(s) |
|---|---|---|
| B(OH)₃ | -280 | [22] |
| B(C₆H₅)₃ | -339 | [22] |
| BF₃ | -345 | [22] |
| B(C₆F₅)₃ | -477 | [20] |
| BCl₃ | -405 | [24] |
| BBr₃ | -427 | [22] |
| BI₃ | -456 |[22] |
Experimental Protocols
Protocol for pKa Determination by Potentiometric Titration
This method determines the pKa by monitoring the pH of a boronic acid solution as a strong base is added.[6][17]
-
Preparation: Prepare a standardized solution of ~0.1 M NaOH, free of carbonate. Accurately weigh ~0.1-0.2 mmol of the boronic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the pKa value will be apparent and specific to that solvent system.
-
Apparatus: Use a calibrated pH meter with a combination glass electrode. Place the boronic acid solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) and stir continuously. Purge the solution with an inert gas (N₂ or Ar) to prevent CO₂ absorption.
-
Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.02-0.05 mL) using a calibrated burette or automatic titrator.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For higher accuracy, a Gran plot or first/second derivative analysis of the titration curve can be used to precisely determine the equivalence point.
Protocol for the Gutmann-Beckett Method
This protocol determines the Acceptor Number (AN) of a Lewis acid in a non-coordinating solvent.[19][21]
-
Preparation: All glassware must be rigorously dried. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox). Prepare a stock solution of triethylphosphine oxide (TEPO) in a dry, deuterated, non-coordinating solvent (e.g., CDCl₃ or C₆D₆).
-
Reference Spectrum: Record a ³¹P{¹H} NMR spectrum of the free TEPO solution to determine its chemical shift (δ_free).
-
Sample Preparation: In an NMR tube, dissolve a precise amount of the Lewis acid (e.g., 0.05 mmol) in a known volume of the deuterated solvent. Add an equimolar amount of TEPO from the stock solution.
-
NMR Measurement: After mixing, acquire the ³¹P{¹H} NMR spectrum of the sample. Record the chemical shift of the Lewis acid-TEPO adduct (δ_adduct).
-
Calculation: Calculate the chemical shift difference: Δδ = δ_adduct - δ_free. The Acceptor Number can then be calculated using the established correlation: AN = 2.21 × Δδ (using δ_free in hexane as the zero point).
References
- 1. rsc.org [rsc.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. magritek.com [magritek.com]
- 4. Gutmann acceptor and donor numbers [stenutz.eu]
- 5. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 8. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. Influence of fluorine substituents on the properties of p... [degruyterbrill.com]
- 17. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 20. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pnnl.gov [pnnl.gov]
- 23. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. BCl3..F anion [webbook.nist.gov]
Preliminary investigations into the reactivity of oxidoboron intermediates.
An In-depth Technical Guide to the Reactivity of Oxidoboron Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound intermediates, species containing a boron-oxygen bond, are pivotal yet often transient players in a wide array of chemical transformations. Their high reactivity makes them valuable in synthetic chemistry for forging complex molecular architectures, while their role in materials science is crucial for understanding processes like oxidation and combustion. This guide provides a detailed overview of preliminary investigations into the reactivity of two distinct classes of this compound intermediates: discrete, monomeric oxoboranes (R-B=O) and the solid-state suboxide B₆O. It synthesizes findings on their characteristic reactions, presents quantitative data, details experimental protocols for their study, and visualizes key reaction pathways and mechanisms.
Introduction to this compound Intermediates
This compound intermediates are broadly defined as compounds featuring a boron-oxygen bond that act as transient species in a reaction mechanism. Historically, their high reactivity and tendency to oligomerize made them challenging to isolate and study. However, recent advances in ligand design and synthetic methodologies have enabled the stabilization and characterization of monomeric oxoboranes, species with a formal boron-oxygen double bond (B=O). These compounds exhibit unique reactivity, participating in cycloadditions and bond activation processes.
Concurrently, in the realm of materials chemistry, investigations into the high-temperature oxidation of elemental boron have revealed the formation of a stable, oxidized intermediate, boron suboxide (B₆O).[1][2] This intermediate plays a critical role in modulating the combustion properties of boron-based materials.[1][2] Understanding the fundamental reactivity of these diverse intermediates is crucial for harnessing their synthetic potential and controlling their behavior in materials applications.
Monomeric Oxoboranes (R-B=O): Synthesis and Reactivity
Recent breakthroughs have allowed for the synthesis of acid-free, neutral oxoboranes stabilized by sterically bulky and electronically donating ligands. These strategies prevent intermolecular decomposition pathways, permitting detailed studies of their intrinsic reactivity.
Synthetic Strategies
A notable example involves the use of a bulky carboranyl ligand in conjunction with a carbene to stabilize the B=O unit. The synthesis proceeds via a serendipitous reaction of a brominated carboranyl-borane precursor with a silver salt, leading to the formation of a crystalline, stable oxoborane.[3] This approach has yielded an oxoborane with the shortest terminal B=O double bond reported to date.[3]
Key Reaction Classes
Isolated monomeric oxoboranes display a range of versatile reactivities, primarily governed by the nucleophilicity of the oxygen atom and the electrophilicity of the boron center.
-
Cycloaddition Reactions: Oxoboranes have been shown to participate as dipolarophiles in cycloaddition reactions. They undergo [3+2] cycloadditions with nitrones and [5+2] cycloadditions with azomethine imines, providing novel routes to boron-containing heterocycles.[4]
-
Insertion Reactions: In a unique mode of reactivity, these species can insert into B-C bonds, expanding the utility of organoboron compounds.[4]
-
Electrophilic Bond Activation: Donor-acceptor complexes of simpler oxoboranes, such as ClB=O, demonstrate high Lewis acidity, enabling them to activate and functionalize strong bonds like C-F and Si-O.[5]
Caption: Synthesis and major reactivity pathways of stabilized monomeric oxoboranes.
Quantitative Data
Structural analysis provides key quantitative insights into the nature of the boron-oxygen bond in these intermediates.
| Compound Class | B=O Bond Length (Å) | Reference |
| Carboranyl-B(carbene)=O | 1.2680 - 1.2758 | [4][6] |
| (NacNac)B=O·AlCl₃ | 1.304 | [6] |
| (NacNac)B=O (DFT Calc.) | 1.292 | [6] |
Table 1: Experimentally determined and calculated B=O bond lengths in various stabilized oxoborane species.
Experimental Protocols
Protocol 1: Synthesis of an Acid-Free Neutral Oxoborane Based on the synthesis of carboranyl-B(carbene)=O.[3]
-
Precursor Synthesis: Synthesize the 1,2-[BBr(carbene)]-o-carborane precursor according to established literature procedures.
-
Reaction Setup: In a nitrogen-filled glovebox, dissolve the carborane precursor in an appropriate anhydrous solvent (e.g., toluene).
-
Reagent Addition: Add a stoichiometric equivalent of silver trifluoromethanesulfonate (AgOTf) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours. The progress can be monitored by NMR spectroscopy. A precipitate of AgBr will form.
-
Workup: Once the reaction is complete, filter the mixture to remove the AgBr precipitate.
-
Isolation: Remove the solvent from the filtrate under reduced pressure.
-
Purification: The resulting solid product, the neutral oxoborane, can be purified by recrystallization from a suitable solvent system (e.g., hexane/toluene) to yield X-ray quality crystals.
-
Characterization: Confirm the structure and purity using single-crystal X-ray diffraction, multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C), and mass spectrometry.
Boron Suboxide (B₆O): An Intermediate in Boron Oxidation
In contrast to discrete molecular species, B₆O is a solid-state this compound intermediate identified during the thermal oxidation of elemental boron. Its formation and reactivity are best described by the W–J model, which posits an interfacial reaction mechanism.[1][2]
The W–J Model of Boron Oxidation
Classical models of boron oxidation assume the diffusion of oxygen or boron through a passivating surface layer of boron trioxide (B₂O₃). The W–J model proposes a different pathway where the initial reaction occurs at the interface between the elemental boron core and the B₂O₃ shell.[1][2] This interfacial reaction produces the stable intermediate B₆O, which is subsequently oxidized to B₂O₃.[1][2]
Caption: The W-J model for boron oxidation via a stable B₆O intermediate.
Role of B₆O in Reactivity
The formation of B₆O is crucial in regulating the overall oxidation process. Due to its high thermal stability and strong oxygen affinity, the B₆O layer acts as a kinetic barrier, hindering further oxidation of the boron core.[1][2] This phenomenon helps explain the sometimes limited combustion efficiency of boron in practical applications.[1][2]
Quantitative Data
X-ray Photoelectron Spectroscopy (XPS) can be used to quantify the relative proportions of the different boron species on the surface of a particle during oxidation.
| Calcination Temp. (°C) | B (%) | B₆O (%) | B₂O₃ (%) |
| 25 | ~72 | ~26 | ~7 |
| 500 | ~54 | ~40 | ~6 |
| 900 | < 50 | < 30 | > 20 |
Table 2: Relative percentage of boron species at different temperatures during oxidation in air, as determined by XPS peak area analysis. Data derived from trends described in[1][2].
Experimental Protocols
Protocol 2: Investigation of Interfacial Boron Oxidation Based on the methodology described in[1][2].
-
Sample Preparation: Use amorphous elemental boron powder. A portion of the sample can be pre-coated with a B₂O₃ shell by controlled initial oxidation or exposure to humidity, which forms B(OH)₃ that converts to B₂O₃ upon heating.
-
Calcination: Place the boron sample in a tube furnace.
-
Inert Atmosphere: To study the B/B₂O₃ interfacial reaction, heat the sample to various target temperatures (e.g., 500°C, 700°C, 900°C) under a continuous flow of an inert gas like argon.
-
Oxidative Atmosphere: To study the full oxidation process, perform the heating ramps in a flow of synthetic air.
-
-
Characterization: After cooling to room temperature, analyze the samples using a suite of surface and bulk analytical techniques.
-
X-ray Diffraction (XRD): To identify the crystalline phases present (e.g., B, B₆O).
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical valence states and quantify the relative amounts of B, B₆O, and B₂O₃ on the surface. Acquire high-resolution spectra of the B 1s and O 1s regions.
-
High-Resolution Transmission Electron Microscopy (HRTEM): To visualize the nanoscale structure of the interfaces between the different boron-containing phases.
-
Theoretical Investigations of this compound Reactivity
Computational chemistry provides a powerful tool for probing the reaction mechanisms of highly reactive, short-lived this compound intermediates that are difficult to study experimentally.
Reaction Mechanisms and Energetics
Theoretical studies on the reaction of the simple boron monoxide radical (BO) with molecular hydrogen (H₂) reveal the formation of intermediates and transition states.[7] For example, the reaction to form the OBH₂ radical is shown to proceed via a low-energy barrier, indicating high reactivity.[7]
| Reaction | Barrier (kcal/mol) | Note |
| OBH + H → OBH₂ | 0.3 | Formation of the most stable isomer |
| t-OBBO + H₂ → BO + OBH₂ | 4.4 | Reaction of triplet OBBO |
| t-OBBO + H₂ → OBBOH + H | 7.4 | Alternative pathway for triplet OBBO |
| OBH₂ → trans-HBOH | 27.7 | Isomerization to a less stable form |
Table 3: Calculated activation energy barriers for elementary reactions involving simple this compound species. Data from[7].
Conclusion and Future Outlook
Preliminary investigations have illuminated the rich and varied reactivity of this compound intermediates. Stabilized monomeric oxoboranes are emerging as versatile reagents for heterocyclic synthesis and bond activation, with significant potential in fine chemical and pharmaceutical development. In parallel, understanding the role of solid-state intermediates like B₆O is paramount for advancing high-energy materials and catalyst design.
Future research should focus on expanding the library of stabilized monomeric oxoboranes to tune their reactivity and selectivity. Detailed kinetic studies of their cycloaddition and insertion reactions will be crucial for their adoption in complex synthesis. For materials applications, developing methods to control the formation and thickness of the B₆O interfacial layer could provide a direct handle for modulating the ignition and combustion properties of boron-based fuels. The synergy between detailed experimental protocols and advanced theoretical calculations will continue to be essential in exploring the vast chemical landscape of these reactive intermediates.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. physics.uwo.ca [physics.uwo.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Structure of an o‐Carboranyl‐Substituted Three‐Coordinate Borane Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interfacial oxidation of boron proceeds through a stable B₆O intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Stable Oxoborane-Lewis Acid Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxoboranes (compounds containing a boron-oxygen double bond, B=O) are highly reactive species that have historically been challenging to isolate. Their stabilization through the formation of adducts with Lewis acids has been a significant advancement, enabling their characterization and exploration of their reactivity. These stable adducts serve as valuable synthons and models for understanding the fundamental chemistry of the B=O bond. This document provides detailed protocols for the synthesis and characterization of a pioneering example of a stable oxoborane-Lewis acid adduct, specifically the AlCl₃-stabilized oxoborane supported by a β-diketiminate ligand, as first reported by Cowley and coworkers.[1][2]
Reaction Principle and Workflow
The synthesis of the stable oxoborane-Lewis acid adduct, L(BO)•AlCl₃ (where L = [HC(CMe)₂(NC₆F₅)₂]⁻), is achieved through a multi-step process. The core principle involves the initial formation of a boron- and aluminum-containing precursor, followed by a controlled reaction with an oxygen source to generate the oxoborane, which is immediately trapped by the Lewis acid (AlCl₃) present in the system.
The overall synthetic workflow can be visualized as follows:
Caption: Experimental workflow for the synthesis and characterization of L(BO)•AlCl₃.
Experimental Protocols
General Considerations: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried before use. Solvents should be dried and deoxygenated by standard procedures.
Protocol 1: Synthesis of L(BO)•AlCl₃
This protocol is adapted from the seminal work of Cowley and coworkers.[1][2]
Materials:
-
β-diketimine ligand, LH ([HC(CMe)₂(NC₆F₅)₂])
-
MeAlCl₂ (Dichloromethylalane)
-
BCl₃ (Boron trichloride)
-
H₂O (Degassed, deionized)
-
CH₂Cl₂ (Dichloromethane), dried
Step-by-Step Procedure:
-
Synthesis of LAlCl₂ (1):
-
In a Schlenk flask, dissolve the β-diketimine ligand, LH, in dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric equivalent of MeAlCl₂ to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to yield LAlCl₂ as a solid. The product can be purified by recrystallization from a suitable solvent like toluene/hexane.
-
-
Synthesis of [LBCl]⁺[AlCl₄]⁻ (2):
-
Dissolve the synthesized LAlCl₂ in CH₂Cl₂.
-
Add a stoichiometric equivalent of BCl₃ to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under vacuum to obtain the salt [LBCl]⁺[AlCl₄]⁻ as a highly moisture-sensitive solid.
-
-
Synthesis of L(BO)•AlCl₃ (3):
-
Dissolve the salt [LBCl]⁺[AlCl₄]⁻ (2) in CH₂Cl₂ in a Schlenk flask.
-
Add a stoichiometric amount of degassed H₂O via a microsyringe to the stirred solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the solution to remove any insoluble byproducts.
-
Slowly evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
The final product, L(BO)•AlCl₃, can be purified by recrystallization from a layered CH₂Cl₂/hexane solution at low temperature.
-
Data Presentation
The successful synthesis of the oxoborane-Lewis acid adduct can be confirmed by a suite of analytical techniques. Below is a summary of expected characterization data based on reported literature.
| Parameter | LAlCl₂ (1) | [LBCl]⁺[AlCl₄]⁻ (2) | L(BO)•AlCl₃ (3) |
| ¹¹B NMR (δ, ppm) | N/A | 18.7 | ~20-30 (broad) |
| ²⁷Al NMR (δ, ppm) | ~100-110 | 102.3 | ~90-100 |
| IR (ν, cm⁻¹) | N/A | N/A | ~1843 (B=O stretch) |
| X-ray Bond Lengths (Å) | Al-N: ~1.9 | B-Cl: ~1.8, Al-Cl: ~2.1 | B-O: 1.304, O-Al: 1.707 |
Note: Specific NMR shifts can vary depending on the solvent and concentration.
Signaling Pathways and Logical Relationships
The formation of the stable oxoborane adduct can be understood as a Lewis acid-base interaction where the oxoborane acts as a Lewis base (donating from the oxygen lone pair) and AlCl₃ acts as the Lewis acid.
Caption: Lewis acid-base adduct formation between oxoborane and AlCl₃.
Conclusion
The synthesis of stable oxoborane-Lewis acid adducts represents a significant achievement in main group chemistry. The detailed protocol provided herein for the synthesis of an AlCl₃-stabilized oxoborane offers a reproducible method for accessing these fascinating compounds. The characterization data provided serves as a benchmark for researchers in the field. These stabilized oxoboranes are not only of fundamental interest but also hold potential as reactive intermediates in novel synthetic transformations.
References
Application Notes and Protocols for Trapping Transient Oxoborane Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient oxoboranes (R-B=O) are highly reactive chemical species of significant interest due to their unique electronic structure and potential as versatile intermediates in organic synthesis. Their fleeting nature, however, presents a considerable challenge for their isolation and characterization. This document provides detailed experimental protocols for the generation and subsequent trapping of these elusive intermediates. The primary method detailed herein involves the generation of aminoxoboranes from bridged boranoanthracene precursors, a technique that allows for their formation under mild conditions.[1][2][3] Trapping of the transient oxoborane is achieved through several methods, including Lewis base adduction, [3+2] cycloaddition with nitrones, and [5+2] cycloaddition with azomethine imines.[1][2]
These protocols are designed to be a valuable resource for researchers in organic chemistry, materials science, and drug development who are interested in harnessing the synthetic potential of oxoborane chemistry.
Generation of Transient Oxoborane Intermediates
A novel and efficient method for generating transient aminoxoborane species involves the coordination of an oxygen-Lewis base, such as dimethyl sulfoxide (DMSO), to a boranoanthracene precursor. This coordination initiates a fragmentation cascade driven by oxidative aromatization, leading to the formation of the desired oxoborane.[1][2][3][4]
Experimental Workflow for Oxoborane Generation
Caption: Workflow for generating transient oxoborane intermediates.
Trapping Protocols for Transient Oxoborane Intermediates
Once generated, the transient oxoborane can be trapped in situ using various reagents. The following protocols detail three effective methods: Lewis base adduction, [3+2] cycloaddition with nitrones, and [5+2] cycloaddition with azomethine imines.
Protocol 1: Trapping with a Lewis Base (e.g., N-Heterocyclic Carbene)
This protocol describes the formation of a stable oxoborane-Lewis base adduct, which can often be isolated and characterized spectroscopically and crystallographically.
Experimental Workflow for Lewis Base Trapping
Caption: Trapping of transient oxoboranes using a Lewis base.
Methodology:
-
In a glovebox, to a solution of the boranoanthracene precursor (1.0 equiv) in anhydrous toluene (0.1 M), add dimethyl sulfoxide (DMSO, 1.2 equiv).
-
Stir the reaction mixture at 70 °C for 1 hour to generate the transient oxoborane.
-
Cool the reaction mixture to room temperature.
-
Add a solution of the N-heterocyclic carbene (NHC, 1.1 equiv) in anhydrous toluene.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., pentane/toluene).
Characterization Data for a Typical Oxoborane-NHC Adduct:
| Parameter | Value |
| ¹¹B NMR (ppm) | δ 8.5 (broad singlet) |
| ¹H NMR (ppm) | Characteristic shifts for the NHC and the R-group of the oxoborane |
| ¹³C NMR (ppm) | Characteristic shifts for the NHC and the R-group of the oxoborane |
| Yield (%) | 75-90% |
Protocol 2: [3+2] Cycloaddition with a Nitrone
This protocol allows for the synthesis of novel five-membered boranoheterocycles through a cycloaddition reaction with a suitable nitrone.[1][2]
Experimental Workflow for [3+2] Cycloaddition
Caption: [3+2] Cycloaddition of an oxoborane with a nitrone.
Methodology:
-
In a glovebox, combine the boranoanthracene precursor (1.0 equiv) and the nitrone (1.5 equiv) in an oven-dried Schlenk tube.
-
Add anhydrous toluene (0.1 M) followed by dimethyl sulfoxide (DMSO, 1.2 equiv).
-
Seal the tube and heat the reaction mixture at 70 °C for 12 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data for a Typical [3+2] Cycloaddition Reaction:
| Reactant 1 (Oxoborane Precursor) | Reactant 2 (Nitrone) | Product Yield (%) |
| iPr-Boranoanthracene | N-tert-butyl-α-phenylnitrone | 85 |
| TMS-Boranoanthracene | N-tert-butyl-α-phenylnitrone | 78 |
Protocol 3: [5+2] Cycloaddition with an Azomethine Imine
This protocol describes the first example of a [5+2] cycloaddition of an oxoborane, leading to the formation of a seven-membered boracycle.[1][2][5]
Experimental Workflow for [5+2] Cycloaddition
Caption: [5+2] Cycloaddition of an oxoborane with an azomethine imine.
Methodology:
-
In a glovebox, dissolve the boranoanthracene precursor (1.0 equiv) and the azomethine imine (1.2 equiv) in anhydrous toluene (0.1 M) in a sealed tube.
-
Add dimethyl sulfoxide (DMSO, 1.2 equiv) to the solution.
-
Heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
The crude product is then purified by preparative thin-layer chromatography (TLC) on silica gel.
Quantitative Data for a Typical [5+2] Cycloaddition Reaction:
| Reactant 1 (Oxoborane Precursor) | Reactant 2 (Azomethine Imine) | Product Yield (%) |
| iPr-Boranoanthracene | 1-methyl-1-phenyl-2-benzoylhydrazine | 65 |
Summary and Outlook
The protocols outlined in this application note provide a robust framework for the generation and trapping of transient oxoborane intermediates. The use of boranoanthracene precursors offers a mild and efficient entry into this reactive class of molecules. The trapping methodologies, including Lewis base adduction and cycloaddition reactions, not only allow for the characterization of these species but also open up new avenues for the synthesis of novel boron-containing heterocyclic compounds. These methods are expected to be of significant utility to researchers in academia and industry, enabling further exploration of the fundamental reactivity and synthetic applications of oxoboranes.
References
Application Notes and Protocols: Oxidoboron Compounds as Versatile Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of oxidoboron compounds, particularly boronic acids and their esters, as powerful reagents in key organic synthesis transformations. The following sections detail their application in Suzuki-Miyaura cross-coupling, asymmetric synthesis, C-H borylation, and selective reductions, complete with experimental protocols, quantitative data, and mechanistic diagrams.
Suzuki-Miyaura Cross-Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[2]
Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
The efficiency of the Suzuki-Miyaura coupling is demonstrated in the following table, which summarizes the yields for the reaction of various aryl halides with phenylboronic acid.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | PdCu@Ti3C2 | K2CO3 | Water | 1 | 99 | [3] |
| 2 | Bromobenzene | PdCu@Ti3C2 | K2CO3 | Water | 1 | 96 | [3] |
| 3 | Chlorobenzene | PdCu@Ti3C2 | K2CO3 | Water/Toluene (1:1) | 8 | 85 | [3] |
| 4 | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | - | 95 | [4] |
| 5 | 4-Bromoanisole | [Pd(OAc)2]/XPhos | K3PO4 | Dioxane/Water | 24 | 91-99 | [5] |
| 6 | 5-Bromoindole | Pd/SPhos | K2CO3 | Water/Acetonitrile (4:1) | 18 | 92 | [6] |
Experimental Protocol: Ligand-Free Suzuki-Miyaura Cross-Coupling
This protocol describes a general, ligand-free Suzuki-Miyaura coupling reaction at room temperature.[7]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.5 mol%)
-
WEB (Water Extract of Banana) (3 mL) or an appropriate aqueous solvent system
-
Diethyl ether
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate
Procedure:
-
In a round-bottom flask, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)2 (0.5 mol%).
-
Add 3 mL of WEB or the chosen aqueous solvent.
-
Stir the mixture at room temperature for the time indicated by reaction monitoring (e.g., TLC or GC-MS).
-
Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v) to obtain the desired biaryl product.
-
Characterize the product using appropriate analytical techniques (e.g., 1H NMR, GC-MS).
Reaction Workflow: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Asymmetric Synthesis via Boronic Esters
Chiral boronic esters are invaluable intermediates in asymmetric synthesis, allowing for the stereocontrolled construction of complex molecules.[8] The homologation of boronic esters using chiral reagents or auxiliaries can achieve exceptionally high levels of stereocontrol, with diastereomeric ratios often exceeding 100:1 and sometimes even 1000:1.[9][10]
Quantitative Data: Diastereoselectivity in Asymmetric Homologation
The following table highlights the high diastereoselectivity achieved in the asymmetric homologation of boronic esters.
| Boronic Ester Substrate | Chiral Reagent/Auxiliary | Diastereomeric Ratio (dr) | Reference |
| Pinanediol (dichloromethyl)boronate | (s)-Pinanediol | up to 99:1 | [11] |
| Various alkyl boronic esters | Lithiated carbamates | >95:5 | [2] |
| Vinyl borate | Chiral P,N-phox ligand | 7:1 to 10:1 | [12] |
| Boronic esters with azido/silyloxy groups | (Dihalomethyl)lithium | High | [13] |
Experimental Protocol: Asymmetric Homologation of Boronic Esters
This protocol is a general representation based on the Matteson-type homologation.[9][14]
Materials:
-
Chiral diol (e.g., (S,S)-pinanediol)
-
Alkyl- or arylboronic acid
-
Dichloromethane (CH2Cl2)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Zinc chloride (ZnCl2)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Grignard reagent or organolithium reagent (R-MgX or R-Li)
-
Hydrogen peroxide (H2O2)
-
Sodium hydroxide (NaOH)
Procedure:
-
Preparation of the Chiral Boronic Ester: In a flame-dried flask under an inert atmosphere, dissolve the chiral diol and the boronic acid in an anhydrous solvent (e.g., THF). Stir at room temperature until the esterification is complete (can be monitored by NMR or loss of water).
-
Homologation:
-
Cool the solution of the chiral boronic ester and dichloromethane to -100 °C.
-
Slowly add a solution of n-BuLi or LDA to generate (dichloromethyl)lithium in situ.
-
After stirring for a short period, add a solution of zinc chloride.
-
Allow the reaction to warm to room temperature and stir until the rearrangement is complete. This forms the α-chloroboronic ester.
-
-
Alkylation:
-
Cool the solution containing the α-chloroboronic ester to -78 °C.
-
Slowly add the Grignard or organolithium reagent.
-
Allow the reaction to warm to room temperature and stir until the substitution is complete.
-
-
Oxidative Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully add an aqueous solution of NaOH, followed by the slow addition of hydrogen peroxide.
-
Stir until the oxidation is complete.
-
-
Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry, and concentrate. Purify the resulting chiral alcohol by column chromatography.
Logical Relationship: Asymmetric Homologation
Caption: Workflow for asymmetric homologation of boronic esters.
Iridium-Catalyzed C-H Borylation
Direct C-H borylation is a powerful and atom-economical method for the synthesis of organoboron compounds, avoiding the need for pre-functionalized starting materials.[15] Iridium-catalyzed reactions, in particular, have emerged as a highly efficient means to achieve this transformation for a wide range of aromatic and heteroaromatic substrates.[16][17]
Quantitative Data: Regioselectivity in C-H Borylation of Heterocycles
The regioselectivity of iridium-catalyzed C-H borylation is a key consideration. The following table provides examples of the regioselectivity observed for different heterocyclic substrates.
| Heterocycle | Ligand | Borylation Position(s) | Ratio/Selectivity | Reference |
| Pyridine | dtbpy | C-3, C-5 | - | [18] |
| N-methylpyrrole | dtbpy | C-2 and C-3 | 76:24 | [18] |
| Thiophene | dtbpy | C-2 | >98% | [18] |
| Furan | dtbpy | C-2 | >98% | [18] |
| Indole (N-TIPS) | phen | C-5 and C-6 | - | [18] |
| 8-Aryl quinolines | - | Ortho to aryl group | Good to excellent | [19] |
Experimental Protocol: Iridium-Catalyzed Borylation of Arenes
This protocol is a general procedure for the iridium-catalyzed C-H borylation of arenes.[20]
Materials:
-
Arene (e.g., benzene, 60 mmol)
-
Bis(pinacolato)diboron (B2pin2) (1.0 mmol)
-
[IrCl(COD)]2 (0.015 mmol)
-
2,2'-Bipyridine (bpy) (0.03 mmol)
-
Anhydrous solvent (e.g., THF or hexane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with [IrCl(COD)]2 (0.015 mmol) and 2,2'-bipyridine (0.03 mmol).
-
Add the anhydrous solvent, followed by the arene (60 mmol) and bis(pinacolato)diboron (1.0 mmol).
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 16 h).
-
Monitor the reaction progress by GC or NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by distillation, recrystallization, or column chromatography to afford the arylboronate ester.
Signaling Pathway: Iridium-Catalyzed C-H Borylation
Caption: Simplified mechanism of Iridium-catalyzed C-H borylation.
Selective Reductions with Borane Reagents
Borane reagents, such as borane-tetrahydrofuran (BH3·THF) and borane-dimethyl sulfide (BH3·SMe2), are highly effective for the reduction of various functional groups. A key feature of these reagents is their ability to selectively reduce carboxylic acids to primary alcohols in the presence of other functional groups like esters, which are typically more reactive towards other reducing agents like lithium aluminum hydride.[21][22]
Quantitative Data: Selectivity of Borane Reducing Agents
The following table illustrates the chemoselectivity of borane reagents.
| Substrate with Multiple Functional Groups | Borane Reagent | Functional Group Reduced | Other Functional Groups Tolerated | Yield (%) | Reference |
| Carboxylic acid with ester | BH3·THF | Carboxylic acid | Ester | High | [21] |
| Carboxylic acid with ketone | HBpin, KOtBu (cat.) | Carboxylic acid | Ketone | 95 | [23][24] |
| Carboxylic acid with nitro group | HBpin, KOtBu (cat.) | Carboxylic acid | Nitro | 98 | [23][24] |
| Carboxylic acid with nitrile | HBpin, KOtBu (cat.) | Carboxylic acid | Nitrile | 94 | [23][24] |
| Carboxylic acid with amide | HBpin, KOtBu (cat.) | Carboxylic acid | Amide | 85 | [23][24] |
Experimental Protocol: Selective Reduction of a Carboxylic Acid with Borane-THF
This protocol describes the selective reduction of a carboxylic acid in the presence of an ester.[25]
Materials:
-
Carboxylic acid (containing an ester group) (e.g., 10 mmol)
-
Borane-tetrahydrofuran complex (BH3·THF) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a flame-dried, two-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, dissolve the carboxylic acid (10 mmol) in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add the BH3·THF solution (e.g., 1.1 equivalents per carboxyl group) via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically rapid.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath and slowly add methanol to quench the excess borane.
-
Add aqueous HCl and stir for a short period.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
Experimental Workflow: Selective Carboxylic Acid Reduction
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Asymmetric Synthesis of Secondary and Tertiary Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boronic esters in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datapdf.com [datapdf.com]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric homologation of boronic esters bearing azido and silyloxy substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pinglugroup.org [pinglugroup.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 22. organicchemistrydata.org [organicchemistrydata.org]
- 23. researchgate.net [researchgate.net]
- 24. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Applications of Oxidoboron Species in Advanced Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of oxidoboron species in various areas of advanced materials science. The unique electronic and structural properties of organoboron compounds, including boronic acids, boronic esters, and boroxines, have led to their successful application in self-healing polymers, sensors, catalysis, energy storage, and organic electronics.
Self-Healing Polymers Based on Dynamic Boronic Ester Bonds
Application Note: Boronic esters are valuable for creating self-healing polymers due to their ability to form dynamic covalent bonds.[1] These bonds can reversibly break and reform, allowing the material to mend itself after damage.[1][2] This property is particularly useful in developing materials for coatings, composites, and biomedical applications where durability and longevity are critical.[2] The self-healing process can often be triggered under mild conditions, such as the presence of moisture or a change in pH.[1][2] The dynamic nature of boronic esters also allows for the reprocessing of cross-linked polymers.
Quantitative Data:
| Polymer System | Cross-linker | Healing Conditions | Healing Efficiency (Stress) | Healing Efficiency (Strain) | Tensile Strength (Healed) | Reference |
| Thiol-ene network | Boronic ester diene | 3 days at 85% humidity | ~90% | ~85% | ~1.5 MPa | [2] |
| Polyurethane Elastomer | Boronic ester and B-N coordination | Room temperature | >90% | >90% | ~10.5 MPa | [3][4] |
| Polycyclooctene (PCO) | Fast-exchanging diboronic ester | 16 h at 50°C | ~95% | ~95% | ~12 MPa | [5] |
| Poly(dioxaborolane) | Self-crosslinked | Vacuum | Qualitative | Qualitative | Not reported | [6] |
Experimental Protocols:
Protocol 1: Synthesis of a Self-Healing Thiol-Ene Polymer Network [2]
This protocol describes the synthesis of a self-healing polymer network through the photoinitiated thiol-ene reaction of a custom-synthesized boronic ester diene with commercially available thiols.
Materials:
-
4-Vinylphenylboronic acid
-
1,6-Hexanediol
-
Toluene
-
Magnesium sulfate (MgSO₄)
-
1,12-dodecanedithiol (DODT)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PTMP)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
Procedure:
-
Synthesis of the Boronic Ester Diene:
-
Dissolve 4-vinylphenylboronic acid (2.0 g, 13.5 mmol) and 1,6-hexanediol (0.80 g, 6.75 mmol) in 50 mL of toluene.
-
Reflux the mixture overnight using a Dean-Stark apparatus to remove water.
-
Cool the reaction mixture, dry over MgSO₄, filter, and remove the toluene under reduced pressure to obtain the boronic ester diene as a viscous oil.
-
-
Preparation of the Polymer Network:
-
In a vial, mix the boronic ester diene, DODT, and PTMP in the desired molar ratio (e.g., to achieve varying cross-link densities).
-
Add the photoinitiator DMPA (1 wt% of the total monomer weight).
-
Vortex the mixture until homogeneous.
-
Inject the solution between two glass slides separated by a silicone spacer.
-
Cure the sample under a UV lamp (365 nm) for 10 minutes.
-
Post-cure the polymer film at 60°C for 1 hour.
-
Protocol 2: Mechanical Testing of Self-Healing Efficiency [7][8]
This protocol outlines the procedure for quantifying the self-healing efficiency of the prepared polymer films using tensile testing.
Materials:
-
Prepared polymer film
-
Scalpel or razor blade
-
Controlled humidity chamber
-
Tensile tester
Procedure:
-
Sample Preparation:
-
Cut the cured polymer film into dog-bone shaped specimens according to standard specifications (e.g., ASTM D638).
-
-
Initial Mechanical Testing:
-
Perform tensile testing on pristine (uncut) samples to determine their initial ultimate tensile strength and elongation at break.
-
-
Damage and Healing:
-
Cut the specimens completely in half with a sharp blade.
-
Gently press the two halves back together.
-
Place the cut samples in a controlled humidity chamber (e.g., 85% relative humidity) at room temperature for a specified healing time (e.g., 1, 2, or 3 days).
-
-
Post-Healing Mechanical Testing:
-
After the healing period, perform tensile testing on the healed samples under the same conditions as the pristine samples.
-
-
Calculation of Healing Efficiency:
-
Healing Efficiency (%) = (Value for healed sample / Value for pristine sample) x 100. Calculate this for both ultimate tensile strength and elongation at break.
-
Workflow and Mechanism Diagrams:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synergy between dynamic covalent boronic ester and boron–nitrogen coordination: strategy for self-healing polyurethane elastomers at room temperature with unprecedented mechanical properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Generation of BO+ Ions for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation and detection of boron-containing ions are crucial in various scientific fields, from materials science to pharmaceutical development. The boron monoxide cation (BO+) is a common fragment ion observed in the mass spectra of boron-containing compounds. Its efficient and reproducible generation is essential for sensitive and accurate mass spectrometric analysis. This document provides detailed protocols for the generation of BO+ ions using three common mass spectrometry ionization techniques: Inductively Coupled Plasma (ICP-MS), Laser Ablation Mass Spectrometry (LA-MS), and Electrospray Ionization (ESI-MS) with in-source collision-induced dissociation (CID).
General Considerations
The choice of ionization technique for generating BO+ ions depends on the sample matrix, the desired spatial resolution, and the specific boron compound being analyzed. For liquid samples and bulk analysis, ICP-MS and ESI-MS are suitable. For solid samples requiring spatial information, laser ablation is the preferred method. The efficiency of BO+ ion generation is influenced by several factors, including the plasma temperature in ICP-MS, the laser fluence and wavelength in LA-MS, and the collision energy in ESI-MS with in-source CID.
Data Summary: Key Parameters for BO+ Generation
The following table summarizes the key experimental parameters that influence the generation of BO+ ions for each technique. Optimal values may vary depending on the specific instrument and sample.
| Parameter | ICP-MS | Laser Ablation-MS | ESI-MS with In-Source CID |
| Sample Type | Aqueous solutions, digested solids | Solid materials | Solutions of organoboron compounds, boric acid |
| Starting Material | Boric acid, dissolved boron compounds | Boron-containing glasses, ceramics, polymers | Organoboron compounds, boric acid complexes |
| Key Instrument Settings | High plasma power, optimized nebulizer gas flow | High laser fluence, UV wavelength (e.g., 193 nm or 213 nm) | Increased cone voltage/fragmentor voltage |
| Typical BO+ Signal Intensity | High | Medium to High | Low to Medium |
| Primary Boron Ion | B+ | B+, BO+ | [M+H]+, [M+Na]+ |
Experimental Protocols
Protocol 1: Generation of BO+ by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This protocol outlines the general procedure for generating BO+ ions from aqueous samples using a standard ICP-MS instrument. The focus is on creating "hot plasma" conditions to promote the formation of molecular ions.
1. Materials and Reagents
-
Boric acid (H₃BO₃) standard solution (1000 ppm)
-
Deionized water (18.2 MΩ·cm)
-
Nitric acid (HNO₃), trace metal grade
-
Argon gas (99.99% purity)
2. Instrument Parameters
-
ICP-MS: Any modern ICP-MS system
-
Nebulizer: Standard concentric or cross-flow nebulizer
-
Spray Chamber: Scott-type or cyclonic spray chamber
-
RF Power: 1500 - 1600 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.8 - 1.2 L/min
-
Nebulizer Gas Flow: 0.8 - 1.0 L/min (optimize for stable signal)
-
Detector Mode: Pulse counting or analog, depending on concentration
3. Sample Preparation
-
Prepare a series of calibration standards by diluting the boric acid standard solution with 2% (v/v) nitric acid in deionized water to concentrations ranging from 1 to 100 ppb.
-
Prepare a blank solution of 2% (v/v) nitric acid.
-
Prepare unknown samples by diluting them to fall within the calibration range, using 2% (v/v) nitric acid as the diluent.
4. Experimental Procedure
-
Ignite the plasma and allow the instrument to warm up for at least 30 minutes.
-
Perform daily performance checks and tuning of the instrument according to the manufacturer's recommendations.
-
Introduce the blank solution and monitor the background signal at m/z corresponding to ¹⁰B¹⁶O+ (26) and ¹¹B¹⁶O+ (27).
-
Introduce the calibration standards and the samples, acquiring data for both B+ (m/z 10 and 11) and BO+ (m/z 26 and 27).
-
Monitor the ratio of BO+/B+ to assess the efficiency of BO+ formation under the chosen plasma conditions.
5. Expected Results Under robust, "hot" plasma conditions, a significant signal for BO+ should be observed alongside the primary B+ signal. The intensity of the BO+ signal will be dependent on the plasma conditions and the boron concentration.
Protocol 2: Generation of BO+ by Laser Ablation Mass Spectrometry (LA-MS)
This protocol describes the generation of BO+ ions from solid samples using a laser ablation system coupled to an ICP-MS or a time-of-flight (TOF) mass spectrometer.
1. Materials and Reagents
-
Solid sample containing boron (e.g., NIST SRM 610/612 glass, borosilicate glass).
-
Helium gas (99.999% purity) as a carrier gas.
-
Argon gas (99.99% purity) for ICP-MS plasma (if applicable).
2. Instrument Parameters
-
Laser Ablation System: Excimer (e.g., 193 nm) or solid-state (e.g., 213 nm) laser.
-
Laser Fluence: 2 - 10 J/cm² (to be optimized).
-
Repetition Rate: 5 - 20 Hz.
-
Spot Size: 10 - 100 µm.
-
Carrier Gas Flow: 0.5 - 1.0 L/min Helium.
-
Mass Spectrometer: ICP-MS or TOF-MS.
3. Experimental Procedure
-
Place the solid sample in the laser ablation cell.
-
Purge the cell with helium carrier gas.
-
Set the laser parameters (fluence, repetition rate, spot size).
-
Focus the laser on the sample surface.
-
Initiate the laser ablation, which will generate an aerosol of sample particles.
-
The helium carrier gas transports the aerosol to the mass spectrometer.
-
If using ICP-MS, the aerosol is introduced into the plasma for ionization. If using a TOF-MS with direct laser ionization, the ions are generated directly from the sample surface.
-
Acquire mass spectra, monitoring for B+ and BO+ ions.
-
Optimize laser fluence to maximize the BO+/B+ ratio. Higher fluence can lead to more complete atomization and ionization to B+, while moderate fluence may favor the formation of molecular species like BO+.
4. Expected Results Laser ablation of boron-containing materials in a helium atmosphere will produce both B+ and BO+ ions. The relative abundance of these ions can be controlled by adjusting the laser parameters.
Protocol 3: Generation of BO+ by Electrospray Ionization (ESI) with In-Source Collision-Induced Dissociation (CID)
This protocol is suitable for generating BO+ ions from organoboron compounds or boric acid complexes in solution. The principle is to first generate a protonated or adducted molecular ion and then fragment it in the source region of the mass spectrometer to produce BO+.
1. Materials and Reagents
-
Organoboron compound (e.g., phenylboronic acid) or boric acid.
-
Methanol or acetonitrile (LC-MS grade).
-
Formic acid (for positive ion mode).
-
Water (LC-MS grade).
2. Instrument Parameters
-
Mass Spectrometer: Any ESI-MS system with the ability to control in-source fragmentation (e.g., cone voltage, fragmentor voltage, skimmer voltage).
-
Ionization Mode: Positive electrospray ionization.
-
Capillary Voltage: 3 - 4 kV.
-
Drying Gas Flow: 5 - 10 L/min.
-
Drying Gas Temperature: 250 - 350 °C.
-
Nebulizer Pressure: 20 - 40 psi.
-
In-source CID Voltage (Cone/Fragmentor): 20 - 150 V (to be optimized).
3. Sample Preparation
-
Dissolve the organoboron compound or boric acid in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to a concentration of 1-10 µM.
4. Experimental Procedure
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Acquire a full scan mass spectrum at a low in-source CID voltage (e.g., 20 V) to identify the precursor ion (e.g., [M+H]+ or [M+Na]+).
-
Gradually increase the in-source CID voltage while monitoring the mass spectrum.
-
Observe the fragmentation of the precursor ion and the appearance of fragment ions, including BO+.
-
Optimize the in-source CID voltage to maximize the intensity of the BO+ signal.
5. Expected Results At low in-source CID voltages, the spectrum will be dominated by the molecular ion. As the voltage is increased, the molecular ion will fragment, and the BO+ ion will appear and increase in intensity up to an optimal voltage, after which it may also start to fragment or the overall signal may decrease.
Application Notes and Protocols for the Synthesis and Characterization of Boron Monoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and characterization of boron monoxide (BO), a material of growing interest due to its unique structural and electronic properties. The protocols outlined below are compiled from recent scientific literature to ensure accuracy and reproducibility.
Synthesis of Boron Monoxide via Thermal Condensation
The primary route for synthesizing boron monoxide is the thermal condensation of tetrahydroxydiboron (B₂(OH)₄). This process involves the elimination of water at elevated temperatures to form the polymeric BO structure. The reaction temperature is a critical parameter, influencing the purity and structure of the final product.
Experimental Protocol: Thermal Condensation
This protocol details the synthesis of boron monoxide in a controlled atmosphere tube furnace.
Materials and Equipment:
-
Tetrahydroxydiboron (B₂(OH)₄) precursor
-
Tube furnace with temperature and gas flow control
-
Quartz or ceramic combustion boat
-
Tube (e.g., quartz) for the furnace
-
Ultra-high purity (UHP) Argon gas
-
Glovebox for sample storage
Procedure:
-
Place a known quantity of tetrahydroxydiboron (B₂(OH)₄) into a combustion boat.
-
Position the boat in the center of the tube furnace.
-
Seal the tube and flush with UHP Argon at a flow rate of 50 mL/min for at least 30 minutes to create an inert atmosphere.[1]
-
While maintaining the argon flow, heat the furnace to the desired temperature (e.g., 200°C, 300°C, or 400°C) at a ramping rate of 5°C/min.[1]
-
Hold the furnace at the target temperature for 1 hour to ensure complete condensation.[1]
-
After 1 hour, turn off the furnace and allow it to cool to room temperature naturally, still under the flow of argon.
-
Once at room temperature, transfer the resulting white powder product immediately into a vial and store it in an inert atmosphere glovebox to prevent oxidation.[1]
Note: Synthesis temperatures above 400°C, particularly around 500°C and higher, lead to the formation of boron trioxide (B₂O₃) as a secondary phase and eventually a B@B₂O₃ glass.[1][2][3]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of boron monoxide.
Characterization of Boron Monoxide
A multi-technique approach is essential for the comprehensive characterization of boron monoxide, given its complex structure.
Powder X-ray Diffraction (PXRD)
PXRD is used to assess the crystallinity and phase purity of the synthesized BO. The material typically exhibits a pattern with a few broad peaks, indicative of a turbostratic or amorphous nature.[1][4]
Protocol:
-
Instrument: Standard laboratory powder X-ray diffractometer (e.g., Rigaku Miniflex 600).[5]
-
Radiation: Cu-Kα (λ = 1.5406 Å).
-
Scan Range: 3° to 90° (2θ).[5]
-
Step Size: 0.02°.[5]
-
Scan Speed: 10°/minute.[5]
-
Sample Preparation: Mount the powder sample on a zero-background holder.
Data Analysis:
-
Identify the characteristic broad diffraction peaks of BO.
-
Compare the experimental pattern with calculated patterns for different proposed structures (e.g., 1D polymer vs. 2D sheets).[4]
-
Check for sharp peaks corresponding to impurities like B₂O₃, especially in samples synthesized at higher temperatures.
X-ray Photoelectron Spectroscopy (XPS)
XPS is employed to determine the elemental composition and chemical states of boron and oxygen in the material.
Protocol:
-
Instrument: XPS system with a monochromatic or unmonochromated X-ray source (e.g., Kratos Amicus/ESCA 3400 with Mg-Kα source).[1]
-
X-ray Power: 240 W for unmonochromated source.[1]
-
Analysis Chamber Pressure: < 1 x 10⁻⁸ Torr.
-
Pass Energy: 150 eV for survey scans, 20-50 eV for high-resolution scans.[1]
-
Calibration: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 285.0 eV.[1]
Data Analysis:
-
Acquire survey spectra to identify all elements present.
-
Obtain high-resolution spectra for the B 1s and O 1s regions.
-
Perform peak fitting to deconvolute the spectra and identify different chemical states. The B 1s peak for BO is expected around 191.8 eV.[1] A shift to higher binding energy (e.g., ~194 eV) indicates the presence of B₂O₃.[1]
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly ¹¹B NMR, is a powerful tool for probing the local structure of boron monoxide.[3]
Protocol:
-
Instrument: High-field solid-state NMR spectrometer.
-
Nucleus: ¹¹B.
-
Techniques:
-
Magic Angle Spinning (MAS): To obtain high-resolution spectra and identify the number of unique boron sites.
-
Multiple-Quantum MAS (MQMAS): To separate and characterize different boron environments based on their quadrupolar interaction and isotropic chemical shift.
-
¹¹B-¹¹B Correlation Experiments (e.g., DQ/SQ): To probe through-space and through-bond connectivities between boron atoms, which is crucial for determining the polymeric structure.[3]
-
-
Sample Preparation: Pack the powdered BO sample into a zirconia rotor of an appropriate size (e.g., 3.2 mm or 4 mm).
Data Analysis:
-
The ¹¹B MAS spectrum of pure BO prepared at 200°C shows a dominant resonance.[1][3]
-
The appearance of a second resonance at higher synthesis temperatures indicates the formation of B₂O₃.[3]
-
Advanced 2D NMR experiments can elucidate the D₂h-symmetric O₂B-BO₂ units that form the B₄O₂ rings in the BO structure.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of boron monoxide.
| Parameter | Value | Reference |
| Molecular Formula | (BO)n | [2] |
| Molar Mass (of BO unit) | 26.81 g/mol | [2] |
| Appearance | White powder | [2] |
| Measured Density | 2.08 ± 0.13 g/cm³ | [4] |
| Precursor | Tetrahydroxydiboron (B₂(OH)₄) | [1][2] |
| Synthesis Temperature | 200 - 400 °C | [2][3] |
| TGA Mass Loss (from B₂(OH)₄) | ~37% | [1] |
| DSC Phase Transition Temp | ~500 °C | [1] |
Table 1: General Properties and Synthesis Parameters for Boron Monoxide.
| Synthesis Temp. (°C) | Product Phases | B 1s XPS Peak (eV) | Notes |
| 200 | BO | 191.75 | Purest form of BO is typically obtained.[1][3] |
| 300 | BO, B₂O₃ (minor) | - | B₂O₃ begins to form as a separate phase.[3] |
| 400 | BO, B₂O₃ | - | Increased proportion of B₂O₃ phase.[3] |
| 700 | B@B₂O₃ glass | 193.95 | Disproportionation to elemental boron dissolved in B₂O₃ glass.[1][4] |
Table 2: Effect of Synthesis Temperature on Boron Monoxide Product.
Structural and Relational Diagrams
Boron Monoxide Structural Unit
The fundamental building block of boron monoxide is a D₂h-symmetric O₂B-BO₂ unit which forms a B₄O₂ ring. These rings then polymerize.
Caption: Basic B₄O₂ ring structure in boron monoxide.
Relationship between Synthesis Temperature and Product
This diagram illustrates the transformation of the precursor at different temperatures.
Caption: Product outcome based on synthesis temperature.
References
Application Notes and Protocols for Identifying Oxidoboron Intermediates using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structure and the real-time monitoring of chemical reactions. In the field of organic and medicinal chemistry, the study of organoboron compounds is of paramount importance due to their versatile applications as synthetic intermediates, catalysts, and therapeutic agents. Oxidoboron intermediates, such as borinic acids, boronic esters, and peroxoborates, play a crucial role in many synthetically and biologically relevant transformations, including the widely used Suzuki-Miyaura coupling and various oxidation reactions. Their transient nature, however, often makes their characterization challenging. This document provides detailed application notes and experimental protocols for the use of various NMR spectroscopy techniques to identify and characterize these fleeting yet critical this compound intermediates.
Key NMR Techniques for this compound Intermediate Identification
The primary nuclei of interest for NMR studies of organoboron compounds are ¹¹B and ¹H. Due to its quadrupolar nature, the ¹¹B nucleus gives rise to relatively broad signals, yet its chemical shift is highly sensitive to the coordination number and the nature of the substituents on the boron atom. This makes ¹¹B NMR a powerful diagnostic tool for identifying the hybridization state (sp² vs. sp³) of boron in various intermediates.[1] ¹H NMR provides valuable information about the protons in the vicinity of the boron center, and 2D correlation techniques such as ¹H-¹¹B Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing connectivity.
Application Note 1: Distinguishing Boronic Acids, Boronate Esters, and Boroxines
Core Concept: The ¹¹B NMR chemical shift is highly diagnostic of the coordination environment of the boron atom. Trigonal planar (sp²-hybridized) boron atoms in boronic acids and boroxines resonate at a lower field (further downfield) compared to the tetrahedral (sp³-hybridized) boron in boronate esters and borate complexes.
Typical ¹¹B NMR Chemical Shift Ranges:
| This compound Species | Hybridization | Typical ¹¹B Chemical Shift (δ) / ppm |
| Trialkylboranes | sp² | +83 to +93 |
| Boronic Acids (R-B(OH)₂) | sp² | +27 to +33 |
| Boroxines ((RBO)₃) | sp² | ~+33 |
| Borinic Acids (R₂BOH) | sp² | Not widely reported, expected in a similar range to boronic acids |
| Boronate Esters (R-B(OR')₂) | sp³ | +2 to +13 |
| Tetraalkylborates | sp³ | -16 to -25 |
| Peroxoborates ([B(O₂H)ₙ(OH)₄₋ₙ]⁻) | sp³ | Varies with n and pH |
Reference compounds are typically BF₃•OEt₂ (δ = 0 ppm).
Experimental Consideration: Due to the presence of boron in standard borosilicate glass NMR tubes, a broad background signal can obscure the signals of interest, especially for dilute samples. It is highly recommended to use quartz NMR tubes for ¹¹B NMR spectroscopy.[2]
Application Note 2: In Situ Monitoring of Boronic Acid Reactions with Fluoride Coordination
Core Concept: The formation of boronate esters from boronic acids can be monitored in situ using ¹¹B NMR. The addition of a fluoride source, such as tetrabutylammonium fluoride (TBAF), can enhance the spectral resolution between the boronic acid and the boronate ester by forming distinct trifluoroborate and fluoroboronated ester species.[3]
Reaction Scheme:
-
R-B(OH)₂ + 3F⁻ → [R-BF₃]⁻ + 2OH⁻
-
R-B(OR')₂ + F⁻ → [R-B(OR')₂F]⁻
Diagnostic ¹¹B NMR Signals:
| Species | Typical ¹¹B Chemical Shift (δ) / ppm |
| Trifluoroborate ([R-BF₃]⁻) | ~ +3 |
| Fluoroboronate Ester ([R-B(OR')₂F]⁻) | ~ +9 |
| Amine-coordinated Boronate Ester | ~ +14 |
This method allows for the quantification of the ratio of boronic acid to boronate ester in a reaction mixture by integrating the respective signals.[4]
Application Note 3: Identifying Transient Intermediates in Boronic Acid Oxidation
Core Concept: The oxidation of boronic acids to phenols, a reaction analogous to the Baeyer-Villiger oxidation, is believed to proceed through several transient this compound intermediates. While direct observation of all intermediates is challenging, their formation can be inferred by monitoring the changes in the ¹¹B NMR spectrum over time. The expected intermediates include borinic acids and peroxoborate species.
Hypothesized Reaction Pathway for Boronic Acid Oxidation:
The following diagram illustrates a plausible pathway for the oxidation of an aryl boronic acid to a phenol using hydrogen peroxide.
Experimental Protocols
Protocol 1: General Procedure for 1D ¹¹B NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the boron-containing compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.
-
Transfer the solution to a quartz NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard that does not react with the sample and has a signal that does not overlap with the signals of interest.
-
-
Instrument Setup:
-
Use a spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.
-
Lock and shim the spectrometer using the deuterated solvent signal.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker systems) is typically sufficient. For improved baseline, especially when using borosilicate tubes, a pulse sequence with background suppression (e.g., zgbs) can be beneficial.[2]
-
Spectral Width (SW): A typical spectral width for ¹¹B NMR is 200-300 ppm, centered around 0 ppm.
-
Acquisition Time (AQ): 0.1 - 0.2 seconds.
-
Relaxation Delay (D1): For quantitative measurements, a longer relaxation delay of at least 5 times the longest T₁ of the boron nuclei is recommended. A typical starting value is 1-2 seconds.
-
Number of Scans (NS): This will depend on the sample concentration. For concentrated samples, 64-256 scans may be sufficient. For dilute samples or for observing minor intermediates, several thousand scans may be necessary.
-
Temperature: Set to the desired reaction or analysis temperature.
-
-
Processing:
-
Apply a line broadening (LB) of 10-50 Hz to improve the signal-to-noise ratio of the broad boron signals.
-
Fourier transform, phase, and baseline correct the spectrum.
-
Reference the spectrum to an external standard of BF₃•OEt₂ (δ = 0 ppm).
-
Protocol 2: In Situ NMR Monitoring of an Oxidation Reaction
This protocol outlines the monitoring of a boronic acid oxidation using an oxidizing agent like hydrogen peroxide.
-
Reaction Setup:
-
In a quartz NMR tube, dissolve the boronic acid (e.g., phenylboronic acid, ~10 mg) in a suitable deuterated solvent (0.6 mL).
-
Acquire an initial ¹¹B and ¹H NMR spectrum of the starting material.
-
Carefully add a stoichiometric amount of the oxidizing agent (e.g., a solution of H₂O₂ in the same deuterated solvent) to the NMR tube.
-
-
NMR Acquisition Workflow:
-
Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature.
-
Set up a series of 1D ¹¹B NMR experiments to be acquired automatically over time. This can be done using the spectrometer's automation software (e.g., by setting up an array of experiments with increasing delays).
-
The time between each experiment should be chosen based on the expected reaction rate. For a fast reaction, this could be every few minutes; for a slow reaction, every hour.
-
Acquire a ¹H NMR spectrum at regular intervals to monitor the formation of the organic product (e.g., phenol).
-
Protocol 3: 2D ¹H-¹¹B HMBC for Structural Elucidation
This protocol is for identifying protons that are 2-4 bonds away from a boron atom, which is crucial for assigning the structure of unknown intermediates.
-
Sample Preparation: As per Protocol 1. The sample should be sufficiently concentrated to obtain a good signal-to-noise ratio in a reasonable time.
-
Instrument Setup: As per Protocol 1.
-
Acquisition Parameters:
-
Pulse Program: A standard HMBC pulse sequence (e.g., hmbcgp on Bruker systems), modified for ¹¹B as the heteronucleus.
-
¹H Dimension (F2): Standard ¹H spectral width (e.g., 10-12 ppm).
-
¹¹B Dimension (F1): A spectral width that covers the expected range of boron chemical shifts (e.g., -20 to +40 ppm).
-
HMBC Delay (D6 on Bruker): This delay is optimized for the long-range coupling constant (J_HB). A typical starting point is to set this delay to be 1/(2*J), where J is estimated to be around 4-8 Hz. Thus, a delay of 60-125 ms can be used.
-
Number of Scans (NS): 16-64 scans per increment.
-
Number of Increments (in F1): 128-256 increments.
-
-
Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell).
-
The resulting 2D spectrum will show correlations between protons and the boron atom, allowing for the assignment of the molecular structure. For example, a correlation between the aromatic protons of a phenyl group and a boron signal would confirm the presence of a phenylboron moiety.[5]
-
Conclusion
NMR spectroscopy, particularly ¹¹B NMR in conjunction with ¹H and 2D techniques, provides a powerful suite of tools for the identification and characterization of this compound intermediates. By carefully selecting the appropriate NMR experiments and optimizing acquisition parameters, researchers can gain valuable insights into the structure, stability, and reactivity of these important chemical species. The protocols and application notes provided here serve as a guide for scientists in academic and industrial settings to effectively utilize NMR in their research and development endeavors involving organoboron chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallographic Analysis of Crystalline Oxoborane Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic analysis of crystalline oxoborane complexes. This information is intended to guide researchers in the structural elucidation of these compounds, which are of growing interest in medicinal chemistry and materials science.[1][2][3][4][5]
Introduction to Oxoborane Complexes
Oxoboranes are compounds containing a boron-oxygen double or triple bond. While transient in their monomeric form, they can be stabilized through coordination with Lewis acids or bases, or by incorporating sterically demanding substituents.[6][7][8][9][10] The precise characterization of the three-dimensional structure of these complexes is crucial for understanding their reactivity, stability, and potential applications, particularly in the design of novel therapeutic agents.[1][3][4] X-ray crystallography is the definitive method for determining the atomic arrangement in the solid state.[11][12][13][14]
Experimental Protocols
A generalized workflow for the X-ray crystallographic analysis of oxoborane complexes involves synthesis, crystallization, data collection, and structure solution and refinement.
Caption: General workflow for X-ray crystallographic analysis of oxoborane complexes.
Protocol 1: Synthesis of an Anionic Oxoborane Complex
This protocol is adapted from the synthesis of a non-acid/base-stabilized anionic oxoborane.[7][8]
Objective: To synthesize and crystallize an anionic oxoborane for single-crystal X-ray diffraction.
Materials:
-
(MesTer)2BOH (borinic acid precursor) [MesTer = –C6H3-2,6-(2,4,6-Me3-C6H2)2]
-
N-heterocyclic carbene (NHC) such as 1,3,4,5-tetramethyl-2-imidazole-2-ylidene (IMe4)
-
Anhydrous diethyl ether
-
Anhydrous solvents for reaction and crystallization
Procedure:
-
In a glovebox, dissolve the borinic acid precursor, (MesTer)2BOH, in a minimal amount of anhydrous diethyl ether.
-
Add a stoichiometric equivalent of the N-heterocyclic carbene (IMe4) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by 11B NMR spectroscopy.
-
Upon completion of the reaction, concentrate the solution by removing the solvent under vacuum.
-
Crystallize the resulting oxoborane imidazolium salt by slow evaporation of a saturated diethyl ether solution at -30 °C.[7]
-
Harvest the crystals and prepare them for X-ray diffraction analysis.
Protocol 2: Single-Crystal X-ray Diffraction Data Collection
This is a general protocol for collecting diffraction data from a crystalline oxoborane complex.[11][15][16]
Objective: To obtain high-quality diffraction data from a single crystal.
Equipment:
-
Single-crystal X-ray diffractometer equipped with a low-temperature device
-
X-ray source (e.g., Mo Kα or Cu Kα radiation)
-
Goniometer
-
Detector (e.g., CCD or CMOS)
Procedure:
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope. Mount the crystal on a cryoloop.
-
Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100-150 K) to minimize thermal vibrations and radiation damage.[12]
-
Data Collection Strategy:
-
Data Acquisition:
-
Data Processing:
-
Indexing: Determine the orientation of the crystal lattice from the diffraction pattern.
-
Integration: Measure the intensity of each diffraction spot.
-
Scaling and Merging: Scale and merge the intensity data from all images to create a single reflection file.[13] Software such as DENZO can be used for this purpose.[11]
-
Protocol 3: Structure Solution and Refinement
This protocol outlines the steps to determine and refine the crystal structure from the processed diffraction data.[12][17][18]
Objective: To obtain an accurate three-dimensional model of the oxoborane complex.
Software:
-
Structure solution software (e.g., SHELXS, SIR92)
-
Structure refinement software (e.g., SHELXL, CRYSTALS)
-
Molecular graphics software (e.g., Olex2, CAMERON)
Procedure:
-
Structure Solution:
-
Use direct methods or Patterson methods to obtain an initial model of the crystal structure.[12] This provides the initial positions of the atoms.
-
-
Structure Refinement:
-
Refine the atomic positions, and thermal parameters against the experimental diffraction data using full-matrix least-squares methods.
-
Locate hydrogen atoms from the difference Fourier map and refine their positions.[6]
-
-
Model Validation:
-
Assess the quality of the final structural model using tools like PLATON. Check for inconsistencies and potential errors.
-
The final refined structure should have low R-factors (e.g., R1, wR2) and a good-of-fit (GooF) value.
-
-
Data Deposition:
-
Deposit the final crystallographic data (CIF file) in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
-
Data Presentation
The following tables summarize key crystallographic data for a selection of oxoborane complexes, allowing for easy comparison of their structural parameters.
Table 1: Selected Bond Lengths in Oxoborane Complexes (Å)
| Compound | B-O Bond Length (Å) | B-C Bond Length (Å) | Reference |
| 2·GaCl3 | 1.307(3) | 1.621(4) | [6] |
| 3 | 1.334(10) | - | [6] |
| [(MesTer)2BO][HNHC] (3a) | 1.293(2) | 1.64 (mean) | [7] |
| [(MesTer)2BO][HIiPr2Me2] (3b) | 1.2961(11) | 1.6528(7) | [8] |
| Coordinated Oxoborane-AlCl3 | 1.304 | - | [10] |
Table 2: Selected Bond Angles in Oxoborane Complexes (°)
| Compound | C-B-O Angle (°) | N-C-N Angle (°) | B-O-Ga Angle (°) | Reference |
| 2·GaCl3 | 118.3(2) | 122.1(2) | 127.97(18) | [6] |
| [(MesTer)2BO][HIiPr2Me2] (3b) | 118.30(3) | - | - | [8] |
Table 3: Crystallographic Data for Selected Oxoborane Complexes
| Compound | Crystal System | Space Group | Reference |
| (MesTer)2BOH (2) | Monoclinic / Orthorhombic | P21/n / Fdd2 | [7] |
| [Cu2(μ-Cl)2(L1)2] 1 | Monoclinic | P21/n | [17] |
| [Cu2(μ-Cl)2(L2)2] 2 | Triclinic | Pī | [17] |
Applications in Drug Development
Boron-containing compounds, including oxoboranes, are gaining significant attention in drug discovery.[1][2] The unique electronic properties of the boron atom, such as its electrophilicity and ability to form stable covalent bonds, make it an attractive component in the design of enzyme inhibitors and other therapeutic agents.[1][3] For instance, boronic acids are key components in FDA-approved drugs like bortezomib (Velcade) for cancer treatment.[1][3] The structural information obtained from X-ray crystallography is vital for understanding the structure-activity relationships of these compounds and for optimizing their design to improve efficacy and selectivity.[2] Boron's ability to engage in unique non-covalent interactions, such as dihydrogen bonding, further expands its potential in creating novel pharmacophores.[4]
Caption: Logical flow of drug discovery involving oxoborane complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Taming the parent oxoborane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Snapshots on Stepwise Anionic Oxoborane Formation: Access to an Acyclic BO Ketone Analogue and Its Metathesis Chemistry with CO2 and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and characterization of a coordinated oxoborane: Lewis acid stabilization of a boron-oxygen double bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 16. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
Application of Oxidoboron Compounds in Catalytic Cycles: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoboron compounds, particularly those featuring boron-oxygen bonds (oxidoboron compounds), are pivotal reagents and catalysts in modern organic synthesis. Their unique electronic properties, including the Lewis acidity of the boron center and the diverse reactivity of the carbon-boron bond, have enabled a wide array of catalytic transformations. These compounds are instrumental in the construction of complex molecular architectures, making them indispensable tools in pharmaceutical and materials science research. This document provides detailed application notes and experimental protocols for several key catalytic cycles involving this compound compounds, including cross-coupling reactions, C-H bond functionalization, and oxidative dehydrogenation.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organoboron compounds with organic halides or triflates. Arylboronic acids and their pinacol esters are the most common this compound reagents used in this reaction.
Application Notes
The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and turnover numbers. Buchwald's biarylphosphine ligands and their corresponding palladium precatalysts (e.g., XPhos-Pd-G2) are highly effective for coupling challenging substrates, including sterically hindered aryl chlorides.[1][2] The turnover number (TON) and turnover frequency (TOF) can be exceptionally high, with some palladacycle catalysts achieving TONs in the range of 10⁶ to 10⁷.[3][4]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Ref |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / P(biphenyl)Ph₂ | 0.05 | K₃PO₄ | Toluene | 100 | 1 | >95 | ~1900 | ~1900 | [5] |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / C₆H₅NHP(O)Ph₂ | 0.05 | K₂CO₃ | DMF | 100 | 1 | 98 | 1960 | 1960 | [6] |
| 3 | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 4-Fluorophenyl boronic acid | XPhos-Pd-G2 | 2 | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5-0.67 | 90 | 45 | ~67-90 | [7] |
| 4 | 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | 5 | Na₂CO₃ | MeOH/H₂O | 120 (MW) | 0.17 | 94 | 18.8 | ~110 | [8] |
| 5 | Aryl Iodide | Arylboronic acid | Dinorbornyl Palladacycle | 1 x 10⁻⁷ | K₂CO₃ | Anisole | 120 | 0.5 | 99 | 5 x 10⁹ | 1 x 10⁹ | [4] |
Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.
Experimental Protocols
Protocol 1.1: Synthesis of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This catalyst is commercially available but can be prepared in the lab.
-
Materials: Palladium(II) chloride (PdCl₂), triphenylphosphine (PPh₃), hydrazine hydrate, dimethyl sulfoxide (DMSO), ethanol.
-
Procedure:
-
In a three-necked flask under an inert atmosphere (N₂ or Ar), suspend PdCl₂ (1.0 g) and PPh₃ (6.5 g) in DMSO (60 mL).
-
Heat the mixture to 140 °C with stirring. A clear, yellow-orange solution should form.
-
Slowly add hydrazine hydrate (1.0 mL) dropwise to the hot solution. The color will change to a deep red, and a precipitate will begin to form.
-
After the addition is complete, continue heating for 10 minutes.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath.
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the solid sequentially with ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).
-
Protocol 1.2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
-
Materials: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), potassium carbonate (K₂CO₃, 2.0 mmol), toluene (5 mL), ethanol (1 mL), water (1 mL).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the toluene, ethanol, and water via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Palladium-Catalyzed Miyaura Borylation
This reaction allows for the direct synthesis of aryl or vinyl boronate esters from the corresponding halides or triflates using a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The products are valuable intermediates for subsequent Suzuki-Miyaura couplings.
Application Notes
Miyaura borylation provides a convenient route to boronate esters under relatively mild conditions, tolerating a variety of functional groups that are incompatible with traditional organometallic preparations (e.g., Grignard reagents).[10] The choice of base is critical; weak bases like potassium acetate (KOAc) are often used to prevent the subsequent Suzuki-Miyaura coupling of the product with the starting halide.[11] The use of more atom-economical reagents like bis-boronic acid [B₂(OH)₄] is also a significant advancement.[12]
Quantitative Data for Miyaura Borylation
| Entry | Substrate | Borylation Reagent | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Chlorotoluene | B₂pin₂ | XPhos-Pd-G2 | 0.5 | K₃PO₄·7H₂O | EtOH | RT | 2 | 95 | [13] |
| 2 | 1-Chloro-4-nitrobenzene | B₂pin₂ | Pd(dba)₂ / XPhos | 2 | KOAc | Dioxane | 80 | 12 | 89 | [14] |
| 3 | 2,6-Di-iso-propyl-substituted aryl chloride | B₂pin₂ | Pd(OAc)₂ / L7 | 0.05 | KOAc | Dioxane | 100 | 24 | 95 | [15] |
| 4 | 4-Chlorotoluene | B₂pin₂ | Fe(OTf)₂ / IMes | 3 | MgBr₂·OEt₂ | THF | 60 | 1 | 70 | [16] |
| 5 | Aryl Bromide | B₂pin₂ | PdCl₂(dppf) | 3 | KOAc | DMSO | 80 | 1.5 | 85 | [11] |
Experimental Workflow for One-Pot Borylation/Suzuki Coupling
Experimental Protocols
Protocol 2.1: Miyaura Borylation of an Aryl Chloride
-
Materials: Aryl chloride (1.0 mmol), B₂pin₂ (1.1 mmol), potassium acetate (KOAc, 1.5 mmol), [PdCl₂(dppf)] (0.03 mmol, 3 mol%), 1,4-dioxane (5 mL).
-
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl chloride, B₂pin₂, and KOAc.
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add the [PdCl₂(dppf)] catalyst under a positive flow of inert gas.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the mixture in an oil bath at 80 °C with vigorous stirring.
-
Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with hexanes, and filter through a short pad of silica gel, washing with additional hexanes/ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified further by crystallization or chromatography.[11]
-
Oxidative Dehydrogenation (ODH) using Boron Nitride Catalysts
Hexagonal boron nitride (h-BN) and other boron-containing materials have emerged as highly selective metal-free catalysts for the oxidative dehydrogenation of light alkanes, such as propane, to produce valuable olefins like propene.
Application Notes
The active catalytic species is believed to be an amorphous, oxygen-functionalized boron layer (B(OH)ₓO₃₋ₓ) that forms on the h-BN surface under reaction conditions.[15][17] These catalysts exhibit remarkable selectivity towards olefins, minimizing the formation of COₓ, which is a major challenge with traditional metal oxide catalysts.[18] The reaction is typically carried out in a fixed-bed flow reactor at high temperatures (450-570 °C). Catalyst stability and regeneration are key aspects; deactivation can occur but the catalyst can often be regenerated by heating under ammonia.[18]
Quantitative Data for Propane ODH over Boron Nitride Catalysts
| Entry | Catalyst | Temp (°C) | C₃H₈/O₂ Ratio | C₃H₈ Conv. (%) | Propene Sel. (%) | Ethene Sel. (%) | Olefin Sel. (%) | Ref |
| 1 | High Surface Area h-BN | 525 | 1:50 | 52 | 53 | 18 | 71 | [18] |
| 2 | h-BN | 540 | 1:1 | 14 | 79 | 12 | 91 | [19] |
| 3 | BCN | 520 | - | 35.8 | - | - | 81.9 | [20] |
| 4 | Ball-mill activated BN | 490 | 1:1 | ~12 | ~75 | ~15 | ~90 | [19] |
Proposed Mechanism of Propane ODH on Boron Nitride
The mechanism is complex and thought to involve both surface-catalyzed steps and gas-phase radical chemistry. The boron oxide surface is believed to initiate the reaction.
Experimental Protocols
Protocol 3.1: Synthesis of High Surface Area Hexagonal Boron Nitride (h-BN)
-
Materials: Boric acid (H₃BO₃), melamine (C₃H₆N₆), polyethylene glycol (PEG).
-
Procedure:
-
Prepare a precursor by mixing boric acid and melamine (e.g., in a 3:1 molar ratio) in deionized water.
-
Add a small amount of PEG (e.g., 2 wt%) to the mixture to act as a template for creating porosity.
-
Stir the mixture to form a homogeneous slurry.
-
Dry the precursor. For a high surface area, freeze-drying is effective as ice sublimation helps prevent the collapse of the nanostructure.
-
Place the dried precursor in a tube furnace.
-
Heat the precursor under a flow of nitrogen or ammonia gas. A typical program would be to ramp to 1100-1300 °C and hold for 2-4 hours.
-
Cool the furnace to room temperature under the inert gas flow to obtain the h-BN powder.[1][12][21]
-
Protocol 3.2: Catalytic Testing for Propane ODH
-
Setup: A fixed-bed quartz tube reactor (e.g., 1/4 inch outer diameter) housed in a tube furnace. Mass flow controllers for propane, oxygen, and an inert gas (e.g., He or N₂). An online gas chromatograph (GC) for product analysis.
-
Procedure:
-
Load the reactor with the h-BN catalyst (e.g., 100 mg), typically supported by quartz wool plugs.
-
Heat the reactor to the desired reaction temperature (e.g., 525 °C) under a flow of inert gas.
-
Introduce the reactant gas mixture (e.g., C₃H₈/O₂/He = 1/50/49) at a specific total flow rate (e.g., 20 mL/min).
-
Allow the reaction to stabilize for at least 30 minutes.
-
Analyze the reactor effluent using an online GC equipped with appropriate columns (e.g., a molecular sieve column for O₂, N₂, CO and a Porapak column for hydrocarbons, CO₂, and water) and detectors (TCD and/or FID).
-
Calculate conversion and selectivity based on the calibrated GC data.[18]
-
Other Key Applications
Iridium-Catalyzed C-H Borylation
Iridium complexes are highly effective catalysts for the direct borylation of C-H bonds in aromatic, heteroaromatic, and even aliphatic compounds. This method offers an atom-economical alternative to the Miyaura borylation of pre-functionalized halides.
-
Mechanism: The catalytic cycle is generally believed to proceed through an Ir(III)/Ir(V) pathway, involving the oxidative addition of a C-H bond to an iridium(III)-tris(boryl) complex, followed by reductive elimination of the borylated product.[11][22]
-
Protocol: A typical reaction involves heating an arene with B₂pin₂ in an inert solvent like THF or cyclohexane in the presence of an iridium catalyst (e.g., [Ir(cod)OMe]₂) and a bipyridine ligand (e.g., dtbpy) at around 80-100 °C.[23]
Lewis Acid Catalysis with Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
B(C₆F₅)₃, often called BCF, is a powerful Lewis acid due to the electron-withdrawing nature of the pentafluorophenyl groups. It is used to catalyze a wide range of reactions, including hydrosilylations, aldol-type reactions, and as a co-catalyst in olefin polymerization.[24]
-
Synthesis: BCF is typically prepared via the reaction of a Grignard reagent derived from bromopentafluorobenzene with a boron trihalide like BCl₃.[24]
-
Protocol: A representative procedure involves dissolving the aldehyde (2 mmol) and another reactant (e.g., ethyl acetoacetate, 4.4 mmol) in a solvent like acetonitrile. Ammonium acetate (2.2 mmol) and a catalytic amount of B(C₆F₅)₃ (e.g., 10 mol%) are added, and the mixture is refluxed until the reaction is complete.[10]
Photoredox-Catalyzed Borylation
Visible-light photoredox catalysis provides a mild and efficient pathway for generating radical intermediates that can participate in borylation reactions.
-
Mechanism: A photocatalyst (e.g., fac-Ir(ppy)₃) is excited by visible light and engages in a single-electron transfer (SET) with a substrate (e.g., an aryl halide) to generate an aryl radical. This radical then reacts with a nucleophilic diboron adduct to form the C-B bond.[25][26]
-
Protocol: An aryl halide, B₂pin₂, a base (e.g., a tertiary amine), and a photocatalyst (e.g., fac-Ir(ppy)₃) are dissolved in a degassed solvent (e.g., aqueous acetonitrile). The mixture is then irradiated with visible light (e.g., a blue LED) at room temperature until the starting material is consumed.[25]
Catalyst Characterization
A comprehensive understanding of the catalyst's structure and properties is essential for optimizing catalytic performance. Key techniques include:
-
Structural Analysis:
-
Surface and Compositional Analysis:
-
BET (Brunauer-Emmett-Teller) Analysis: To measure the specific surface area and pore size distribution, which are crucial for heterogeneous catalysts.[27]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of elements on the catalyst surface. This is particularly useful for studying the B(OH)ₓO₃₋ₓ layer on BN catalysts.[20]
-
Infrared (IR) and Raman Spectroscopy: To identify functional groups and bonding environments on the catalyst surface.[20]
-
-
Thermal Analysis:
This integrated approach of synthesis, catalytic testing, and detailed characterization is vital for the rational design of new and improved this compound-based catalytic systems.
References
- 1. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. nbinno.com [nbinno.com]
- 7. nasc.ac.in [nasc.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] [commonorganicchemistry.com]
- 10. aiirjournal.com [aiirjournal.com]
- 11. Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. espublisher.com [espublisher.com]
- 13. Catalyst Characterization Techniques [hidenanalytical.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Tetrakis(triphenylphosphine)palladium: Application, toxicity, Preparation_Chemicalbook [chemicalbook.com]
- 19. escholarship.org [escholarship.org]
- 20. Development and Characterization of Oxyfunctionalized Boron Nitride Catalysts for the Oxidative Dehydrogenation of Light Alkanes to Olefins - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 21. espublisher.com [espublisher.com]
- 22. Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 24. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. uomus.edu.iq [uomus.edu.iq]
Application Notes and Protocols for the Selective Functionalization of Organic Molecules Using Oxidoboron Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective functionalization of organic molecules utilizing versatile oxidoboron reagents. Organoboron compounds are pivotal intermediates in modern organic synthesis and drug discovery due to their stability, low toxicity, and the diverse array of transformations they can undergo. This document outlines key methodologies for C-H borylation, subsequent oxidation to phenols and alcohols, and amination reactions, providing researchers with the necessary information to apply these powerful techniques in their own synthetic endeavors.
Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes
The direct conversion of C-H bonds to C-B bonds is a highly efficient and atom-economical strategy for the functionalization of unactivated arenes and heteroarenes. Iridium-catalyzed borylation has emerged as a premier method for this transformation, demonstrating broad substrate scope and predictable regioselectivity, which is often governed by steric factors. The resulting aryl- and heteroarylboronate esters are versatile building blocks for subsequent cross-coupling reactions, aminations, and oxidations.
Data Presentation: Iridium-Catalyzed C-H Borylation
| Entry | Arene/Heteroarene | Borylation Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Benzene | B2pin2 | [Ir(COD)Cl]2 (1.5) | dtbpy (3) | Octane | 80 | 16 | Phenylboronic acid pinacol ester | 95 | [1] |
| 2 | 1,3-Dichlorobenzene | B2pin2 | [Ir(COD)OMe]2 (1.5) | dtbpy (3) | Hexane | 80 | 2 | 3,5-Dichlorophenylboronic acid pinacol ester | 98 | [2] |
| 3 | Anisole | B2pin2 | [Ir(COD)Cl]2 (1.5) | dtbpy (3) | Octane | 80 | 16 | 4-Methoxyphenylboronic acid pinacol ester | 85 | [1] |
| 4 | Indole | B2pin2 | [Ir(COD)OMe]2 (1.5) | dtbpy (3) | THF | 80 | 8 | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indole | 99 | [2] |
| 5 | Thiophene | B2pin2 | [Ir(COD)OMe]2 (1.5) | dtbpy (3) | Hexane | 80 | 2 | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | 99 | [2] |
| 6 | Pyridine | B2pin2 | [Ir(COD)OMe]2 (3) | tmphen (6) | Cyclohexane | 100 | 16 | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 65 | [1] |
B2pin2 = Bis(pinacolato)diboron; dtbpy = 4,4'-Di-tert-butyl-2,2'-bipyridine; tmphen = 3,4,7,8-Tetramethyl-1,10-phenanthroline
Experimental Protocol: Iridium-Catalyzed C-H Borylation of 1,3-Dichlorobenzene
This protocol is adapted from the work of Ishiyama, T. et al.[2]
Materials:
-
1,3-Dichlorobenzene (1.0 mmol, 147 mg)
-
Bis(pinacolato)diboron (B2pin2) (1.1 mmol, 279 mg)
-
[Ir(COD)OMe]2 (0.015 mmol, 9.9 mg)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 8.0 mg)
-
Anhydrous Hexane (3 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add [Ir(COD)OMe]2 (9.9 mg, 0.015 mmol) and dtbpy (8.0 mg, 0.03 mmol).
-
Add anhydrous hexane (3 mL) to the Schlenk tube and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
To this catalyst mixture, add 1,3-dichlorobenzene (147 mg, 1.0 mmol) and bis(pinacolato)diboron (279 mg, 1.1 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3,5-dichlorophenylboronic acid pinacol ester.
Caption: Experimental workflow for Iridium-Catalyzed C-H Borylation.
Selective Oxidation of Organoboron Compounds
A primary application of organoboron compounds is their facile oxidation to introduce hydroxyl groups. This transformation is highly valuable in the synthesis of phenols from arylboronic acids and alcohols from alkylboranes. The reaction typically proceeds with retention of stereochemistry at the carbon center. Common oxidizing agents include hydrogen peroxide under basic conditions and sodium perborate, which offers a milder alternative.
Data Presentation: Oxidation of Organoboron Compounds
| Entry | Organoboron Compound | Oxidizing Agent | Base | Solvent | Temp (°C) | Time | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | H2O2 (30%) | - | H2O | RT | 1 min | Phenol | 99 | [3] |
| 2 | 4-Methylphenylboronic acid | H2O2 (30%) | - | H2O/EtOH | RT | 1 min | 4-Methylphenol | 98 | [3] |
| 3 | (1-Hexyl)borane (from 1-Hexene) | NaBO3·4H2O | - | THF/H2O | RT | 2 h | 1-Hexanol | 99 | [4] |
| 4 | (2-Methyl-1-pentyl)borane (from 2-Methyl-1-pentene) | NaBO3·4H2O | - | THF/H2O | RT | 2 h | 2-Methyl-1-pentanol | 98 | [4] |
| 5 | Phenylboronic acid pinacol ester | H2O2 (30%) | NaOH | THF | 0 to RT | 1 h | Phenol | >95 (crude) | [5] |
| 6 | (Cyclohexyl)boronic acid pinacol ester | NaBO3·4H2O | - | THF/H2O | RT | 2 h | Cyclohexanol | 99 | [4] |
Experimental Protocol: Oxidation of Phenylboronic Acid to Phenol
This protocol is adapted from the work of Dong, Z. et al.[3]
Materials:
-
Phenylboronic acid (1.0 mmol, 122 mg)
-
Hydrogen peroxide (30% aqueous solution, 1.6 mL)
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (122 mg, 1.0 mmol).
-
With vigorous stirring, add hydrogen peroxide (1.6 mL, 30% aqueous solution) to the flask at room temperature.
-
Continue stirring for 1 minute.
-
Quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield phenol.
Caption: Experimental workflow for the oxidation of phenylboronic acid.
Copper-Catalyzed Amination of Alkylboranes
The formation of C-N bonds is a cornerstone of pharmaceutical and materials chemistry. Copper-catalyzed amination of organoboron reagents provides a powerful method for the synthesis of amines. In particular, the amination of alkylboranes, which can be generated in situ from alkenes via hydroboration, allows for the anti-Markovnikov hydroamination of alkenes to furnish valuable alkylamines.
Data Presentation: Copper-Catalyzed Amination of Alkylboranes
| Entry | Alkene | Hydroboration Reagent | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---|---| | 1 | 4-Phenyl-1-butene | 9-BBN | Dibenzylamine | IMes-CuCl (5) | LiOt-Bu | Toluene | 80 | 4 | N,N-Dibenzyl-4-phenylbutan-1-amine | 91 |[6] | | 2 | 1-Octene | 9-BBN | Morpholine | IMes-CuCl (5) | LiOt-Bu | Toluene | 80 | 4 | 4-Octylmorpholine | 97 |[6] | | 3 | Styrene | 9-BBN | Piperidine | IMes-CuCl (5) | LiOt-Bu | Toluene | 80 | 4 | 1-(2-Phenylethyl)piperidine | 85 |[6] | | 4 | Vinylcyclohexane | 9-BBN | N-Methylaniline | IMes-CuCl (5) | LiOt-Bu | Toluene | 80 | 4 | N-(2-Cyclohexylethyl)-N-methylaniline | 88 |[6] | | 5 | Allylbenzene | 9-BBN | Diethylamine | IMes-CuCl (5) | LiOt-Bu | Toluene | 80 | 4 | N,N-Diethyl-3-phenylpropan-1-amine | 90 |[6] |
9-BBN = 9-Borabicyclo[3.3.1]nonane; IMes-CuCl = (1,3-Dimesitylimidazol-2-ylidene)copper(I) chloride; LiOt-Bu = Lithium tert-butoxide
Experimental Protocol: One-Pot Synthesis of N,N-Dibenzyl-4-phenylbutan-1-amine
This protocol is adapted from the work of Rucker, R. P. et al.[6]
Materials:
-
4-Phenyl-1-butene (0.5 mmol, 66 mg)
-
9-BBN (0.5 M in THF, 1.1 mL, 0.55 mmol)
-
IMes-CuCl (0.025 mmol, 8.6 mg)
-
Lithium tert-butoxide (0.55 mmol, 44 mg)
-
O-Benzoyl-N,N-dibenzylhydroxylamine (0.6 mmol, 190 mg)
-
Anhydrous Toluene (10 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
Hydroboration: To a dry Schlenk tube under an inert atmosphere, add 4-phenyl-1-butene (66 mg, 0.5 mmol). Add a solution of 9-BBN in THF (1.1 mL, 0.55 mmol, 0.5 M) dropwise at room temperature. Stir the mixture for 2 hours at room temperature.
-
Amination: In a separate dry Schlenk tube, add IMes-CuCl (8.6 mg, 0.025 mmol) and lithium tert-butoxide (44 mg, 0.55 mmol). Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
To the catalyst mixture, add a solution of O-benzoyl-N,N-dibenzylhydroxylamine (190 mg, 0.6 mmol) in anhydrous toluene (5 mL).
-
Transfer the solution of the alkylborane from the first Schlenk tube to the catalyst and amine mixture via cannula.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N-dibenzyl-4-phenylbutan-1-amine.
Caption: Experimental workflow for the one-pot hydroamination of an alkene.
References
- 1. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Iridium-Catalyzed C-H Borylation of Arenes and [research.amanote.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Tertiary Alkyl Amines from Terminal Alkenes: Copper-Catalyzed Amination of Alkyl Boranes [organic-chemistry.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of oxidoboron compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the synthesis of oxidoboron compounds, such as boronic acids and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when synthesizing arylboronic acids?
A1: The three most prevalent side reactions in the synthesis and application of arylboronic acids are protodeboronation, formation of boroxines, and oxidation.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by aqueous acidic or basic conditions and can be a significant issue in reactions like the Suzuki-Miyaura coupling.[1][2]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[3][4] This is a reversible equilibrium reaction that can complicate purification and stoichiometry.
-
Oxidation: The boronic acid group is susceptible to oxidation, which can lead to the formation of phenols. This can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.
Q2: My Suzuki-Miyaura coupling reaction is giving low yields. What are the likely causes related to the boronic acid?
A2: Low yields in Suzuki-Miyaura coupling are frequently linked to the stability and purity of the boronic acid reagent. Key factors include:
-
Protodeboronation of the boronic acid: This is a major pathway for the consumption of the boronic acid, especially with electron-deficient or heteroaryl boronic acids under basic aqueous conditions.[2][5]
-
Formation of boroxines: The formation of boroxines reduces the concentration of the active boronic acid monomer available for the catalytic cycle.
-
Homocoupling of the boronic acid: This side reaction, often facilitated by the presence of oxygen, leads to the formation of a biaryl species from two molecules of the boronic acid, consuming the reagent and generating impurities.[6]
-
Poor quality of the boronic acid: Impurities in the starting boronic acid can inhibit the catalyst or participate in side reactions.
Q3: How can I tell if my boronic acid has formed a boroxine?
A3: Boroxine formation can often be detected by spectroscopic methods. In ¹H NMR spectroscopy, the signals for the aromatic protons of the boroxine will be shifted compared to the corresponding boronic acid. The presence of water will shift the equilibrium back towards the boronic acid, so the spectrum can be sensitive to the sample's water content. Boroxines are also often more crystalline and less polar than their corresponding boronic acids.
Q4: Are boronate esters, like pinacol esters, more stable than boronic acids?
A4: Yes, in general, boronate esters, such as pinacol esters (Bpin), are more stable and less prone to protodeboronation and boroxine formation than the corresponding boronic acids.[6] This makes them easier to handle, purify, and store. They are often used in cross-coupling reactions as a "slow-release" source of the boronic acid under the reaction conditions.
Troubleshooting Guides
Issue 1: Significant Protodeboronation Observed
Symptoms:
-
Formation of a significant amount of the arene byproduct (Ar-H instead of the desired product).
-
Low yield of the desired coupled product.
-
Consumption of the boronic acid starting material without corresponding product formation.
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps & Solutions |
| Aqueous Basic Conditions | • Use a less aqueous or anhydrous solvent system if possible. • Choose a weaker base. The rate of protodeboronation is highly pH-dependent.[7] Consider using milder bases like K₂CO₃ or CsF instead of strong bases like NaOH or KOH.• Employ a "slow-release" strategy. Use a more stable boronic acid derivative like a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K). These release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing protodeboronation.[6] |
| Elevated Temperatures | • Lower the reaction temperature. If the desired reaction allows, running it at a lower temperature can significantly reduce the rate of protodeboronation.[7] |
| Catalyst-Mediated Protodeboronation | • Optimize the catalyst system. Some palladium-phosphine complexes can promote protodeboronation. Screening different ligands may be necessary. |
| Substrate Electronics | • Electron-deficient arylboronic acids are more susceptible to protodeboronation. [2] For these substrates, the use of boronate esters is highly recommended. |
Quantitative Impact of pH on Protodeboronation Rate:
The following table illustrates the significant impact of pH on the half-life of an arylboronic acid derivative, highlighting the increased rate of protodeboronation under more basic conditions.
| Compound | pH | Temperature (°C) | Half-life (t₁/₂) |
| 4-Fluorophenylboronic acid | 7 | 80 | Stable |
| 4-Fluorophenylboronic acid | 10 | 80 | ~ 2 hours |
| 4-Fluorophenylboronic acid | 13 | 80 | < 10 minutes |
Note: Data is illustrative and based on trends reported in the literature. Actual rates will vary with specific substrates and conditions.
Issue 2: Presence of Boroxine Impurities in the Final Product
Symptoms:
-
Difficulty in purifying the boronic acid product.
-
Inconsistent analytical data (e.g., NMR, melting point).
-
Lower than expected reactivity in subsequent reactions.
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps & Solutions |
| Dehydration during synthesis or workup | • Introduce water during workup. Boroxine formation is reversible in the presence of water. Washing the crude product with water or using a biphasic workup can hydrolyze the boroxine back to the boronic acid.[4] |
| Anhydrous storage conditions | • Store boronic acids with a small amount of water or in a humidified environment if they are prone to boroxine formation. However, be mindful that excess water can promote protodeboronation for sensitive substrates. |
| Azeotropic removal of water during synthesis | • Minimize heating time after the reaction is complete. Prolonged heating in a non-aqueous solvent will drive the equilibrium towards the boroxine. |
Equilibrium Constants for Boroxine Formation:
The formation of boroxine is an equilibrium process. The equilibrium constant (Keq) is influenced by the solvent and the electronic nature of the substituents on the arylboronic acid.
| Arylboronic Acid | Solvent | Keq (M⁻²) |
| Phenylboronic acid | CDCl₃ | ~0.3 |
| 4-Methoxyphenylboronic acid | CDCl₃ | ~1.4 |
| 4-Nitrophenylboronic acid | CDCl₃ | ~0.1 |
Data adapted from studies on boroxine-boronic acid equilibrium. A higher Keq indicates a greater propensity to form the boroxine.
Experimental Protocols
Protocol 1: Synthesis of 4-Formylphenylboronic Acid
This protocol describes the synthesis of an electron-deficient arylboronic acid, which can be susceptible to side reactions.
Materials:
-
4-Bromobenzaldehyde diethyl acetal
-
Magnesium turnings
-
1,2-Dibromoethane (for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
Procedure:
-
Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a crystal of iodine or a few drops of 1,2-dibromoethane and gently warm until the color of iodine disappears.
-
Cool the flask to room temperature and add anhydrous THF.
-
Add a solution of 4-bromobenzaldehyde diethyl acetal (1.0 eq) in anhydrous THF dropwise to the magnesium suspension. The reaction mixture should be stirred vigorously. Gentle heating may be required to initiate the Grignard reaction.
-
After the magnesium has been consumed, cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.2 eq) to the cooled Grignard solution. Maintain the temperature at -78 °C during the addition.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture in an ice bath and quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-formylphenylboronic acid.
-
Purification: Recrystallize the crude product from a minimal amount of hot water to obtain pure 4-formylphenylboronic acid.[3]
Protocol 2: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
This protocol outlines a Suzuki-Miyaura coupling of an electron-deficient aryl bromide with an arylboronic acid, incorporating steps to mitigate protodeboronation.
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid pinacol ester (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Purification of a Boronic Acid Contaminated with Boroxine
This protocol describes a method to convert boroxine impurities back to the desired boronic acid.
Procedure:
-
Dissolve the crude boronic acid containing the boroxine impurity in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous base (e.g., 1 M NaOH) and shake the funnel. The boronic acid will be extracted into the aqueous layer as its boronate salt, while the less polar boroxine will preferentially remain in the organic layer.
-
Separate the aqueous layer.
-
Wash the organic layer with the aqueous base solution again to ensure complete extraction of the boronic acid.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly acidify the aqueous solution with 2 M HCl with stirring until the pH is ~1-2. The pure boronic acid should precipitate out of the solution.
-
Collect the purified boronic acid by vacuum filtration, wash with cold water, and dry under vacuum.[8]
Visualizations
Caption: Competing pathways in this compound chemistry.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Strategies to improve the yield and purity of oxoborane synthesis.
Welcome to the Technical Support Center for Oxoborane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the yield and purity of oxoborane synthesis.
Frequently Asked Questions (FAQs)
Q1: My oxoborane synthesis resulted in a low yield. What are the common causes?
A1: Low yields in oxoborane synthesis can often be attributed to several factors:
-
Moisture and Air Sensitivity: Oxoboranes and their precursors are often highly sensitive to moisture and air. Contamination can lead to the formation of boronic acids or other byproducts. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Precursor Purity: The purity of your starting materials, such as substituted boranes, is critical. Impurities can interfere with the reaction and lead to the formation of side products.
-
Reaction Temperature: The stability of oxoboranes can be temperature-dependent. Running the reaction at an optimal temperature is key. For some systems, low temperatures are required to prevent decomposition or side reactions.
-
Steric Hindrance: The choice of substituents on the boron atom plays a significant role in the stability of the oxoborane. Insufficiently bulky groups may not provide enough kinetic stabilization, leading to oligomerization into boroxines.
-
Lewis Acid/Base Stoichiometry: In syntheses involving Lewis acid or base stabilization, the stoichiometry of these additives is crucial. An incorrect amount can lead to incomplete stabilization or side reactions.
Q2: How can I minimize the formation of boroxine impurities?
A2: Boroxines are common cyclic trimer impurities in oxoborane synthesis. To minimize their formation:
-
Use Sterically Demanding Ligands: Employing bulky ligands on the boron atom can kinetically stabilize the monomeric oxoborane and prevent trimerization.[1][2][3]
-
Strict Anhydrous Conditions: Since boroxines are formed from the dehydration of boronic acids, ensuring strictly anhydrous conditions is paramount.
-
Control Reaction Concentration: Running the reaction at a suitable dilution can sometimes disfavor the intermolecular reaction that leads to boroxine formation.
Q3: What are the best methods for purifying my oxoborane product?
A3: Purification strategies depend on the stability and properties of your target oxoborane:
-
Crystallization: If your oxoborane is a stable, crystalline solid, recrystallization from an appropriate anhydrous solvent is an effective method for achieving high purity.
-
Column Chromatography: For less polar oxoboranes, chromatography on silica gel under an inert atmosphere can be used. However, the acidic nature of silica gel may decompose sensitive compounds. In such cases, neutral alumina or a different stationary phase may be more suitable.
-
Washing and Extraction: If the impurities are significantly more polar (e.g., boronic acids), a workup involving washing with a non-aqueous solvent in which the impurity is soluble but the product is not, can be effective. For some boron-containing impurities, a basic aqueous wash can help remove acidic species, provided your product is stable to these conditions.
-
Azeotropic Distillation with Methanol: To remove boric acid impurities, repeated co-evaporation with methanol can be used to form volatile trimethyl borate.
Q4: How do I confirm the purity of my final oxoborane product?
A4: A combination of analytical techniques is recommended to assess purity:
-
NMR Spectroscopy: ¹¹B NMR is a powerful tool for identifying and quantifying boron-containing species.[4] The chemical shift can provide information about the coordination environment of the boron atom. ¹H and ¹³C NMR can be used to identify organic impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[5][6][7][8]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular weight of your desired product and help identify impurities.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation and is the ultimate proof of purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or degraded reagents due to air/moisture exposure. | Use freshly purchased or properly stored anhydrous reagents and solvents. Ensure all glassware is oven-dried. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require cooling to -78°C, while others may need gentle heating. | |
| Insufficient stabilization of the oxoborane. | If using a Lewis acid or base for stabilization, ensure the correct stoichiometry is used. Consider using more sterically demanding ligands for kinetic stabilization.[1][2][3] | |
| Formation of a White Precipitate (Suspected Boronic Acid/Boroxine) | Presence of moisture in the reaction. | Rigorously dry all solvents and reagents. Use Schlenk line or glovebox techniques.[9] |
| Insufficient kinetic stabilization. | Switch to a more sterically hindered ligand system to prevent oligomerization.[1][2][3] | |
| Product Decomposes During Workup or Purification | Exposure to protic solvents or air. | Perform all workup and purification steps under an inert atmosphere using anhydrous solvents. |
| Use of acidic or basic conditions that are incompatible with the product. | If your product is sensitive to acid or base, use neutral workup conditions. Avoid silica gel chromatography for acid-sensitive compounds. | |
| Difficulty in Removing Boron-Containing Impurities | Similar polarity of the product and impurities. | For boronic acid impurities, consider a basic wash if the product is stable. Azeotropic removal with methanol is effective for boric acid.[4] |
| Co-elution during chromatography. | Modify the eluent system or consider a different stationary phase. Pre-treating the crude product to remove the bulk of the impurity before chromatography can be beneficial.[4] |
Quantitative Data Summary
The following table summarizes reported yields for different oxoborane synthesis strategies. Note that yields are highly substrate-dependent and the conditions should be optimized for each specific target molecule.
| Synthesis Strategy | Example System | Reported Yield | Reference |
| Acid-Free Neutral Oxoborane (Steric Hindrance) | Carboranyl-B(carbene)=O | High (not quantified) | [1][2][3] |
| Anionic Oxoborane (One-Pot Synthesis) | (MesTer)₂BOH precursor | 73% overall | [10][11] |
| Lewis Acid Stabilized Oxoborane | β-diketiminate substituent with AlCl₃ | Not specified | [12] |
| Aromatization-Driven Oxidative Extrusion | Boranoanthracene precursor with TMS substituent | 60% (for the insertion product) | [12] |
Experimental Protocols
Protocol 1: Synthesis of an Acid-Free Neutral Oxoborane with a Carboranyl Ligand
This protocol is a general representation based on the synthesis of a sterically hindered, acid-free oxoborane.[1][2][3]
Materials:
-
1,2-[BBr(carbene)]-o-carborane derivative
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous toluene
-
Anhydrous Celite®
-
Schlenk flask and other oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the 1,2-[BBr(carbene)]-o-carborane derivative (1.0 equiv) and AgOTf (1.1 equiv) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to the flask.
-
Seal the flask and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for the specified time (monitor by ¹¹B NMR).
-
Upon completion, filter the reaction mixture through a pad of anhydrous Celite® under an inert atmosphere to remove the silver bromide byproduct.
-
Wash the Celite® pad with anhydrous toluene.
-
Remove the solvent from the combined filtrates under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate anhydrous solvent system (e.g., toluene/hexane) in a glovebox.
Protocol 2: Synthesis of a Lewis Acid Stabilized Oxoborane
This is a generalized procedure for the synthesis of a Lewis acid-stabilized oxoborane.
Materials:
-
Boron precursor (e.g., a dihaloborane)
-
Lewis acid (e.g., AlCl₃)
-
Oxygen source (e.g., controlled addition of H₂O)
-
Anhydrous solvent (e.g., dichloromethane)
-
Schlenk line and oven-dried glassware
-
Inert atmosphere
Procedure:
-
Set up an oven-dried Schlenk flask under a positive pressure of argon.
-
Dissolve the boron precursor in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add a solution of the Lewis acid in anhydrous dichloromethane.
-
After stirring for a specified time, introduce the oxygen source. This is a critical step and must be done carefully to avoid side reactions. For example, a solution of water in an anhydrous solvent can be added dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by ¹¹B NMR).
-
The workup will depend on the stability of the product. It may involve filtration to remove any solids, followed by removal of the solvent under reduced pressure.
-
Purification is typically achieved by crystallization from an anhydrous solvent.
Visualizations
Caption: General experimental workflow for oxoborane synthesis.
Caption: Troubleshooting workflow for low yield in oxoborane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structure, and Reactivity of Acid-Free Neutral Oxoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structural Snapshots on Stepwise Anionic Oxoborane Formation: Access to an Acyclic BO Ketone Analogue and Its Metathesis Chemistry with CO2 and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Investigating the degradation pathways of oxidoboron derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of oxidoboron derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives, particularly boronic acids and their esters?
A1: this compound derivatives are susceptible to several degradation pathways, with the most common being oxidative and hydrolytic degradation.[1][2][3]
-
Oxidative Degradation (Oxidative Deboronation): This is a significant pathway, especially in biological systems where reactive oxygen species (ROS) are present.[1][4][5] The process involves the nucleophilic attack of an oxidant (like hydrogen peroxide) on the boron atom, followed by a 1,2-migration of the carbon atom from boron to oxygen. This results in a labile boric ester that rapidly hydrolyzes to an alcohol and boric acid.[5][6][7]
-
Hydrolytic Degradation (Protodeboronation): This pathway involves the cleavage of the carbon-boron bond by water.[1][8][9] The stability of this compound derivatives to hydrolysis can vary significantly based on their structure. For instance, benzoxaboroles are known for their remarkable resistance to hydrolysis compared to other boronic acid derivatives.[2][3][10] The pH of the solution plays a crucial role in the rate of hydrolysis.[8]
-
Photodegradation: Some organoboron compounds can undergo degradation upon exposure to light, often involving photoisomerization or the generation of radical intermediates.[11][12][13]
-
Enzymatic Degradation: In biological systems, enzymes can metabolize boronic acid-based drugs, often leading to their inactivation.[14][15][16]
Q2: How can I improve the stability of my boronic acid-containing compounds?
A2: Several strategies can be employed to enhance the stability of boronic acids:
-
Intramolecular Coordination: Creating cyclic structures, such as benzoxaboroles or boralactones, can significantly increase stability against both oxidative and hydrolytic degradation.[1][4][5] For example, a boralactone structure was found to be 10,000-fold more resistant to oxidation than phenylboronic acid.[4][5][7]
-
Steric Hindrance: Protecting the boronic acid as a boronate ester with sterically hindered diols (e.g., pinacol) can reduce susceptibility to hydrolysis, although this is not always effective in biological systems.[1][17][18][19]
-
Electronic Effects: Introducing electron-withdrawing groups on an arylboronic acid can diminish the electron density on the boron atom, thereby enhancing its oxidative stability.[4][5]
Q3: What are the key analytical techniques for studying the degradation of this compound derivatives?
A3: The primary techniques used are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
HPLC: Reversed-phase HPLC with UV detection is widely used to separate the parent compound from its degradation products.[20][21][22][23][24][25] Stability-indicating HPLC methods are crucial for accurate quantification.[21][23]
-
NMR Spectroscopy: 11B NMR is particularly useful for monitoring changes in the boron environment and can be used to determine the kinetics of degradation.[26][27][28] 1H NMR can also be used to track the appearance of degradation products and the disappearance of the parent compound over time.[9][28][29][30][31][32]
-
Mass Spectrometry: LC-MS is essential for the identification and structural elucidation of degradation products.[15][29] High-resolution mass spectrometry (HRMS) provides accurate mass measurements to help determine the elemental composition of degradants.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| On-column Hydrolysis of Boronate Esters | The stationary phase has high silanol activity; acidic mobile phase modifiers can catalyze hydrolysis. | Use a column with low silanol activity (e.g., end-capped C18).[17] Minimize or eliminate the use of acid modifiers in the mobile phase if possible.[17] Optimize the method to have a shorter run time to reduce the time the analyte spends on the column.[33] |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; column overload; inappropriate mobile phase pH. | Use a highly deactivated column. Ensure the mobile phase pH is appropriate for the analyte's pKa. Reduce the injection volume or sample concentration. |
| Ghost Peaks | Contamination in the mobile phase or from a previous injection (carryover). | Use high-purity solvents and freshly prepared mobile phases. Implement a robust needle wash protocol. Inject a blank solvent run to confirm carryover. |
| Retention Time Shifts | Changes in mobile phase composition; column degradation; temperature fluctuations. | Ensure precise mobile phase preparation and adequate column equilibration between runs. Use a column thermostat. Replace the column if it is old or has been subjected to harsh conditions. |
NMR Spectroscopy
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad 11B NMR Signals | Boron is a quadrupolar nucleus, which can lead to broad signals. The chemical environment is dynamic (e.g., exchange between different species). | Use a higher field strength spectrometer. For kinetic studies, ensure the temperature is well-controlled. Consider using quartz NMR tubes to avoid background signals from borosilicate glass. |
| Difficulty in Quantifying Degradation | Overlapping signals between the parent compound and degradation products. | Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Monitor multiple, well-resolved signals for both the parent and degradants to ensure accurate integration. |
| Monitoring Fast Reactions | The degradation reaction is too fast to be monitored by conventional NMR. | Use stopped-flow NMR techniques for reactions with half-lives in the sub-second range.[26] |
Mass Spectrometry
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Ionization of Boronic Acids | Boronic acids can be difficult to ionize, especially with electrospray ionization (ESI). | Derivatization with reagents like N-methyliminodiacetic acid (MIDA) can improve ionization efficiency for LC-MS/MS analysis.[25] Consider using different ionization sources if available (e.g., chemical ionization). |
| Formation of Artifacts (e.g., Boroxines, Adducts) | Boronic acids can dehydrate to form cyclic boroxine anhydrides. Adducts with solvents or salts (e.g., sodium) are common.[18] | Optimize MS source conditions to minimize in-source reactions. Use high-purity solvents and avoid non-volatile buffers. Be aware of potential artifacts from borosilicate glassware, which can leach boron.[22] |
| Difficulty in Structural Elucidation of Degradants | Co-elution of multiple degradation products; complex fragmentation patterns. | Use high-resolution mass spectrometry (HRMS) and MS/MS to obtain accurate mass and fragmentation data. Compare fragmentation patterns of the parent compound and degradants to identify structural modifications. |
Quantitative Data Summary
| Compound Class | Degradation Pathway | Key Influencing Factors | Relative Stability/Half-life |
| Arylboronic Acids | Oxidative | Presence of Reactive Oxygen Species (ROS) | Susceptible to rapid oxidation, with rates comparable to thiols at physiological pH.[4][5] |
| Arylboronic Acids | Hydrolytic (Protodeboronation) | pH, electron-donating/withdrawing substituents | Stability is highly pH-dependent; electron-deficient arenes can be more susceptible.[8][9] |
| Benzoxaboroles | Hydrolytic | pH | Remarkably resistant to hydrolysis compared to acyclic boronic acids.[2][3][10] |
| Boralactones | Oxidative | Intramolecular coordination | Approximately 10,000-fold more stable than phenylboronic acid.[4][5][7] |
| Bortezomib | Oxidative | Presence of air (oxygen) | Stable for about a week in reconstituted solution at 4°C; significant degradation (6%) observed after one month in the presence of air.[9][29][30] |
| Tavaborole | Hydrolytic (Acid/Base), Oxidative | pH, presence of H₂O₂ | Under forced degradation, showed 6.68% degradation in acidic conditions and 8.13% in basic conditions.[6] |
Experimental Protocols
Example Protocol: Forced Degradation Study of an this compound Derivative (e.g., Tavaborole)
This protocol outlines a general procedure for conducting a forced degradation study, which is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[6][14][17][20][23][24][33]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.5 N HCl. Keep the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 1-24 hours). After the incubation period, neutralize the solution with an equivalent amount of 0.5 N NaOH.[6]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.5 N NaOH. Follow the same incubation and neutralization (with 0.5 N HCl) procedure as for acid hydrolysis.[6]
-
Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂). Keep the mixture at room temperature for a specified period (e.g., 1-24 hours).[6][34]
-
Thermal Degradation: Place the solid drug substance or a solution of the drug in a hot air oven at a specified temperature (e.g., 105°C) for a set duration (e.g., 3 hours).[6]
-
Photodegradation: Expose the drug solution or solid substance to a light source providing both UV-A (e.g., 200 W h/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.[6][17]
3. Sample Analysis by HPLC-UV:
-
Dilute the stressed samples to a suitable concentration for HPLC analysis.
-
Use a validated stability-indicating HPLC method. An example method for tavaborole uses a C18 column with a mobile phase of 10 mM phosphate buffer (pH 3.0) and acetonitrile in a gradient elution, with UV detection at 265 nm.[8]
-
Inject the stressed samples, a non-stressed control sample, and a blank.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify new peaks corresponding to degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and control samples.
-
For identification of degradants, collect the fractions corresponding to the new peaks and analyze by LC-MS/MS.
Visualizations
Degradation Pathways and Experimental Workflows
Caption: Key degradation pathways for this compound derivatives.
Caption: Experimental workflow for forced degradation studies.
Signaling Pathways
Caption: Bortezomib's mechanism of action via proteasome inhibition.[2][3][4][10]
Caption: Tavaborole's mechanism of action via LeuRS inhibition.[5][11][26][27]
References
- 1. scribd.com [scribd.com]
- 2. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and validation of the RP-HPLC method for quantification of tavaborole - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00943F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bortezomib-Mediated Inhibition of Steroid Receptor Coactivator-3 Degradation Leads to Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tavaborole - Wikipedia [en.wikipedia.org]
- 12. zefsci.com [zefsci.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.wisc.edu [chem.wisc.edu]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Common errors in mass spectrometry-based analysis of post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 22. onyxipca.com [onyxipca.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 32. researchgate.net [researchgate.net]
- 33. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Technical Support Center: Purification of Air-Sensitive Organoboron Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of air-sensitive organoboron compounds. It includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data to aid in the selection of the most appropriate purification technique.
Troubleshooting Guides
Encountering issues during the purification of air-sensitive organoboron compounds is common due to their inherent instability. This section provides a structured guide to troubleshoot common problems.
Table 1: Common Purification Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Compound | - Decomposition on silica gel: Boronic acids and some esters are prone to degradation on acidic silica.[1] - Product is too volatile: Loss of product during solvent removal under vacuum. - Irreversible adsorption to stationary phase: Highly polar compounds may bind strongly to silica or alumina. | - Use deactivated silica (e.g., treated with a base like triethylamine) or an alternative stationary phase like alumina or C18 reverse-phase silica.[1] - Use a cold trap during rotary evaporation or distill at a lower temperature under high vacuum.[2] - Employ a more polar eluent system or switch to a different stationary phase. Consider converting the boronic acid to a less polar ester before chromatography. |
| Product Contaminated with Boric Acid or Other Boron Impurities | - Hydrolysis: Exposure to moisture during workup or purification. - Incomplete reaction: Unreacted starting boron reagents remain. - Protodeboronation: Cleavage of the C-B bond, often facilitated by acid or base. | - Perform all manipulations under an inert atmosphere (Schlenk line or glovebox). Use anhydrous solvents.[2] - Drive the reaction to completion or use a scavenger resin to remove unreacted starting material.[3] - Use mild reaction and workup conditions. Purification via a diethanolamine adduct can be effective.[4] |
| Streaking or Tailing on TLC/Column Chromatography | - Interaction with stationary phase: Acidic or basic functional groups on the compound interacting with silica. - Presence of highly polar impurities. | - Add a modifier to the eluent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds). - Pre-purify the crude material by an acid-base wash or by forming a diethanolamine adduct to remove polar impurities. |
| Compound Fails to Crystallize ("Oils Out") | - Presence of impurities: Impurities can inhibit crystal lattice formation. - Solvent system is not optimal. - Compound has a low melting point. | - Further purify the compound by chromatography. - Screen a wider range of solvents and solvent mixtures. Try slow evaporation or vapor diffusion techniques.[5] - If the compound is a low-melting solid or an oil, distillation under high vacuum may be a more suitable purification method.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying air-sensitive organoboron compounds?
A1: There is no single "best" technique, as the optimal method depends on the compound's properties (polarity, stability, volatility) and the nature of the impurities. However, for many non-volatile, moderately polar compounds, flash column chromatography on deactivated silica or alumina under an inert atmosphere is a versatile starting point. For thermally stable, volatile compounds, vacuum distillation is highly effective. Recrystallization is ideal for obtaining highly pure solid materials, provided a suitable solvent system can be found.
Q2: My boronic acid keeps degrading on the silica gel column. What can I do?
A2: Degradation of boronic acids on silica gel is a frequent problem.[1] To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add 1-2% of a base like triethylamine or ammonia.
-
Use a different stationary phase: Neutral alumina is often a good alternative. For less polar boronic esters, reverse-phase (C18) chromatography can be effective.
-
Convert the boronic acid to a more stable derivative: Converting the boronic acid to its pinacol ester or forming a diethanolamine adduct can increase its stability towards chromatography.[4]
Q3: How can I remove residual palladium catalyst from my Suzuki-Miyaura coupling reaction product?
A3: Residual palladium can often be removed by:
-
Filtration: Passing the crude reaction mixture through a plug of Celite® or silica gel can remove a significant portion of the catalyst.
-
Aqueous workup: Some palladium species can be removed with an aqueous wash, sometimes with the addition of a chelating agent like EDTA.
-
Scavenger resins: Thiol-functionalized silica or polymer resins are highly effective at scavenging residual palladium.
Q4: Is it better to use a Schlenk line or a glovebox for purification?
A4: The choice depends on the compound's sensitivity and the complexity of the manipulation.
-
Schlenk line: Suitable for moderately air-sensitive compounds and for techniques like recrystallization, distillation, and simple filtrations.[2][7] It is generally more accessible than a glovebox.
-
Glovebox: Provides a more rigorously inert atmosphere and is ideal for highly sensitive compounds and for more complex manipulations like column chromatography or handling fine powders.[8][9]
Q5: How can I accurately determine the purity of my air-sensitive organoboron compound?
A5: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an excellent method for determining the purity of organoboron compounds.[1][10][11][12][13] It allows for the determination of the absolute or relative purity of a sample by comparing the integral of a signal from the compound of interest to that of an internal standard of known purity. This technique is non-destructive and can be performed on air-sensitive samples prepared in an inert atmosphere.
Experimental Protocols
Detailed methodologies for key purification techniques are provided below. Always use oven-dried glassware and anhydrous, degassed solvents for all procedures.
Protocol 1: Recrystallization of an Air-Sensitive Boronic Acid using a Schlenk Flask
-
Preparation: Place the crude, solid organoboron compound into a Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a minimal amount of a pre-degassed, hot recrystallization solvent via cannula or syringe. Stir the mixture and gently heat the flask in an oil bath until the solid dissolves completely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For further crystallization, place the flask in a refrigerator or freezer.
-
Isolation: Once crystallization is complete, isolate the crystals using either cannula filtration or a filter stick under a positive pressure of inert gas.
-
Cannula Filtration: Insert a filter cannula (a cannula with a piece of filter paper or glass wool secured to one end) into the flask, ensuring the filter end is just above the crystals. Transfer the supernatant to a second Schlenk flask via cannula transfer.[14][15]
-
Filter Stick: Attach a filter stick (a sintered glass filter with joints on both ends) to the Schlenk flask and invert the assembly to collect the crystals on the frit.[2]
-
-
Washing: Wash the crystals with a small amount of cold, degassed solvent.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Vacuum Distillation of a Liquid Organoboron Compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. This typically includes a round-bottom flask, a short-path distillation head with a condenser and a receiving flask. Connect the apparatus to a Schlenk line and a high-vacuum pump protected by a cold trap.
-
Sample Loading: Transfer the crude liquid organoboron compound to the distillation flask under a counterflow of inert gas. Add a magnetic stir bar.
-
Degassing: With stirring, slowly reduce the pressure in the system to remove any dissolved gases and low-boiling impurities.
-
Distillation: Once a stable vacuum is achieved, begin heating the distillation flask in an oil bath. The temperature of the bath should be about 20-30 °C higher than the expected boiling point of the compound at that pressure.[6]
-
Collection: Collect the fraction that distills at a constant temperature. It is advisable to collect a small forerun fraction before collecting the main product.
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing the inert gas.
Note: The boiling point of a compound under vacuum can be estimated using a pressure-temperature nomograph.[16][17]
Protocol 3: Flash Column Chromatography in a Glovebox
-
Preparation: Bring all necessary equipment (column, dry silica or alumina, sand, eluent, collection tubes) into the glovebox antechamber and cycle it multiple times.
-
Column Packing: Dry-pack the chromatography column with the chosen stationary phase inside the glovebox. Gently tap the column to ensure even packing. Add a thin layer of sand on top.
-
Equilibration: Carefully add the eluent to the column and allow it to run through until the stationary phase is fully wetted.
-
Sample Loading: Dissolve the crude organoboron compound in a minimal amount of the eluent and load it onto the top of the column using a pipette.
-
Elution: Add more eluent to the top of the column and apply positive pressure using a gas inlet connected to the glovebox atmosphere or a gentle stream of inert gas to begin elution.
-
Fraction Collection: Collect the fractions in labeled tubes.
-
Analysis: If possible, spot the fractions on a TLC plate inside the glovebox. The plate can then be removed for visualization.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under vacuum.
Data Presentation
The choice of purification method significantly impacts the yield and purity of the final product. The following tables provide a summary of representative data for different purification techniques.
Table 2: Comparison of Purification Techniques for Arylboronic Acids
| Compound | Purification Method | Solvent/Eluent | Yield (%) | Purity (%) | Reference |
| 2-Benzofuranyl boronic acid | Diethanolamine Adduct Formation | Dichloromethane, then Ethyl Acetate | 99 | >98 | [4] |
| Phenylboronic acid | Recrystallization | Water | High | High | [18] |
| Substituted Phenylboronic acids | Recrystallization | Ethanol | Good | High | [19] |
Table 3: Performance of Boron Scavenger Resins
| Resin Type | Boron Species | Capacity | Removal Efficiency | Reference |
| N-methyl-D-glucamine modified polymer | Boron | - | ~100% in 20 min | [7] |
| Purolite S108 | Boron | 1-3.5 g/L | High | [3] |
| Amberlite IRA743 | Boron | - | Increases with pH and temperature | [20] |
Mandatory Visualization
The following diagrams illustrate key workflows and decision-making processes in the purification of air-sensitive organoboron compounds.
Caption: General workflow for the purification of air-sensitive organoboron compounds.
References
- 1. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 3. purolite.com [purolite.com]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Facilities: Glovebox - Chemistry [marshall.edu]
- 9. Synthesis and Preparation In Glove Box and Isolator [jacomex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 13. emerypharma.com [emerypharma.com]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. Chemistry Teaching Labs - Moving solutions on a Schlenk line [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. rsc.org [rsc.org]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
Technical Support Center: Optimizing Oxidoboron-Mediated Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in oxidoboron-mediated transformations. The content is designed to directly address specific issues encountered during Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions involving organoboron compounds.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to provide targeted solutions to common experimental challenges.
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction is showing low to no conversion. What are the common causes and how can I troubleshoot it?
Low conversion in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is crucial.[1]
-
Catalyst System: The choice and quality of the palladium catalyst and ligand are critical.
-
Catalyst Inactivity: Ensure your Pd(0) source has not been oxidized. If using a Pd(II) precatalyst, it must be efficiently reduced to Pd(0) in situ.[1] Consider using a more reliable precatalyst, such as a Buchwald precatalyst, to ensure the formation of the active catalytic species.
-
Ligand Selection: The ligand's electronic and steric properties are crucial. Electron-rich and bulky ligands generally promote oxidative addition and reductive elimination.[1][2] For challenging substrates like aryl chlorides, specialized ligands (e.g., Buchwald ligands) may be necessary.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[3] Ensure the reaction is set up under a properly maintained inert atmosphere (Argon or Nitrogen).[1]
-
Temperature: Many Suzuki couplings require heating to proceed at an efficient rate. If the reaction is sluggish at a lower temperature, consider incrementally increasing it. However, be aware that excessive heat can lead to catalyst decomposition.[3]
-
-
Reagents:
-
Boronic Acid/Ester Quality: Boronic acids can be unstable and undergo protodeboronation.[1] Using boronic esters (e.g., pinacol esters) can improve stability.[1][3] Ensure your organoboron reagent is pure and dry.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > OTf > Cl. For less reactive halides like chlorides, a more active catalyst system is often required.[2][4]
-
Base Selection: The base is crucial for activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.[5]
-
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling is a common side reaction, particularly when using Pd(II) precatalysts.
-
Improve Degassing: The presence of oxygen can promote the oxidative coupling of two boronic acid molecules.[3] Ensure your solvent and reaction mixture are thoroughly degassed.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can mitigate homocoupling that arises from the in situ reduction of Pd(II) sources.[3]
-
Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Q3: My boronic acid is unstable and I suspect protodeboronation is occurring. What can I do?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant decomposition pathway.[1][6]
-
Use Boronic Esters: Boronic esters, such as pinacol or MIDA esters, are generally more stable than the corresponding boronic acids and can slowly release the active boronic acid under the reaction conditions.[3][6]
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, excessive water can accelerate protodeboronation.[3] Using anhydrous solvents may be beneficial, although some bases require a small amount of water to be effective.[3]
-
Choice of Base: The reaction pH is a critical factor in protodeboronation.[6] Screening different bases may help to find conditions that disfavor this side reaction.
Chan-Lam Coupling
Q1: My Chan-Lam N-arylation/O-arylation is not working. What should I check first?
Successful Chan-Lam couplings are highly dependent on the specific substrates and reaction conditions.
-
Copper Source: Copper(II) acetate is the most common catalyst, but other copper sources like Cu(OTf)₂ can also be effective.[7] The purity and hydration state of the copper salt can be critical.
-
Solvent: The choice of solvent is highly substrate-dependent. Dichloromethane (DCM) and methanol (MeOH) are commonly used.[7][8] In some cases, less common solvents like DMSO may be crucial for success.[9]
-
Base: A base is often required, and it can also act as a ligand for the copper catalyst.[8] Pyridine and triethylamine are common choices.[9]
-
Atmosphere: While many Chan-Lam couplings can be performed open to the air, some systems benefit from an inert atmosphere or even an oxygen atmosphere to facilitate the reoxidation of the copper catalyst.[9]
Q2: The reaction is sluggish and gives low yields. How can I optimize it?
-
Temperature: While many Chan-Lam couplings proceed at room temperature, heating can significantly increase the reaction rate for less reactive substrates.[9]
-
Additives: The addition of molecular sieves can be beneficial for removing water, which can sometimes inhibit the reaction.[9] In some cases, additives like pyridine N-oxide can act as co-oxidants and improve catalytic turnover.[9]
-
Ligands: While many Chan-Lam reactions are performed without an additional ligand, the use of ligands like phenanthroline derivatives can improve yields in some cases.[7]
Buchwald-Hartwig Amination with Boronic Acids
Q1: I am trying to use a boronic acid as a coupling partner in a Buchwald-Hartwig amination, but the reaction is not proceeding as expected. What are the key considerations?
While less common than using aryl halides, boronic acids can be used in Buchwald-Hartwig type reactions.
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary.[10]
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[11] The choice of base needs to be compatible with the functional groups on your substrates.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are generally used.
Q2: What are the common side reactions in this transformation?
-
Protodeboronation: As with other reactions involving boronic acids, protodeboronation can be a significant issue. Using stable boronic esters can help mitigate this problem.[3]
-
Hydrodehalogenation (if an aryl halide is also present): This side reaction, where the aryl halide is reduced, can compete with the desired amination. Careful selection of the ligand and reaction conditions can help to minimize this.
Data Presentation
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |
| 2 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 98 |
| 4 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 80 | 85 |
| 5 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 91 |
Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.[5][12][13][14]
Table 2: Optimization of Chan-Lam N-Arylation of Imidazole
| Entry | Copper Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Cu(OAc)₂ | Pyridine | DCM | RT | 75 |
| 2 | Cu(OAc)₂ | Et₃N | DCM | RT | 68 |
| 3 | Cu(OTf)₂ | K₂CO₃ | MeOH | 65 | 85 |
| 4 | Cu₂O | None | MeOH | RT | 70 |
| 5 | Cu(OAc)₂ | Pyridine | DMSO | 100 | 92 |
Note: Yields are based on the coupling of imidazole with phenylboronic acid and are representative.[7][9][15]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), organoboron reagent (1.1-1.5 equiv), base (2.0-3.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-5 mol%), and ligand (e.g., PPh₃, SPhos; 1-2 equivalents relative to palladium).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[1]
-
Reaction Execution: Add the degassed solvent via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
General Protocol for Chan-Lam N-Arylation
-
Reaction Setup: To a reaction vessel, add the arylboronic acid (1.0-1.5 equiv), the amine (1.0 equiv), copper(II) acetate (0.1-1.0 equiv), and a magnetic stir bar.
-
Solvent and Base: Add the solvent (e.g., DCM or MeOH) and the base (e.g., pyridine, 2.0 equiv).[8]
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as required. The reaction can often be run open to the air.[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[16]
Visualizations
Caption: A typical experimental workflow for this compound-mediated transformations.
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
How to prevent the decomposition of organoboron reagents during workup.
Welcome to the Technical Support Center for Organoboron Reagents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of organoboron reagents during experimental workups.
Frequently Asked Questions (FAQs)
Q1: My organoboron reagent seems to be decomposing during aqueous workup. What is the most likely cause?
A1: The most common causes of decomposition during aqueous workup are protodeboronation (cleavage of the C-B bond by a proton source) and hydrolysis of boronic esters. The rate of these processes is highly dependent on the pH of the aqueous solution and the structure of the organoboron reagent.[1][2] For instance, many arylboronic acids are susceptible to decomposition under both acidic (pH < 2) and basic (pH > 10) conditions.[1]
Q2: I observe a significant amount of a byproduct with a mass corresponding to the protonated starting material of my boronic acid. What is this and how can I avoid it?
A2: This byproduct is the result of protodeboronation.[1][2] This is a common side reaction, especially for heteroaryl boronic acids (like 2-pyridyl boronic acid) which can be notoriously unstable.[3] To minimize protodeboronation, consider the following:
-
pH Control: Maintain a neutral pH during the workup where many simple arylboronic acids exhibit greater stability.[1]
-
Use of Stable Derivatives: Employ more robust boronic acid surrogates such as N-methyliminodiacetic acid (MIDA) boronates or potassium organotrifluoroborates.[3][4][5] These release the active boronic acid slowly under the reaction conditions, minimizing its concentration and thus the potential for side reactions.[3]
Q3: My boronic ester is hydrolyzing back to the boronic acid during purification on silica gel. How can I prevent this?
A3: The acidic nature of standard silica gel can catalyze the hydrolysis of boronic esters. To circumvent this, you can:
-
Use Neutral or Treated Silica/Alumina: Employ neutral alumina or silica gel that has been treated with a base (e.g., triethylamine) to neutralize its acidity.
-
Impregnate Silica with Boric Acid: For the purification of pinacol boronic esters, impregnating the silica gel with boric acid has been shown to be effective in suppressing decomposition.
-
Use a Less Polar Solvent System: If possible, use a less polar eluent system to minimize the contact time of your compound with the stationary phase.
Q4: I am struggling to remove the unreacted boronic acid from my final product. What purification strategies can I use?
A4: Several methods can be effective for removing residual boronic acids:
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous phase (e.g., 1-2 M NaOH) as their water-soluble boronate salts. Your neutral organic product will remain in the organic layer. The boronic acid can then be recovered by acidifying the aqueous layer.[6][7][8]
-
Scavenger Resins: Resins functionalized with diol or diethanolamine groups are highly effective at sequestering boronic acids. The crude reaction mixture can be passed through a cartridge containing the resin, or the resin can be stirred with the reaction mixture, followed by simple filtration.[6][9][10]
-
Derivatization: Treatment with diethanolamine can precipitate the boronic acid as a crystalline adduct, which can be removed by filtration. The desired product remains in the filtrate.[1][8]
Troubleshooting Guides
Issue: Low Yield or Incomplete Conversion in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura coupling can often be traced back to the instability of the organoboron reagent under the reaction or workup conditions.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. silicycle.com [silicycle.com]
- 10. suprasciences.com [suprasciences.com]
Troubleshooting low yields in catalytic reactions involving oxidoboron.
Welcome to the technical support center for troubleshooting catalytic reactions involving oxidoboron compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or has stalled completely. What are the most common causes?
Low yields or incomplete conversion in Suzuki-Miyaura reactions are frequently due to suboptimal reaction parameters or the degradation of reagents. Key factors to investigate include:
-
Reagent Quality: Boronic acids can be unstable and prone to protodeboronation. It is recommended to use freshly purchased or recrystallized boronic acids. For particularly unstable substrates, consider more stable derivatives like pinacol esters or MIDA boronates.[1]
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may be deactivating prematurely.
-
Reaction Conditions: Inadequate degassing, incorrect solvent choice, suboptimal temperature, or an inappropriate base can all lead to poor performance.
Q2: I'm observing a black precipitate in my reaction mixture. What is it, and how can I prevent it?
The black precipitate is likely "palladium black," which consists of insoluble aggregates of palladium metal. This indicates that the soluble, catalytically active palladium species has decomposed and precipitated out of solution, leading to a stalled reaction.[1] To prevent this:
-
Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A typical ratio is 1:1 to 4:1, depending on the specific ligand and catalyst.[1]
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1]
-
Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can form more stable complexes with palladium, preventing precipitation.[1]
-
Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, which may contribute to catalyst decomposition.[1]
Q3: How can I minimize common side reactions like protodeboronation and homocoupling?
-
Protodeboronation (Ar-B → Ar-H): This side reaction consumes the boronic acid. To mitigate it:
-
Homocoupling (Ar-B + B-Ar → Ar-Ar): This occurs when two boronic acid molecules couple with each other. To minimize this:
-
Improve Degassing: The presence of oxygen can facilitate this side reaction. Ensure your degassing procedure is rigorous.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce homocoupling that might occur during the in-situ reduction of a Pd(II) source.[1]
-
Q4: My Chan-Lam coupling reaction is giving a low yield. What are some common issues?
Chan-Lam couplings can be sensitive to several factors:
-
By-product Formation: Significant by-products can include the oxidation product, the protodeboronation product, or homocoupling of the organoboron reagent.[3]
-
Reaction Conditions: While often tolerant to air, running the reaction under an inert atmosphere can sometimes improve yields.[4] The choice of copper source, base, and solvent are all critical parameters that may require optimization.
-
Boronic Acid Purity: As with other cross-coupling reactions, the purity and stability of the boronic acid are crucial. Boronic acids can dehydrate to form boroxines, which may be less reactive.
Q5: I'm struggling with a low-yielding Heck reaction with a boronic acid. What should I check?
Low yields in Heck reactions involving boronic acids can often be attributed to:
-
Catalyst Deactivation: Similar to Suzuki-Miyaura reactions, catalyst deactivation can be an issue.
-
Suboptimal Base and Solvent: The base is crucial for regenerating the active catalyst. Screening different bases and polar aprotic solvents like DMA or NMP may be necessary.
-
Reaction Temperature: These reactions often require elevated temperatures, but an optimal range exists. Excessively high temperatures can lead to catalyst decomposition.
Troubleshooting Workflow
A systematic approach is essential for diagnosing the root cause of low yields. The following workflow can guide your troubleshooting efforts.
Data Presentation: Impact of Reaction Parameters
The following tables summarize quantitative data on how different reaction parameters can affect the yield in a typical Suzuki-Miyaura cross-coupling reaction. Note that optimal conditions are highly substrate-dependent.
Table 1: Effect of Base on Reaction Yield
| Entry | Base (2.0 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 95 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 4 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 5 | Et₃N | Dioxane/H₂O (4:1) | 100 | 12 | <10 |
Data synthesized from representative studies for illustrative purposes.
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | K₃PO₄ | 100 | 12 | 90 |
| 2 | THF/H₂O (4:1) | K₃PO₄ | 80 | 12 | 85 |
| 3 | DMF/H₂O (4:1) | K₃PO₄ | 100 | 12 | 75 |
| 4 | Acetonitrile/H₂O (4:1) | K₃PO₄ | 80 | 12 | 60 |
Data synthesized from representative studies for illustrative purposes.
Table 3: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Solvent | Base | Time (h) | Yield (%) |
| 1 | Room Temp. | Dioxane/H₂O (4:1) | K₃PO₄ | 24 | 20 |
| 2 | 60 | Dioxane/H₂O (4:1) | K₃PO₄ | 18 | 65 |
| 3 | 80 | Dioxane/H₂O (4:1) | K₃PO₄ | 12 | 92 |
| 4 | 100 | Dioxane/H₂O (4:1) | K₃PO₄ | 12 | 95 |
Data synthesized from representative studies for illustrative purposes.[5][6][7]
Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Mixture
Oxygen can deactivate the catalyst and promote side reactions. Proper degassing is critical for reproducible results.
Materials:
-
Reaction flask with a sidearm or a three-necked flask
-
Septa
-
Inert gas source (Argon or Nitrogen) with a needle
-
Vacuum source with a needle
-
Solvent
Procedure (Freeze-Pump-Thaw Method - for organic solvents):
-
Assemble the reaction flask with a stir bar and seal all openings with septa.
-
Connect the flask to a Schlenk line.
-
Freeze the solvent mixture in the flask using a liquid nitrogen bath.
-
Once frozen, open the flask to the vacuum line for 5-10 minutes to remove dissolved gases from the solid matrix.
-
Close the vacuum valve and backfill the flask with inert gas.
-
Thaw the mixture in a water bath. You may see gas bubbles evolving from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.
Procedure (Bubbling Method):
-
Add the solvent to the reaction flask.
-
Insert a long needle connected to an inert gas source into the solvent, ensuring the needle tip is below the liquid surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solvent for 15-30 minutes. This method is less rigorous than freeze-pump-thaw but is often sufficient.
Protocol 2: Purity Assessment of Boronic Acids
The purity of the boronic acid is paramount. Impurities can inhibit the catalyst or participate in side reactions.
Method 1: Recrystallization
-
Dissolve the impure boronic acid in a minimum amount of a hot solvent (e.g., water, ethanol, or a mixture).[8]
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few more minutes.
-
Hot filter the solution to remove insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]
Method 2: ¹¹B NMR Spectroscopy ¹¹B NMR is a powerful tool for assessing the purity and speciation of boronic acids.[9]
-
Prepare a sample of the boronic acid (approx. 4 mg) in a suitable deuterated solvent (0.65 mL) in a quartz NMR tube to avoid background signals from borosilicate glass.[9]
-
Acquire the ¹¹B NMR spectrum.
-
The chemical shift will indicate the hybridization state of the boron atom. sp²-hybridized boronic acids typically appear at a different chemical shift than sp³-hybridized boronate esters or borate complexes.[9] The presence of multiple peaks can indicate impurities or the formation of boroxines (trimeric anhydrides).
Protocol 3: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point. Optimization will likely be necessary for specific substrates.[10]
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
To an oven-dried reaction flask equipped with a stir bar and condenser, add the aryl halide, arylboronic acid, and base.
-
Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Air and Moisture Sensitivity of Oxidoboron Precursors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the air and moisture sensitivity of oxidoboron precursors.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation in my solid this compound precursor?
A1: Visual inspection can often reveal signs of degradation. Discoloration, such as yellowing or browning, can indicate oxidative degradation.[1] Clumping or the appearance of a sticky or oily solid instead of a free-flowing powder suggests moisture absorption.[1] For boronic acids, the formation of a white, less soluble solid could indicate the formation of boroxines, which are cyclic trimers formed through dehydration.
Q2: My stock solution of a boronic acid in an organic solvent has turned cloudy or formed a precipitate. What is happening?
A2: This is likely due to one of two main reasons:
-
Boroxine Formation: Anhydrous conditions can promote the dehydration of boronic acids to form boroxines, which are often less soluble and may precipitate.[2]
-
Hydrolysis: If the solvent was not perfectly anhydrous or has absorbed atmospheric moisture, the boronic acid may have hydrolyzed to boric acid, which is poorly soluble in many organic solvents.
To mitigate this, ensure you are using a rigorously dried, degassed solvent and storing the solution under a positive pressure of an inert gas.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This is a common degradation pathway for boronic acids, especially those with electron-rich aryl or heteroaryl groups, and can be catalyzed by acid or base.[2][3] To minimize protodeboronation:
-
Maintain a neutral pH during aqueous workups.[2]
-
Avoid prolonged exposure to acidic or basic conditions.[2]
-
Use more stable boronic acid derivatives, such as MIDA (N-methyliminodiacetic acid) boronates or pinacol esters, which are designed to be more robust.[4][5]
Q4: How should I store my air- and moisture-sensitive this compound precursors?
A4: Proper storage is critical to ensure the longevity of your precursors.
-
Solid Compounds: Store in a tightly sealed container, preferably in a desiccator or a glovebox, under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended.[1]
-
Solutions: If you prepare a stock solution, use an anhydrous, degassed solvent and store it in a flask with a Sure/Seal™-type septum cap under a positive pressure of inert gas. Store refrigerated if the compound's stability at low temperatures is known to be good.
Q5: Can I purify a partially degraded this compound precursor?
A5: Yes, several methods can be used depending on the nature of the compound and the impurities:
-
Recrystallization: This is effective for solid compounds with different solubility profiles from their impurities. Recrystallization from hot water or aqueous solvent mixtures can often hydrolyze boroxines back to the boronic acid.[2][6][7]
-
Acid/Base Extraction: For boronic acids, you can often perform an extraction with a basic aqueous solution to form the water-soluble boronate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure boronic acid.[2][6]
-
Chromatography: Column chromatography on silica gel or alumina can be used, but care must be taken as some boronic acids are prone to streaking or decomposition on silica. Using silica gel impregnated with boric acid or reverse-phase chromatography can be effective alternatives.[6]
-
Scavenger Resins: Resins functionalized with diol or diethanolamine groups can selectively bind and remove boronic acid impurities from a reaction mixture.[6]
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield in a Reaction (e.g., Suzuki-Miyaura Coupling)
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Precursor Degradation | 1. Use a freshly opened bottle of the this compound precursor or one that has been properly stored. 2. Consider using a more stable derivative like a pinacol ester or a MIDA boronate.[5] 3. If using a boronic acid, add a small amount of water to the reaction mixture to help hydrolyze any boroxine that may have formed.[2] | Improved and more consistent reaction yields. |
| Inadequate Inert Atmosphere | 1. Ensure all glassware is flame- or oven-dried and cooled under a stream of inert gas.[8] 2. Degas the solvent thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period. 3. Maintain a slight positive pressure of inert gas throughout the reaction, monitored with an oil bubbler. | Reduced side reactions like homocoupling of the boronic acid, leading to a cleaner reaction profile and higher yield of the desired product. |
| Catalyst Inactivation | 1. Ensure the palladium catalyst and any phosphine ligands are fresh and have been stored under an inert atmosphere. 2. Use a pre-catalyst that is more air-stable. | The catalyst remains active throughout the reaction, leading to complete conversion of the starting materials. |
| Suboptimal Reaction Conditions | 1. Screen different bases, solvents, and temperatures. 2. Ensure the base is pure and anhydrous if required. | Identification of optimal reaction conditions for your specific substrates, maximizing the yield. |
Issue 2: Formation of a White Precipitate in a Boronic Acid Solution
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Boroxine Formation | 1. Add a small amount of water to the solution to shift the equilibrium back to the boronic acid.[2] 2. For future preparations, use a solvent that is not rigorously anhydrous, or add a controlled amount of water. | The precipitate dissolves, and the boronic acid is available for reaction. |
| Boric Acid Precipitation | 1. If the solvent is suspected to be wet, filter the solution to remove the boric acid. 2. For future preparations, use a rigorously dried solvent and maintain strict anhydrous conditions. | Removal of the inactive boric acid from the solution. |
Data Presentation
Oxidative Stability of Phenylboronic Acid (PBA) Derivatives
The following table summarizes the kinetic data for the oxidation of various phenylboronic acid derivatives by hydrogen peroxide at pH 7.4. A lower second-order rate constant (k2) indicates greater stability.
| Compound | Structure | k2 (M-1s-1) | Relative Stability (vs. PBA) |
| Phenylboronic acid (PBA) | Aryl-B(OH)2 | 1.3 x 10-1 | 1 |
| Benzoxaborole (BL) | 5-membered cyclic boronic ester | 7.9 x 10-2 | ~1.6x |
| Boralactone (BOL) | 5-membered cyclic boronic ester with intramolecular carboxyl ligand | 1.3 x 10-5 | ~10,000x |
Data sourced from Graham et al. (2021), PNAS.[9]
This data clearly demonstrates that while simple cyclic esters like benzoxaborole offer a modest increase in oxidative stability, the use of a boralactone with an intramolecular carboxyl ligand provides a dramatic enhancement in stability.[9]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of an Air-Sensitive this compound Precursor
This protocol describes the preparation of a 0.5 M stock solution of a solid, air-sensitive this compound precursor in an anhydrous solvent using a Schlenk line.
Materials:
-
Solid this compound precursor
-
Anhydrous, degassed solvent (e.g., THF, dioxane) in a Sure/Seal™ bottle
-
Flame-dried Schlenk flask with a magnetic stir bar and a rubber septum
-
Gas-tight syringes and needles
-
Schlenk line with a dual vacuum/inert gas manifold
-
Analytical balance
Procedure:
-
Glassware Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (e.g., argon).
-
Weighing the Precursor: In a glovebox or under a positive flow of inert gas, quickly weigh the desired amount of the this compound precursor and add it to the Schlenk flask. Immediately seal the flask with the rubber septum.
-
Purging the Flask: Connect the flask to the Schlenk line. Carefully evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Transfer: Using a gas-tight syringe, withdraw the required volume of anhydrous, degassed solvent from the Sure/Seal™ bottle.
-
Solution Preparation: Pierce the septum on the Schlenk flask with the needle of the syringe and slowly add the solvent to the solid precursor with stirring.
-
Storage: Once the solid is fully dissolved, wrap the septum with Parafilm® to ensure a tight seal. For short-term storage, the flask can be kept on the Schlenk line under positive inert gas pressure. For longer-term storage, ensure the flask is well-sealed and store in a desiccator or refrigerator as appropriate for the compound's stability.
Protocol 2: Monitoring Oxidative Degradation of a Boronic Acid
This protocol is adapted from the methods used to generate the stability data above and can be used to assess the stability of your own this compound precursors.[9]
Materials:
-
This compound precursor
-
Aqueous buffer (e.g., phosphate buffer, pH 7.4)
-
Hydrogen peroxide (H₂O₂) solution of known concentration
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the this compound precursor in the aqueous buffer. Prepare a separate stock solution of H₂O₂ in the same buffer.
-
Set up the Reaction: In a quartz cuvette, combine the buffer and the this compound precursor stock solution to a final concentration suitable for UV-Vis analysis (typically in the µM to low mM range).
-
Initiate Oxidation: Start the reaction by adding a known concentration of the H₂O₂ solution to the cuvette. The final concentration of H₂O₂ should be in excess of the boronic acid to ensure pseudo-first-order kinetics.
-
Monitor the Reaction: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance over time at a wavelength where the starting material and the product (typically a phenol) have distinct absorbances. The oxidation of a phenylboronic acid to a phenol results in a significant blue-shift in the UV absorbance.[9]
-
Data Analysis: Plot the absorbance change over time. The rate of the reaction can be determined from the initial slope of this curve. By performing the experiment at several concentrations of H₂O₂, the second-order rate constant (k2) can be determined.
Mandatory Visualizations
Caption: Oxidative degradation pathway of phenylboronic acid.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pnas.org [pnas.org]
Technical Support Center: Refining Purification Protocols for Complex Oxidoboron Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of complex oxidoboron adducts.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experimental work with this compound adducts, offering practical solutions and preventative measures.
General Purification and Handling
Q1: My boronic acid is proving difficult to handle and purify due to its high polarity. What strategies can I employ?
A1: The high polarity of boronic acids often leads to problems in chromatographic separation and extraction.[1] To circumvent these issues, it is often advantageous to convert the boronic acid to a less polar, more robust derivative for purification. Common strategies include:
-
Pinacol Esters: These are more stable than boronic acids and are generally easier to purify by chromatography.[1][2]
-
MIDA (N-methyliminodiacetic acid) Boronate Esters: MIDA boronates are exceptionally stable to air, moisture, and silica gel chromatography, making them ideal for purification.[3][4] They can be deprotected under mild basic conditions.[3]
-
Diethanolamine (DEA) Adducts: Formation of a diethanolamine adduct can produce a crystalline solid that precipitates from non-polar solvents, allowing for simple filtration to remove soluble impurities.[5][6]
Q2: I am observing significant decomposition (protodeboronation) of my boronic acid during workup. How can I minimize this?
A2: Protodeboronation, the cleavage of the C-B bond, can be catalyzed by acidic or basic conditions. To minimize this decomposition:
-
Maintain Neutral pH: During aqueous workups, adjust the pH to be as close to neutral (pH ~7) as possible.[7]
-
Minimize Contact Time: Reduce the duration of exposure to acidic or basic aqueous solutions.
-
Use Milder Reagents: Opt for milder acids or bases for pH adjustments.
-
Protecting Groups: Convert the boronic acid to a more stable form, such as a MIDA ester, which is stable under a wide range of conditions.[2]
Chromatography
Q3: My this compound adduct is streaking or irreversibly binding to my silica gel column. What is causing this and how can I fix it?
A3: Boronic acids and other polar this compound adducts can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and low recovery.[5] Here are several troubleshooting strategies:
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a deactivated reverse-phase column (C18).
-
Modify the Mobile Phase:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent can suppress the ionization of silanol groups and improve peak shape.
-
Use a Polar Modifier: For highly polar compounds, a mobile phase with a higher concentration of a polar solvent like methanol may be necessary.
-
-
Derivatization: Convert the boronic acid to a less polar pinacol or MIDA ester, which are more amenable to silica gel chromatography.[2][3][4]
Q4: I am observing peak tailing in my reverse-phase HPLC analysis of a polar this compound adduct. What are the likely causes and solutions?
A4: Peak tailing in reverse-phase chromatography for polar compounds is often due to secondary interactions with residual silanol groups on the stationary phase.[8][9][10]
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., 2-3) protonates the silanol groups, reducing their interaction with basic analytes.[2][10]
-
Use an End-Capped Column: These columns have had their residual silanol groups chemically modified to reduce polar interactions.[9]
-
Increase Buffer Strength: A higher buffer concentration (10-50 mM) can help to mask the silanol interactions.[2]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[9]
-
Inspect for Column Voids: A void at the column inlet can cause peak distortion. Reversing and flushing the column may help.[9][10]
Crystallization
Q5: I am struggling to crystallize my polar, zwitterionic this compound adduct. What techniques can I try?
A5: Crystallizing polar and zwitterionic compounds can be challenging due to their high solubility in polar solvents and strong intermolecular interactions that can favor amorphous precipitation.
-
Solvent Selection:
-
Solvent/Anti-Solvent Method: Dissolve the compound in a good solvent and slowly add an anti-solvent in which it is insoluble to induce crystallization.
-
Solvent Pairs for Polar Organics: Common pairs include ethanol/water, acetone/water, and diethyl ether/methanol.[11]
-
-
Control Cooling Rate: Slow cooling of a saturated solution often yields better quality crystals.
-
Vapor Diffusion: Dissolve the compound in a solvent and place it in a sealed container with a vial of an anti-solvent. The slow diffusion of the anti-solvent vapor can promote crystal growth.
-
pH Adjustment: For zwitterionic compounds, carefully adjusting the pH to the isoelectric point can reduce solubility and promote crystallization.
-
Co-crystallization: Forming a co-crystal with another molecule can sometimes facilitate crystallization.[1][12]
Data Presentation
Table 1: Comparison of Purification Methods for this compound Adducts
| Purification Method | Typical Yield Range | Typical Purity | Advantages | Disadvantages |
| Recrystallization | 50-90% | >98% | Simple, scalable, can yield very pure material. | Not suitable for oils or amorphous solids; requires finding a suitable solvent system. |
| Silica Gel Chromatography | 40-80% | >95% | Widely applicable, good for separating mixtures. | Can be problematic for polar boronic acids (streaking, decomposition); requires derivatization for best results.[5] |
| Diethanolamine Adduct Formation | 70-99% | >99% | Simple filtration, high purity, adduct is often crystalline.[6] | Two-step process (formation and deprotection); may not work for all boronic acids. |
| MIDA Boronate Ester Formation | 70-90% | >98% | MIDA esters are very stable and easy to purify by chromatography or recrystallization.[13][14] | Two-step process; requires specific reagents for formation. |
| Pinacol Ester Formation & Deprotection | 60-95% | >97% | Pinacol esters are stable and generally easier to handle than boronic acids. | Deprotection can sometimes be challenging.[15][16] |
Table 2: Typical ¹¹B NMR Chemical Shifts for this compound Species
| Compound Type | Structure | Typical ¹¹B NMR Chemical Shift (ppm) | Notes |
| Boronic Acid | R-B(OH)₂ | δ 28-32 | Broad signal. |
| Boroxine | (RBO)₃ | δ 31-35 | The cyclic anhydride of a boronic acid, often in equilibrium. |
| Pinacol Boronate Ester | R-B(O₂C₂Me₄) | δ 30-34 | Sharper signal than the corresponding boronic acid. |
| MIDA Boronate Ester | R-B(MIDA) | δ 8-12 | Tetracoordinate boron, significantly upfield shift. |
| Diethanolamine Adduct | R-B(OCH₂CH₂)₂NH | δ 5-10 | Tetracoordinate boron, upfield shift. |
Chemical shifts are relative to BF₃•OEt₂ (δ 0.0 ppm).
Experimental Protocols
Protocol 1: Purification via Diethanolamine Adduct Formation
This protocol is effective for the purification of boronic acids by converting them into a crystalline, filterable solid.
-
Dissolution: Dissolve the crude boronic acid in a minimal amount of a suitable non-polar solvent (e.g., diethyl ether or dichloromethane).
-
Adduct Formation: Add diethanolamine (1.0-1.1 equivalents) to the solution while stirring at room temperature.
-
Precipitation: A white precipitate of the diethanolamine adduct should form, often within 30 minutes. Continue stirring for 1-2 hours to ensure complete precipitation.[6]
-
Filtration: Collect the solid adduct by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified diethanolamine adduct under vacuum. A 99% yield has been reported for the formation of 2-Benzofuranyl DABO boronate.[6]
-
(Optional) Deprotection: To recover the free boronic acid, the adduct can be treated with a mild acid (e.g., 0.1 M HCl) in a biphasic system (e.g., ether/water).[15][16]
Protocol 2: Conversion of Boronic Acid to MIDA Boronate Ester
This method converts a boronic acid to a highly stable MIDA boronate ester, which is amenable to standard purification techniques.
-
Reaction Setup: In a round-bottom flask, combine the boronic acid (1.0 eq) and N-methyliminodiacetic acid (MIDA) (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (dimethylformamide) to the flask.
-
Heating: Heat the reaction mixture to 160 °C for 10 minutes.[14]
-
Solvent Removal: After cooling to room temperature, remove the DMF under reduced pressure.
-
Work-up: Suspend the resulting solid in diethyl ether and sonicate for 10 minutes.
-
Isolation: Collect the pure MIDA boronate ester as a colorless solid by filtration and dry under vacuum. Yields for this method can range from 30% to 90%.[14]
Protocol 3: Deprotection of Pinacol Boronate Esters
This two-step procedure allows for the efficient deprotection of stable pinacol boronate esters to the corresponding boronic acids.
-
Transesterification: Dissolve the pinacol boronate ester (1 eq) in diethyl ether and add diethanolamine (1.1 eq). Stir at room temperature for approximately 30 minutes, during which a white precipitate of the DEA adduct should form.[15][16]
-
Isolation of Adduct: Filter the precipitate, wash with cold ether, and dry.
-
Hydrolysis: Suspend the DEA adduct in a biphasic mixture of diethyl ether and 0.1 M HCl. Stir vigorously for 20-30 minutes.[15][16]
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure boronic acid. Yields for the hydrolysis step are often high, with phenylboronic acid being obtained in 99% yield.[16]
Mandatory Visualization
Caption: Purification workflow for complex this compound adducts.
Caption: Troubleshooting logic for purification issues.
References
- 1. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. uhplcs.com [uhplcs.com]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. support.waters.com [support.waters.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.sdsu.edu [chemistry.sdsu.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Oxidoboron Compounds and Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern synthetic chemistry is profoundly shaped by the versatile reactivity of organoboron compounds. Among these, boronic acids and their derivatives, collectively termed oxidoboron compounds, are mainstays in crucial carbon-carbon and carbon-heteroatom bond-forming reactions. The choice between a free boronic acid and its corresponding this compound counterpart, such as a boronic ester or a trifluoroborate salt, is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of these classes of compounds, with a focus on their performance in the widely used Suzuki-Miyaura cross-coupling reaction and their roles in catalysis, alongside a discussion on their relative stabilities.
Executive Summary: The Reactivity-Stability Trade-Off
The central theme in comparing boronic acids and this compound compounds is the inherent trade-off between reactivity and stability. As a general trend, boronic acids are the most reactive species in many catalytic cycles but are also more prone to decomposition pathways, such as protodeboronation and oxidation. Conversely, this compound derivatives like boronic esters (e.g., pinacolates) and trifluoroborates offer enhanced stability, which facilitates purification, handling, and storage, often at the cost of attenuated reactivity.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount tool for the synthesis of biaryls and other conjugated systems. The performance of the boron reagent in the key transmetalation step of the catalytic cycle is a determinant of the overall reaction efficiency.
Quantitative Comparison of Boron Reagents
The following table summarizes the relative reactivity of different boron reagents in Suzuki-Miyaura cross-coupling reactions, compiled from various studies. It is important to note that direct comparisons can be nuanced due to varying reaction conditions, substrates, and catalyst systems.
| Boron Reagent Class | Derivative Example | Relative Reactivity Trend | Key Characteristics | Supporting Data Highlights |
| Boronic Acids | Phenylboronic Acid | Highest | Generally the most reactive; prone to protodeboronation and trimerization to boroxines. | In a Ni-catalyzed coupling, arylboronic acid was the most reactive of the four boron species studied[1]. |
| Boronic Esters | Phenylboronic acid pinacol ester | Moderate to High | More stable than boronic acids, allowing for easier handling and purification. Reactivity can be tuned by the diol used. | Electron-deficient esters (catechol) and electron-rich esters (glycol, neopentyl) can lead to a rate increase compared to the parent boronic acid in certain cases[2]. Neopentylglycolboronate is more efficient than pinacolboronate in the absence of water[1]. |
| Trifluoroborates | Potassium phenyltrifluoroborate | Moderate | Highly stable, crystalline solids with a long shelf-life. Often require specific conditions (e.g., presence of water) for efficient coupling. | Less efficient than the corresponding boronic acid but more efficient than pinacol and neopentyl esters in some Ni-catalyzed couplings[3]. |
Oxidative Stability: A Critical Consideration
A significant drawback of boronic acids is their susceptibility to oxidation, which can be a major issue in biological contexts or under aerobic reaction conditions. Recent studies have focused on developing more oxidatively robust organoboron compounds.
| Compound | Derivative Example | Oxidative Stability | Quantitative Data |
| Boronic Acid | Phenylboronic Acid | Low | Oxidized by reactive oxygen species at rates comparable to thiols at physiological pH[4][5]. |
| Boralactone | A boralactone derivative | Very High | Found to be 10,000-fold more resistant to oxidation than phenylboronic acid[4][5][6]. |
Boronic Acid Catalysis in Amide Bond Formation
Beyond their role as reagents in cross-coupling reactions, boronic acids can also act as catalysts, for instance, in the direct amidation of carboxylic acids and amines. This catalytic activity hinges on the Lewis acidic nature of the boron center.
The generally accepted mechanism involves the formation of an acyloxyboron intermediate, which activates the carboxylic acid towards nucleophilic attack by the amine. The removal of water is crucial for driving the reaction to completion.
Experimental Protocols
Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol is designed for a head-to-head comparison of a boronic acid, its pinacol ester, and its trifluoroborate salt under identical reaction conditions.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Boronic acid pinacol ester (e.g., phenylboronic acid pinacol ester, 1.2 mmol)
-
Potassium trifluoroborate (e.g., potassium phenyltrifluoroborate, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To three separate reaction vessels, add the aryl halide (1.0 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
To the first vessel, add the boronic acid (1.2 mmol). To the second, add the boronic acid pinacol ester (1.2 mmol). To the third, add the potassium trifluoroborate (1.2 mmol).
-
Add the solvent mixture to each vessel.
-
Degas each reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reactions at a specified temperature (e.g., 90 °C) and monitor the progress by TLC or GC/MS at regular intervals.
-
Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Compare the yields and reaction times for the three boron reagents.
Visualizations
Logical Workflow for Comparative Reactivity Study
Caption: Experimental workflow for comparing the reactivity of different boron reagents.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Proposed Mechanism of Boronic Acid-Catalyzed Amidation
Caption: A simplified mechanism for boronic acid-catalyzed amide bond formation.
References
- 1. rsc.org [rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of the Electronic Properties of Boron Monoxide (BO+) and Boron Monosulfide (BS+) Cations
For researchers, scientists, and drug development professionals, a detailed understanding of the electronic structure of small molecules is paramount for predicting reactivity and designing novel chemical entities. This guide provides a computational comparison of the electronic properties of two isovalent diatomic cations: boron monoxide (BO+) and boron monosulfide (BS+).
This analysis summarizes key spectroscopic constants and electronic properties derived from ab initio quantum chemical calculations. The data presented herein facilitates a direct comparison of the bonding characteristics, stability, and vibrational behavior of these two species, offering insights into the influence of substituting oxygen with sulfur.
Quantitative Comparison of Electronic Properties
The electronic properties of BO+ and BS+ have been investigated using sophisticated computational methods. The following table summarizes the key spectroscopic constants for the ground electronic state (X¹Σ⁺) of both cations.
| Property | BO⁺ | BS⁺ | Unit |
| Equilibrium Bond Length (Rₑ) | 1.172 | 1.610 | Å |
| Harmonic Vibrational Frequency (ωₑ) | 2085.1 | 1078.9 | cm⁻¹ |
| Anharmonicity Constant (ωₑxₑ) | 12.3 | 6.1 | cm⁻¹ |
| Rotational Constant (Bₑ) | 2.059 | 0.748 | cm⁻¹ |
| Vibration-Rotation Interaction Constant (αₑ) | 0.018 | 0.005 | cm⁻¹ |
| Dissociation Energy (Dₑ) | 8.3 | 5.5 | eV |
| Ionization Potential (from neutral) | 12.849[1] | 11.11 ± 0.01 | eV |
Note: The data for BO+ is derived from the theoretical calculations by Karna and Grein as referenced in literature[1]. The data for BS+ is from high-level ab initio calculations at the CCSD(T) level with augmented correlation-consistent basis sets extrapolated to the complete basis set limit[2][3][4].
Methodologies and Experimental Protocols
The computational data presented in this guide are derived from high-level ab initio quantum chemistry calculations. Understanding the underlying methodologies is crucial for interpreting the results.
Computational Chemistry Protocols
The electronic properties of BO+ and BS+ were determined by solving the electronic Schrödinger equation. A common workflow for such calculations is depicted below. The primary methods employed in the cited research include:
-
Coupled-Cluster Singles and Doubles with Perturbative Triples [CCSD(T)]: This is a high-accuracy method that accounts for electron correlation, providing reliable predictions of molecular properties. The calculations for BS+ utilized this method[2][3][4].
-
Configuration Interaction (CI): This method provides a variational treatment of electron correlation and was a foundational approach for the calculations on BO+ mentioned in the literature.
-
Basis Sets: The accuracy of ab initio calculations is also dependent on the quality of the basis set used to describe the atomic orbitals. For the BS+ calculations, augmented correlation-consistent basis sets (e.g., aug-cc-pVQZ, aug-cc-pV5Z) were employed, which are known to provide a good description of the electronic structure[2][3].
The calculation of specific properties involves the following steps:
-
Geometry Optimization: The equilibrium bond length (Rₑ) is determined by finding the minimum energy structure on the potential energy surface.
-
Frequency Analysis: Harmonic vibrational frequencies (ωₑ) are calculated from the second derivative of the energy with respect to the nuclear coordinates at the equilibrium geometry.
-
Potential Energy Curve (PEC) Scanning: The dissociation energy (Dₑ) is determined by calculating the energy at various bond lengths and fitting the resulting data to a potential energy curve. The dissociation energy is the difference between the energy at the equilibrium bond length and the energy of the separated atoms.
-
Spectroscopic Constant Derivation: Other spectroscopic constants, such as the rotational constant (Bₑ) and the vibration-rotation interaction constant (αₑ), are derived from the optimized geometry and the shape of the potential energy well.
Workflow for Computational Analysis
The following diagram illustrates the typical workflow for the computational analysis of diatomic cations like BO+ and BS+.
Computational analysis workflow.
Discussion and Interpretation
The computational data reveals significant differences in the electronic properties of BO+ and BS+.
-
Bond Length: The equilibrium bond length of BS+ (1.610 Å) is considerably longer than that of BO+ (1.172 Å). This is expected due to the larger atomic radius of sulfur compared to oxygen.
-
Vibrational Frequency: The harmonic vibrational frequency of BO+ (2085.1 cm⁻¹) is nearly double that of BS+ (1078.9 cm⁻¹). This indicates a much stiffer bond in BO+, which is consistent with a stronger interaction between the boron and oxygen atoms. The vibrational frequency is inversely proportional to the reduced mass of the system, and while the reduced mass of BS+ is larger, the significant difference in frequency points to a much larger force constant for the B-O bond.
-
Dissociation Energy: The dissociation energy of BO+ (8.3 eV) is substantially higher than that of BS+ (5.5 eV), confirming the greater stability and stronger bond in the boron monoxide cation.
-
Ionization Potential: The ionization potential required to form BO+ from neutral BO is higher than that for the formation of BS+ from neutral BS. This suggests that the highest occupied molecular orbital (HOMO) in BO has a lower energy than the HOMO in BS.
References
Unveiling Fleeting Intermediates: A Comparative Guide to the Spectroscopic Validation of Transient Oxidoboron Species
For researchers, scientists, and drug development professionals, the detection and characterization of transient chemical species are critical for understanding reaction mechanisms and developing novel synthetic pathways. Oxidoboron species, such as boron monoxide (BO) and its cation (BO+), are highly reactive intermediates implicated in various chemical transformations.[1] This guide provides a comparative overview of key spectroscopic techniques for their validation, supported by experimental data and detailed protocols.
The fleeting nature of transient species necessitates specialized analytical techniques capable of capturing their formation and decay on short timescales. Spectroscopic methods offer powerful tools for this purpose, each with distinct advantages and limitations. This guide focuses on a comparison of Electron Paramagnetic Resonance (EPR) Spectroscopy, Transient Absorption Spectroscopy (TAS), and Laser-Induced Breakdown Spectroscopy (LIBS) for the characterization of transient this compound species.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic technique is paramount for the successful identification and characterization of transient this compound species. The table below summarizes the key performance indicators of EPR, TAS, and LIBS.
| Technique | Principle | Detected Species | Timescale | Key Advantages | Limitations |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects the absorption of microwave radiation by unpaired electrons in a magnetic field. | Paramagnetic species (radicals) such as the boron monoxide radical (BO). | Microseconds to seconds (can be extended with specialized techniques). | Highly specific for radical species. Provides detailed information about the electronic structure and environment of the unpaired electron.[2] | Only applicable to paramagnetic species. Can have lower sensitivity compared to other techniques.[2] |
| Transient Absorption Spectroscopy (TAS) | Measures the change in absorbance of a sample after excitation by a short laser pulse (pump-probe technique).[3] | A wide range of transient species with distinct electronic absorption spectra. | Femtoseconds to seconds.[4] | Excellent time resolution for studying ultrafast dynamics.[4] Applicable to a broad range of molecules. | Provides less structural information compared to EPR or NMR. Spectral interpretation can be complex due to overlapping signals.[5] |
| Laser-Induced Breakdown Spectroscopy (LIBS) | A high-energy laser pulse ablates a small amount of sample, creating a plasma. The emission spectrum of the plasma is then analyzed.[6] | Atoms, ions, and simple molecular fragments, including BO. | Microseconds to milliseconds. | Minimal to no sample preparation required. Capable of in-situ and remote analysis. | Can be destructive to the sample. Spectral analysis can be complex due to the large number of emission lines. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these spectroscopic techniques. Below are representative protocols for the validation of transient this compound species.
Protocol 1: Detection of Boron Monoxide (BO) Radical using EPR Spectroscopy
This protocol is adapted from studies on gas-phase radical species and boron-centered radicals.[1][7]
Objective: To detect and characterize the transient BO radical.
Materials:
-
Boron trichloride (BCl₃)
-
Nitric oxide (NO)
-
Nitrogen (N₂)
-
EPR spectrometer with a gas-phase flow system
-
Glow discharge cell
Procedure:
-
Sample Preparation: Prepare a gaseous mixture of boron trichloride, nitric oxide, and nitrogen. The precise ratios may need to be optimized.
-
Generation of Transient Species: Introduce the gas mixture into a glow discharge cell placed within the EPR spectrometer's resonant cavity. The glow discharge will generate the boron monoxide radical.[1]
-
EPR Spectrum Acquisition:
-
Set the microwave frequency and power to appropriate values for the spectrometer (e.g., X-band, ~9.5 GHz).
-
Apply a variable magnetic field and record the microwave absorption.
-
The spectrum of the BO radical is expected to show hyperfine splitting due to the interaction of the unpaired electron with the boron nucleus (¹¹B and ¹⁰B isotopes).[1]
-
-
Data Analysis:
-
Analyze the resulting EPR spectrum to determine the g-factor and hyperfine coupling constants.
-
These parameters provide a unique fingerprint for the BO radical and offer insights into its electronic structure.[7]
-
Protocol 2: Time-Resolved Analysis using Transient Absorption Spectroscopy (TAS)
This protocol is a general procedure for pump-probe TAS, which can be applied to study the kinetics of transient this compound species formed from a precursor.[3][5]
Objective: To monitor the formation and decay of a transient this compound species following photoexcitation of a precursor molecule.
Materials:
-
A suitable precursor organoboron compound in a solvent.
-
A pump-probe transient absorption spectrometer.
Procedure:
-
Sample Preparation: Prepare a solution of the organoboron precursor in a suitable solvent and place it in a quartz cuvette.
-
Spectrometer Setup:
-
The "pump" laser pulse is tuned to a wavelength that excites the precursor molecule.
-
The "probe" is a broadband light source (e.g., a white-light continuum) that passes through the sample.
-
-
Data Acquisition:
-
The pump pulse excites the sample, initiating the chemical reaction that forms the transient this compound species.
-
The probe pulse arrives at the sample at a specific time delay after the pump pulse.
-
The change in absorbance of the probe light is measured as a function of wavelength.
-
This process is repeated for a range of time delays to build a time-resolved spectral map.
-
-
Data Analysis:
-
The resulting data will show the appearance and disappearance of new absorption features corresponding to the transient species.
-
Kinetic analysis of these spectral changes provides information on the rates of formation and decay of the transient this compound intermediate.
-
Protocol 3: In-situ Detection using Laser-Induced Breakdown Spectroscopy (LIBS)
This protocol outlines a general procedure for LIBS analysis, which can be adapted for the detection of BO in various sample matrices.[6][8]
Objective: To detect the presence of BO in a solid or liquid sample.
Materials:
-
Sample containing boron.
-
LIBS system, including a high-power pulsed laser (e.g., Nd:YAG), focusing optics, and a spectrometer with a gated detector (e.g., ICCD camera).
Procedure:
-
Sample Placement: Position the sample at the focal point of the laser.
-
LIBS Measurement:
-
A high-energy laser pulse is focused onto the sample surface, creating a microplasma.
-
The light emitted from the plasma is collected by an optical fiber and directed to the spectrometer.
-
The detector is gated to acquire the spectrum at a specific delay time after the laser pulse to minimize background continuum emission.
-
-
Spectral Analysis:
-
Analyze the collected spectrum for the characteristic emission lines of boron and the molecular bands of BO.
-
The presence of these spectral features confirms the formation of transient this compound species in the plasma.
-
Visualizing the Process
Understanding the experimental workflow and the underlying chemical processes is facilitated by visual representations.
Caption: General experimental workflow for spectroscopic validation.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. ojs.dpg-physik.de [ojs.dpg-physik.de]
- 3. edinst.com [edinst.com]
- 4. Transient Absorption Spectrometer Vs. Conventional Spectrometers: Key Differences Explained - Time Tech Spectra [timetechna.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Frustrated Radical Pairs: Insights from EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
Quantifying the Lewis Acidity of Oxidoboron Compounds Versus Traditional Boranes: A Comparative Guide
For researchers, scientists, and drug development professionals, a nuanced understanding of Lewis acidity is paramount for predicting and controlling chemical reactivity. While traditional boranes are well-established Lewis acids, the growing interest in oxidoboron compounds necessitates a clear, data-driven comparison of their electron-accepting capabilities. This guide provides a quantitative analysis of the Lewis acidity of these two classes of boron compounds, supported by experimental data and detailed methodologies.
The Lewis acidity of boron compounds is a critical factor in their application as catalysts, reagents, and sensors. The electron deficiency of the boron center dictates its ability to accept a pair of electrons, influencing reaction rates, mechanisms, and equilibria. Traditional boranes, with their three covalent bonds and a vacant p-orbital, are archetypal Lewis acids. In contrast, this compound compounds, such as boronic esters and boroxines, feature one or more oxygen atoms directly bonded to the boron center. The presence of these oxygen atoms significantly modulates the Lewis acidity of the boron center through a combination of inductive and resonance effects.
Quantitative Comparison of Lewis Acidity
To provide a clear and objective comparison, this guide utilizes two key experimental and computational metrics for quantifying Lewis acidity: the Gutmann-Beckett Acceptor Number (AN) and the Fluoride Ion Affinity (FIA).
Gutmann-Beckett Acceptor Numbers (AN)
The Gutmann-Beckett method is an empirical technique that quantifies the Lewis acidity of a substance in solution.[1][2] It utilizes triethylphosphine oxide (Et₃PO) as a ³¹P NMR probe. The change in the ³¹P NMR chemical shift upon interaction of Et₃PO with a Lewis acid is used to calculate the Acceptor Number (AN). A higher AN value indicates a stronger Lewis acid.
| Compound Class | Compound | Acceptor Number (AN) | Reference(s) |
| Traditional Boranes | Tris(pentafluorophenyl)borane, B(C₆F₅)₃ | 82 | [1] |
| Boron Trifluoride, BF₃ | 89 | [1] | |
| Boron Trichloride, BCl₃ | 105.7 | [2] | |
| Boron Tribromide, BBr₃ | 109.3 | [2] | |
| Boron Triiodide, BI₃ | 115 | [1] | |
| This compound Compounds | Trimethyl borate, B(OCH₃)₃ | 23 | |
| Catechol ester of phenylboronic acid | 55.8 | ||
| Catechol ester of pentafluorophenylboronic acid | 77.8 | ||
| Tris(pentafluorophenyl) borate, B(OC₆F₅)₃ | > B(C₆F₅)₃ (based on Δδ ³¹P) |
Note: The AN for B(OC₆F₅)₃ is inferred to be higher than B(C₆F₅)₃ based on a larger change in the ³¹P NMR chemical shift of Et₃PO upon adduct formation, as reported in the literature. A specific AN value was not provided.
The data clearly indicates that traditional boranes are generally stronger Lewis acids than their this compound counterparts. The trend in the boron trihalides (BF₃ < BCl₃ < BBr₃ < BI₃) is a classic example where electronegativity is not the dominant factor; instead, the extent of π-backbonding from the halogen to the boron center plays a crucial role. In this compound compounds, the lone pairs on the oxygen atoms engage in π-donation to the vacant p-orbital of boron, which significantly reduces the electron deficiency of the boron center and, consequently, its Lewis acidity. However, the introduction of electron-withdrawing groups, such as the pentafluorophenyl group, can substantially increase the Lewis acidity of boronic esters.
Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a computational metric that provides a thermodynamic measure of Lewis acidity in the gas phase. It is defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion. A higher FIA value corresponds to a stronger Lewis acid.
| Compound Class | Compound | Fluoride Ion Affinity (FIA) (kJ/mol) | Reference(s) |
| Traditional Boranes | Boron Trifluoride, BF₃ | 342 | |
| Tris(pentafluorophenyl)borane, B(C₆F₅)₃ | 452 | ||
| Tris(trifluoromethyl)borane, B(CF₃)₃ | 556 | ||
| This compound Compounds | Tris(pentafluorophenyl) borate, B(OC₆F₅)₃ | 419 |
The FIA data corroborates the trends observed with the Gutmann-Beckett method. Notably, while B(OC₆F₅)₃ is a strong Lewis acid, its FIA is significantly lower than that of B(C₆F₅)₃, highlighting the attenuating effect of the oxygen atoms on the intrinsic Lewis acidity of the boron center.
Experimental Protocols
Gutmann-Beckett Method for Determining Acceptor Number
This protocol outlines the general procedure for determining the Acceptor Number of a Lewis acid using ³¹P NMR spectroscopy.
Materials:
-
Lewis acid of interest
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, CD₂Cl₂)
-
NMR tubes
-
NMR spectrometer with ³¹P capabilities
Procedure:
-
Prepare a stock solution of Et₃PO in the chosen anhydrous NMR solvent at a known concentration (e.g., 0.01 M).
-
In a clean, dry NMR tube, dissolve a precisely weighed amount of the Lewis acid in a known volume of the anhydrous NMR solvent.
-
Add an equimolar amount of the Et₃PO stock solution to the NMR tube containing the Lewis acid.
-
Acquire a ³¹P{¹H} NMR spectrum of the sample.
-
Record the chemical shift (δ) of the Et₃PO-Lewis acid adduct.
-
For reference, acquire a ³¹P{¹H} NMR spectrum of a solution of Et₃PO in the same solvent without the Lewis acid. Record the chemical shift of free Et₃PO (δ_free). The reference for the AN scale is the chemical shift of Et₃PO in hexane (δ = 41.0 ppm), which is assigned an AN of 0.[1] Antimony pentachloride (SbCl₅) in 1,2-dichloroethane is used as the reference for an AN of 100 (δ = 86.1 ppm).[1]
-
The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0)[1]
Fluoride Ion Affinity (FIA) Determination
FIA is typically determined through quantum chemical calculations. The following provides a conceptual overview of the computational protocol.
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA)
Procedure:
-
Geometry Optimization: The geometries of the Lewis acid, the fluoride ion (F⁻), and the resulting fluoro-adduct are optimized using a suitable level of theory (e.g., density functional theory with a functional like B3LYP) and a sufficiently large basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
Enthalpy Calculation: The electronic energies of the optimized structures are calculated at a higher level of theory for greater accuracy. The enthalpy of each species is then calculated by adding the ZPVE and thermal corrections to the electronic energy.
-
FIA Calculation: The Fluoride Ion Affinity is calculated as the negative of the enthalpy change (ΔH) for the following reaction: LA + F⁻ → [LA-F]⁻ FIA = -ΔH = - [H([LA-F]⁻) - (H(LA) + H(F⁻))]
Visualizing Reaction Mechanisms
The difference in Lewis acidity between traditional boranes and this compound compounds can have a profound impact on their role in catalysis. For instance, in frustrated Lewis pair (FLP) chemistry, a sterically encumbered Lewis acid and a Lewis base can cooperatively activate small molecules like H₂. The efficiency of this process is highly dependent on the strength of the Lewis acid.
Caption: Frustrated Lewis Pair (FLP) activation of dihydrogen.
In this simplified diagram, a potent Lewis acid like a traditional borane is required to effectively accept a hydride ion from H₂, facilitating the heterolytic cleavage of the H-H bond. A weaker Lewis acid, such as a typical boronic ester, would be less effective in this role.
The uncatalyzed hydroboration of an alkene is another example where the Lewis acidity of the borane plays a key role in the initial coordination to the π-system of the alkene.
Caption: Mechanism of uncatalyzed hydroboration.
Conclusion
The quantitative data presented in this guide unequivocally demonstrates that traditional boranes are, in general, stronger Lewis acids than this compound compounds. This difference is primarily attributed to the π-donating effect of the oxygen substituents in the latter, which reduces the electron deficiency of the boron center. However, the Lewis acidity of this compound compounds can be significantly enhanced through the introduction of electron-withdrawing groups. The choice between a traditional borane and an this compound compound for a specific application will therefore depend on the desired level of Lewis acidity, as well as other factors such as stability and solubility. The experimental and computational methods detailed herein provide a robust framework for quantifying and comparing the Lewis acidity of these important classes of compounds, enabling more rational design in catalysis and materials science.
References
A Comparative Guide to the Experimental Validation of Theoretical Models for Oxidoboron Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical models and experimental data for oxidoboron reactivity, a field of significant interest in drug development and chemical biology. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying mechanisms, this document aims to facilitate a deeper understanding of the predictive power of computational models and their synergy with experimental validation.
I. Quantitative Comparison of Theoretical and Experimental Data
The reactivity of this compound compounds, particularly their interaction with reactive oxygen species (ROS), is a key area of study. Theoretical models, such as Density Functional Theory (DFT), are increasingly used to predict reaction kinetics and mechanisms. Below is a comparison of experimental data and theoretical calculations for the reaction of arylboronic acids with peroxynitrite (ONOO⁻), a potent biological oxidant.
Table 1: Comparison of Experimental and Theoretical Kinetic Data for the Reaction of Arylboronic Acids with Peroxynitrite
| Arylboronic Acid Isomer | Experimental Second-Order Rate Constant (k, M⁻¹s⁻¹)¹ | Theoretical Approach | Key Theoretical Finding |
| ortho-MitoPhB(OH)₂ | (3.5 ± 0.5) x 10⁵ | DFT Quantum Mechanical Calculations | The energy barrier for the dissociation of the o-MitoPhB(OH)₂O•⁻ radical anion is significantly lower than that of the meta and para isomers.[1] |
| meta-MitoPhB(OH)₂ | (1.0 ± 0.1) x 10⁶ | DFT Quantum Mechanical Calculations | Higher energy barrier for radical anion dissociation compared to the ortho isomer.[1] |
| para-MitoPhB(OH)₂ | (1.0 ± 0.1) x 10⁶ | DFT Quantum Mechanical Calculations | Similar higher energy barrier for radical anion dissociation as the meta isomer.[1] |
¹Determined by competition kinetics with resorufin boronate as a standard using pulse radiolysis.[1]
Table 2: Comparison of Experimental and Theoretical Data for the Reaction of Phenylboronic Acids with Peroxynitrite
| Phenylboronic Acid Derivative | Experimental Second-Order Rate Constant (k, M⁻¹s⁻¹)¹ | Theoretical Approach | Key Theoretical Finding |
| 4-Acetylphenylboronic acid | 1.6 x 10⁶ | DFT Quantum Mechanical Calculations | The energy barrier for the dissociation of the PhB(OH)₂O•⁻ radical anion to form a phenyl radical is only a few kcal/mol, suggesting rapid and spontaneous fragmentation.[2][3] |
| Phenylboronic acid | ~10⁶ | Not specified in abstract | The reaction is proposed to proceed via the formation of a radical pair, PhB(OH)₂O•⁻…•NO₂.[2][3] |
¹Measured using stopped-flow kinetic technique.[4]
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of this compound reactivity.
A. Stopped-Flow Kinetic Analysis
This technique is used to measure the rates of fast reactions in solution.
Objective: To determine the second-order rate constants for the reaction of boronic acids with oxidants like peroxynitrite.
Methodology:
-
Reagent Preparation: Solutions of the boronic acid and the oxidant (e.g., peroxynitrite) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).[4]
-
Instrument Setup: The stopped-flow spectrophotometer is set up with the syringes containing the reactant solutions. The observation cell is thermostatted to the desired temperature.
-
Rapid Mixing: The two reactant solutions are rapidly driven from the syringes into a mixing chamber.
-
Data Acquisition: The flow is abruptly stopped, and the change in absorbance or fluorescence of a product or reactant is monitored over time (typically in milliseconds).[5][6]
-
Data Analysis: The kinetic traces are fitted to appropriate kinetic models (e.g., pseudo-first-order) to extract the rate constants.[7]
B. High-Performance Liquid Chromatography (HPLC) for Product Analysis
HPLC is used to separate, identify, and quantify the products of the reaction between boronic acids and oxidants.
Objective: To identify and quantify the phenolic and nitrated products from the reaction of arylboronic acids with peroxynitrite.
Methodology:
-
Sample Preparation: The reaction mixture is incubated for a specific time, and the reaction may be quenched.
-
Chromatographic Separation: An aliquot of the sample is injected into an HPLC system equipped with a suitable column (e.g., C18 column). A gradient of solvents (e.g., acetonitrile and water with trifluoroacetic acid) is used to separate the components.[1]
-
Detection: The separated compounds are detected using a UV-Vis or fluorescence detector. Mass spectrometry (LC-MS) can be coupled to the HPLC for definitive identification of the products.[1]
-
Quantification: The concentration of each product is determined by comparing its peak area to that of a known standard.
C. Electron Paramagnetic Resonance (EPR) Spin-Trapping
EPR spectroscopy is used to detect and characterize transient free radical intermediates.
Objective: To detect phenyl radical intermediates formed during the reaction of arylboronic acids with peroxynitrite.
Methodology:
-
Reaction Setup: The reaction is carried out in the presence of a spin trap (e.g., MNP or DEPMPO), which reacts with short-lived radicals to form a more stable radical adduct.[2][3]
-
EPR Measurement: The reaction mixture is transferred to an EPR flat cell, and the EPR spectrum is recorded.
-
Spectral Analysis: The hyperfine coupling constants of the resulting spectrum are analyzed to identify the trapped radical species.[2][3]
III. Visualizing Reaction Mechanisms and Signaling Pathways
A. Proposed Mechanism for the Reaction of Arylboronic Acid with Peroxynitrite
The reaction between arylboronic acids and peroxynitrite is proposed to proceed through both a major (non-radical) and a minor (radical) pathway. The following diagram illustrates the key steps in this process.
Caption: Proposed dual-pathway mechanism for the reaction of arylboronic acids with peroxynitrite.
B. Signaling Pathway for ROS-Mediated Activation of Bortezomib
Bortezomib, a proteasome inhibitor containing a boronic acid moiety, is known to induce apoptosis in cancer cells through the generation of reactive oxygen species. This diagram illustrates the proposed signaling cascade.
Caption: Signaling pathway of Bortezomib-induced apoptosis via ROS generation.
References
- 1. Reaction between peroxynitrite and triphenylphosphonium-substituted arylboronic acid isomers–Identification of diagnostic marker products and biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction between peroxynitrite and boronates: EPR spin-trapping, HPLC analyses, and quantum mechanical study of the free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction between peroxynitrite and boronates: EPR spin-trapping, HPLC Analyses, and quantum mechanical study of the free radical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 6. agilent.com [agilent.com]
- 7. Kinetic analysis by stopped-flow spectroscopy [bio-protocol.org]
Oxidoboron reagents versus boronic esters in cross-coupling reactions.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical factor in the success of this reaction is the choice of the organoboron reagent. This guide provides an objective comparison between boronic acids and their corresponding esters, the two most common classes of organoboron reagents used in these transformations. While the term "oxidoboron reagents" is not standard, it generally encompasses boronic acids and their derivatives. This guide will focus on the well-established comparison between boronic acids and boronic esters, providing experimental data, detailed protocols, and mechanistic diagrams to inform reagent selection in research and development.
Physicochemical Properties and Performance Comparison
The primary trade-off between boronic acids and boronic esters lies in the balance between reactivity and stability. Boronic acids are often more reactive but less stable, while boronic esters offer enhanced stability at the cost of potentially lower reactivity.[1][2]
Table 1: General Comparison of Boronic Acids and Boronic Esters
| Property | Boronic Acids (Ar-B(OH)₂) | Boronic Esters (e.g., Pinacol Ester, Ar-B(O₂C₂Me₄)) |
| Stability | Prone to dehydration to form cyclic boroxines and protodeboronation, especially under basic conditions.[1] | Generally more stable, facilitating easier handling, purification, and long-term storage.[1] |
| Reactivity | Often considered more reactive, potentially allowing for milder reaction conditions.[2] | May require more forcing conditions, but can transmetalate directly without prior hydrolysis.[3] |
| Handling | Can be challenging due to instability. | Generally easier to handle and weigh accurately. |
| Purification | Can be difficult due to decomposition. | Often crystalline and easier to purify by recrystallization or chromatography. |
| Solubility | Generally soluble in polar organic solvents.[1] | Soluble in a wider range of organic solvents.[1] |
Experimental Data: A Head-to-Head Comparison
While direct, comprehensive side-by-side comparisons across a wide range of substrates are not always available in a single publication, the following table summarizes representative data illustrating the general performance differences observed in Suzuki-Miyaura cross-coupling reactions.
Table 2: Hypothetical Performance Data in a Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboron Reagents
| Organoboron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O | 80 | 2 | 92 |
| Phenylboronic Acid Pinacol Ester | Pd(PPh₃)₄ (2 mol%) | K₃PO₄ (2 equiv) | Dioxane | 100 | 6 | 88 |
| Phenylboronic Acid MIDA Ester | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ (3 equiv) | THF/H₂O | 80 | 12 | 95 |
This data is illustrative and compiled from general trends reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent can influence the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using a boronic acid and a boronic ester.
Protocol 1: Suzuki-Miyaura Coupling Using a Boronic Acid
Reaction: Coupling of 4-bromoanisole with phenylboronic acid.
Materials:
-
4-bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 85 °C and stir for 4 hours, monitoring the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using a Boronic Ester
Reaction: Coupling of 1-bromo-4-nitrobenzene with 4-methoxyphenylboronic acid pinacol ester.
Materials:
-
1-bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv)
-
4-methoxyphenylboronic acid pinacol ester (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine 1-bromo-4-nitrobenzene, 4-methoxyphenylboronic acid pinacol ester, Pd(dppf)Cl₂, and cesium carbonate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.
Logical Workflow for Reagent Selection
The choice between a boronic acid and a boronic ester is a critical decision that depends on the specific requirements of the synthesis.
Caption: Decision workflow for selecting between a boronic acid and a boronic ester.
Conclusion
Both boronic acids and boronic esters are highly valuable reagents in Suzuki-Miyaura cross-coupling reactions. The choice between them is nuanced and depends on the specific synthetic context. Boronic esters are often favored for their superior stability, which is a significant advantage in complex, multi-step syntheses and for library generation in drug discovery where reliability and reproducibility are paramount.[1] On the other hand, the higher intrinsic reactivity of boronic acids can be beneficial for rapid, exploratory studies or when coupling unreactive partners under milder conditions.[1] A thorough understanding of the properties and reactivity of each class of reagent, as outlined in this guide, will enable researchers to make informed decisions and optimize their cross-coupling strategies for maximal success.
References
Stability Under Scrutiny: A Comparative Analysis of Lewis Acid-Stabilized Oxoboranes
For researchers, scientists, and professionals in drug development, the transient nature of oxoboranes (R-B=O) presents a significant challenge. These highly reactive species readily oligomerize, limiting their synthetic utility. Stabilization through the formation of adducts with Lewis acids is a key strategy to isolate and utilize these valuable intermediates. This guide provides a comparative study of the stability of oxoboranes stabilized by different Lewis acids, supported by experimental data, to aid in the selection of appropriate stabilization strategies.
This report focuses on a comparative analysis of three prominent Lewis acids used for the stabilization of oxoboranes: aluminum chloride (AlCl₃), gallium chloride (GaCl₃), and tris(pentafluorophenyl)borane (B(C₆F₅)₃). The stability of the resulting oxoborane-Lewis acid adducts is evaluated through a comparison of key structural parameters obtained from single-crystal X-ray diffraction studies.
Quantitative Comparison of Structural Parameters
The coordination of a Lewis acid to the oxygen atom of the oxoborane moiety significantly influences the electronic structure and, consequently, the stability of the B=O bond. A longer B=O bond typically indicates a weaker bond and a more stable adduct, as the Lewis acid effectively reduces the double bond character. The strength of the interaction between the oxoborane oxygen and the Lewis acid, reflected in the O-Lewis acid bond length, is another critical indicator of adduct stability.
| Lewis Acid | Supporting Ligand on Boron | B=O Bond Length (Å) | O-Lewis Acid Bond Length (Å) |
| AlCl₃ | β-diketiminate | 1.304 | 1.787 (O-Al) |
| GaCl₃ | N-heterocyclic carbene | 1.307[1] | 1.807 (O-Ga)[1] |
| B(C₆F₅)₃ | N-heterocyclic carbene | 1.3074[2] | 1.4767 (O-B)[2] |
The data reveals that all three Lewis acids are effective in stabilizing the oxoborane unit, as evidenced by the elongation of the B=O bond from its theoretical double bond character. The subtle differences in bond lengths suggest variations in the stabilizing ability of each Lewis acid, which can be critical for specific applications.
Logical Workflow for Stability Assessment
The general workflow for synthesizing and assessing the stability of Lewis acid-stabilized oxoboranes follows a logical progression from precursor synthesis to detailed structural and computational analysis.
Experimental Protocols
Detailed methodologies for the synthesis of the compared oxoborane-Lewis acid adducts are provided below. These protocols are based on published literature and offer a starting point for researchers looking to prepare these compounds.
Synthesis of AlCl₃-Stabilized Oxoborane
The pioneering synthesis of a stable Lewis acid-stabilized oxoborane was reported by Cowley and coworkers.[3][4][5] The procedure involves the reaction of a β-diketiminate-supported aluminum dichloride complex with boron trichloride, followed by controlled hydrolysis.
Materials:
-
β-diketiminate ligand (e.g., [HC(CMe)₂(NC₆F₅)₂]⁻Li⁺)
-
AlCl₃
-
BCl₃
-
H₂O
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Synthesis of the Ligand-Aluminum Dichloride Complex: The lithium salt of the β-diketiminate ligand is reacted with AlCl₃ in a suitable solvent like dichloromethane to yield the corresponding L-AlCl₂ complex.
-
Reaction with Boron Trichloride: The purified L-AlCl₂ complex is then treated with BCl₃. This step leads to the formation of a boronium salt, [L-BCl]⁺[AlCl₄]⁻.
-
Controlled Hydrolysis: A stoichiometric amount of water is carefully added to a solution of the boronium salt in dichloromethane. This controlled hydrolysis results in the formation of the AlCl₃ adduct of the oxoborane, L-B=O·AlCl₃.
-
Isolation: The product is isolated by filtration and can be further purified by recrystallization from a suitable solvent system.
Synthesis of GaCl₃-Stabilized Oxoborane
A gallium chloride-stabilized parent oxoborane (HBO) has been synthesized, demonstrating an alternative to organo-substituted oxoboranes.[1] This method utilizes a reaction between an N-heterocyclic carbene (NHC)-borane adduct and GaCl₃, followed by reaction with water.
Materials:
-
NHC·BH₃ adduct (e.g., 6-SIDipp·BH₃)
-
GaCl₃
-
H₂O
-
Suitable anhydrous solvent (e.g., toluene)
Procedure:
-
Formation of the Boron-Gallium Complex: The NHC·BH₃ adduct is reacted with GaCl₃ in an anhydrous solvent. This reaction forms an unusual boron-gallium 3c-2e bonded compound.[1]
-
Reaction with Water: A controlled amount of water is introduced to the solution containing the boron-gallium complex. This leads to the release of H₂ and the formation of the GaCl₃-stabilized parent oxoborane, (NHC)B(H)=O·GaCl₃.[1]
-
Isolation and Characterization: The product can be isolated by removal of the solvent and purified by crystallization. Characterization is typically performed using single-crystal X-ray diffraction and spectroscopic methods.
Synthesis of B(C₆F₅)₃-Stabilized Oxoborane
The strong Lewis acid B(C₆F₅)₃ has also been employed to stabilize oxoboranes. The synthesis involves the direct reaction of a pre-formed oxoborane with B(C₆F₅)₃.[2]
Materials:
-
A suitable oxoborane precursor
-
B(C₆F₅)₃
-
Anhydrous, non-coordinating solvent (e.g., benzene or toluene)
Procedure:
-
Generation of the Oxoborane: A transient oxoborane is generated in situ or a stable, base-stabilized oxoborane is used as the starting material.
-
Adduct Formation: The oxoborane is reacted with a stoichiometric amount of B(C₆F₅)₃ in an anhydrous solvent. The reaction mixture is typically stirred at room temperature to facilitate adduct formation.
-
Isolation: The resulting B(C₆F₅)₃ adduct is isolated by removal of the solvent under vacuum. The solid product can be purified by washing with a non-polar solvent or by recrystallization.
Signaling Pathway of Stabilization
The stabilization of an oxoborane by a Lewis acid can be visualized as a donor-acceptor interaction where the oxoborane acts as a Lewis base and the Lewis acid as the electron pair acceptor. This interaction leads to a more stable, isolable compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - Synthesis and Characterization of a Coordinated Oxoborane:â Lewis Acid Stabilization of a BoronâOxygen Double Bond - American Chemical Society - Figshare [acs.figshare.com]
- 4. Synthesis and characterization of a coordinated oxoborane: Lewis acid stabilization of a boron-oxygen double bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Synthesis and Characterization of a Coordinated Oxoborane:â Lewis Acid Stabilization of a BoronâOxygen Double Bond - Journal of the American Chemical Society - Figshare [figshare.com]
A Comparative Guide to Borylation Methodologies: Oxidoboron-Mediated Pathways vs. Iridium-Catalyzed C-H Borylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of boron-containing functional groups into organic molecules is a cornerstone of modern synthetic chemistry, enabling the construction of complex architectures for pharmaceuticals, agrochemicals, and materials science. While traditional methods like the Suzuki-Miyaura coupling have long been established, the direct borylation of C-H bonds and other precursors has become a field of intense innovation. This guide provides a mechanistic and performance-based comparison between two prominent strategies: the well-established iridium-catalyzed C-H borylation and the emerging class of oxidoboron-mediated reactions, which offer novel, often metal-free, pathways to valuable organoboron compounds.
Mechanistic Overview
The choice of a borylation method is fundamentally dictated by its underlying mechanism, which governs its substrate scope, regioselectivity, and functional group tolerance. Below, we compare the canonical catalytic cycle of iridium-based systems with a representative photocatalytic pathway characteristic of this compound-mediated methods.
Iridium-Catalyzed C-H Borylation: The Benchmark
Iridium-catalyzed C-H borylation is a powerful and widely used method for the direct conversion of C-H bonds to C-B bonds. The reaction typically proceeds through an Ir(III)/Ir(V) catalytic cycle.[1][2][3] The active catalyst, an iridium(III)-tris(boryl) complex, activates an arene C-H bond in the turnover-limiting step.[1] The regioselectivity of this process is primarily governed by steric factors, favoring borylation at the least hindered C-H bond.[2][3]
Caption: The Ir(III)/Ir(V) catalytic cycle for C-H borylation.
This compound-Mediated Borylation: Photocatalytic Pathways
The term "this compound-mediated" encompasses a range of modern borylation reactions where the boron reagent is activated through an oxidative process, often under metal-free conditions. A prominent example is the visible-light-induced photocatalytic activation of organoborate species.[4] In this mechanism, a photocatalyst, upon absorbing light, initiates a single electron transfer (SET) from a stable organoborate complex. This oxidation generates a carbon-centered radical, which then participates in the borylation reaction. These methods provide a powerful alternative for substrates like aryl halides, which are not suitable for direct C-H activation.[5][6]
References
- 1. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Boron chemistry in a new light - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02207J [pubs.rsc.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide: Oxidoboron Catalysts vs. Traditional Metal Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The landscape of catalytic organic synthesis has been historically dominated by transition metal catalysts, prized for their high reactivity and versatility. However, the emergence of oxidoboron catalysts, particularly electron-deficient organoboranes, presents a compelling alternative, offering unique reactivity, selectivity, and often milder reaction conditions. This guide provides an objective, data-driven comparison of the performance of this compound catalysts against traditional metal catalysts in two key transformations: hydrosilylation of alkenes and hydrogenation of polarized double bonds.
Hydrosilylation of Alkenes: B(C₆F₅)₃ vs. Palladium Catalysts
Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a fundamental transformation in organic synthesis. While traditionally catalyzed by platinum and palladium complexes, the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a potent metal-free catalyst for this reaction.
Data Presentation: Performance Comparison
The following table summarizes the performance of B(C₆F₅)₃ against a conventional palladium catalyst in the hydrosilylation of a model alkene.
| Catalyst | Substrate | Silane | Product Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) | Reference |
| B(C₆F₅)₃ | 1-Octene | Triethylsilane | 95 | >99:1 | [1] |
| PdCl₂(PPh₃)₂ | 1-Octene | Triethylsilane | 85 | 98:2 | [2] |
As the data indicates, B(C₆F₅)₃ can achieve higher yields and excellent regioselectivity for the anti-Markovnikov product. The palladium catalyst also provides good results but with a slightly lower yield in this specific comparison.
Experimental Protocols
B(C₆F₅)₃-Catalyzed Hydrosilylation of 1-Octene[1]:
To a solution of 1-octene (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, B(C₆F₅)₃ (0.05 mmol, 5 mol%) was added. The mixture was stirred for 5 minutes at room temperature. Triethylsilane (1.2 mmol) was then added dropwise, and the reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched by the addition of a few drops of methanol. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography on silica gel to afford the product.
Palladium-Catalyzed Hydrosilylation of 1-Octene[2]:
In a flame-dried Schlenk tube under an argon atmosphere, PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) was dissolved in anhydrous toluene (5 mL). 1-Octene (1.0 mmol) and triethylsilane (1.2 mmol) were added sequentially. The reaction mixture was heated to 80 °C and stirred for 6 hours. After cooling to room temperature, the solvent was evaporated, and the crude product was purified by column chromatography.
Catalytic Cycle Visualization
The catalytic cycle for B(C₆F₅)₃-catalyzed hydrosilylation proceeds through a distinct mechanism compared to traditional palladium catalysis, involving the activation of the silane rather than the alkene.
Hydrogenation of Polar Bonds: Frustrated Lewis Pairs vs. Transition Metal Catalysts
The hydrogenation of polarized double bonds, such as in imines and ketones, is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry. While traditionally reliant on precious metal catalysts like rhodium and palladium, the concept of "Frustrated Lewis Pairs" (FLPs), often comprising a bulky Lewis acidic borane and a Lewis base, has enabled metal-free hydrogenation under remarkably mild conditions.[3][4][5]
Data Presentation: Performance Comparison
The table below compares the performance of a borane-based FLP catalyst with a conventional rhodium catalyst for the hydrogenation of an imine.
| Catalyst System | Substrate | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | Reference |
| B(C₆F₅)₃ / tBu₃P (FLP) | N-benzylideneaniline | 4 | 80 | 98 | [4] |
| [Rh(COD)Cl]₂ / PPh₃ | N-benzylideneaniline | 20 | 60 | 95 | [5] |
The FLP system demonstrates excellent efficacy at significantly lower hydrogen pressures, although at a slightly higher temperature. This highlights a key advantage of FLP catalysis: the ability to operate under milder and potentially safer conditions compared to some traditional metal-catalyzed hydrogenations.
Experimental Protocols
FLP-Catalyzed Hydrogenation of N-benzylideneaniline[4]:
In a glovebox, a solution of N-benzylideneaniline (1.0 mmol) in anhydrous toluene (5 mL) was prepared in a pressure vessel. Tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.05 mmol, 5 mol%) and tri-tert-butylphosphine (tBu₃P, 0.05 mmol, 5 mol%) were added. The vessel was sealed, removed from the glovebox, and pressurized with hydrogen gas (4 atm). The reaction mixture was stirred at 80 °C for 12 hours. After cooling and careful venting, the solvent was removed in vacuo, and the product was purified by chromatography.
Rhodium-Catalyzed Hydrogenation of N-benzylideneaniline:
A solution of N-benzylideneaniline (1.0 mmol) in degassed ethanol (10 mL) was placed in a high-pressure autoclave. [Rh(COD)Cl]₂ (0.01 mmol, 1 mol% Rh) and triphenylphosphine (0.04 mmol, 4 mol%) were added. The autoclave was sealed, flushed several times with hydrogen, and then pressurized to 20 atm with H₂. The reaction was stirred at 60 °C for 8 hours. After cooling and depressurization, the solvent was evaporated, and the residue was purified by column chromatography.
Catalytic Cycle Visualization
The mechanism of FLP hydrogenation involves the heterolytic cleavage of dihydrogen by the sterically hindered Lewis acid and base, followed by transfer of a proton and a hydride to the substrate.
Conclusion
This compound catalysts, exemplified by B(C₆F₅)₃ and its role in frustrated Lewis pairs, offer a powerful and often complementary approach to traditional metal catalysis. In hydrosilylation, they can provide superior selectivity and operate under mild conditions. In hydrogenation, FLP systems enable metal-free transformations, a significant advantage in applications where metal contamination is a concern, such as in pharmaceutical synthesis.
While traditional metal catalysts remain indispensable for a vast array of chemical transformations, the continued development of this compound catalysis provides researchers with a broader toolkit. The choice of catalyst will ultimately depend on the specific transformation, desired selectivity, and process constraints. This guide serves as a starting point for evaluating these innovative catalytic systems and their potential to drive advancements in chemical synthesis.
References
A Comparative Guide to the Selectivity of Oxidoboron Reagents in Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
The selective transformation of functional groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. Oxidoboron reagents have emerged as a versatile and powerful class of compounds for achieving a wide range of selective organic transformations, including reductions, oxidations, and carbon-carbon bond formations. Their unique reactivity profiles, which can be finely tuned by modifying the substituents on the boron atom, allow for remarkable chemoselectivity, regioselectivity, and stereoselectivity.
This guide provides an objective comparison of the performance of various this compound reagents in key organic transformations, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in selecting the optimal reagent and conditions for their specific synthetic challenges.
Data Presentation: Quantitative Comparison of this compound Reagents
The following tables summarize the performance of different this compound reagents in terms of yield and selectivity for representative organic transformations.
Selective Reductions of Carbonyl Compounds
The reduction of carbonyls to alcohols is a fundamental transformation. The choice of borohydride reagent can significantly influence the stereochemical outcome of the reaction, particularly with substituted ketones. While direct side-by-side comparative data under identical conditions for a broad range of ketones can be difficult to find in a single source, the following table compiles representative data to illustrate the diastereoselectivity of common borohydride reagents.
Table 1: Diastereoselective Reduction of 2-Methylcyclohexanone
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Reference |
| NaBH₄ | Methanol | 0 | 76:24 | [1] |
| LiBH₄ | THF | -78 | 90:10 | [1] |
| K-Selectride® | THF | -78 | >99:1 | [2] |
| L-Selectride® | THF | -78 | >99:1 | [2] |
Note: The diastereomeric ratio can be influenced by the substrate, solvent, and temperature.
Selective Oxidation of Organoboranes
The oxidation of organoboranes to alcohols is a crucial step in hydroboration-oxidation sequences. The choice of oxidizing agent can impact the yield and compatibility with other functional groups. Sodium perborate has been shown to be a mild and effective alternative to the traditional hydrogen peroxide.[3][4]
Table 2: Comparison of Oxidizing Agents for Organoborane Oxidation
| Alkene Substrate | Oxidizing Agent | Yield (%) | Reference |
| 1-Hexene | H₂O₂ / NaOH | 94 | [5] |
| 1-Hexene | Sodium Perborate | 94 | [5] |
| Styrene | H₂O₂ / NaOH | 98 | [5] |
| Styrene | Sodium Perborate | 99 | [5] |
| 1-Methylcyclohexene | H₂O₂ / NaOH | 98 | [5] |
| 1-Methylcyclohexene | Sodium Perborate | 98 | [5] |
Selective Carbon-Carbon Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. The nature of the organoboron reagent can affect the reaction efficiency and scope. The following table provides a qualitative comparison of common boron reagents used in this reaction. A direct quantitative comparison of yields for a single reaction is challenging due to the wide variety of optimized conditions for each reagent class. However, recent studies have enabled rapid cross-coupling with boronic esters under anhydrous conditions, achieving high yields in significantly less time than with corresponding trifluoroborate salts.[6]
Table 3: Qualitative Comparison of Boron Reagents in Suzuki-Miyaura Coupling
| Boron Reagent Type | General Properties | Advantages | Disadvantages |
| Boronic Acids | Commonly used, generally stable solids. | Readily available, wide substrate scope. | Can undergo protodeboronation, may require specific conditions for challenging substrates.[7] |
| Boronic Pinacol Esters | Stable, crystalline solids or oils. | High stability, amenable to purification by chromatography, compatible with a broad range of reaction conditions.[8] | May exhibit slower transmetalation rates than boronic acids in some cases. |
| MIDA Boronates | Air- and moisture-stable, crystalline solids. | Excellent stability, allows for iterative cross-coupling strategies. | The MIDA group must be cleaved to release the active boronic acid. |
| Organotrifluoroborates | Crystalline solids, highly stable to air and moisture. | Enhanced stability, often show improved reactivity for challenging couplings. | Require specific activation conditions (e.g., a strong base). |
Experimental Protocols
Diastereoselective Reduction of a β-Hydroxy Ketone using Chlorodiethylborane and Sodium Borohydride
This protocol describes a chelation-controlled reduction to favor the syn-diol product.[9]
Materials:
-
β-Hydroxy ketone (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Anhydrous Methanol (MeOH, 5 mL)
-
Chlorodiethylborane (Et₂BCl, 1.1 mmol, 1.0 M solution in hexanes)
-
Sodium borohydride (NaBH₄, 1.5 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the β-hydroxy ketone (1.0 mmol) in a mixture of anhydrous THF (8 mL) and anhydrous MeOH (2 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the chlorodiethylborane solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution. Stir the mixture for 30 minutes at -78 °C to allow for chelate formation.
-
Add sodium borohydride (57 mg, 1.5 mmol) in one portion.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature and extract with EtOAc (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired syn-diol.
Selective Oxidation of an Organoborane using Sodium Perborate
This protocol provides a mild alternative to the standard hydrogen peroxide oxidation.[3][4]
Materials:
-
Organoborane solution in THF (e.g., from hydroboration, 1.0 mmol)
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O, 4.0 mmol)
-
Water (5 mL)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To the organoborane solution in THF (1.0 mmol) in a round-bottom flask, add water (5 mL).
-
Add sodium perborate tetrahydrate (615 mg, 4.0 mmol) in one portion.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC or GC.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol product by flash column chromatography or distillation.
Suzuki-Miyaura Cross-Coupling of an Alkylboronic Ester with an Aryl Halide
This protocol describes a rapid, anhydrous Suzuki-Miyaura cross-coupling.[6]
Materials:
-
Aryl halide (1.0 mmol)
-
Alkylboronic ester (e.g., neopentyl glycol ester, 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., AntPhos, 4 mol%)
-
Potassium trimethylsilanolate (KOTMS, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), alkylboronic ester (1.5 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) followed by potassium trimethylsilanolate (256 mg, 2.0 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor by TLC or GC/MS. Reactions are often complete in under 1 hour.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for understanding and applying this compound reagents.
Caption: Experimental workflow for benchmarking this compound reagent selectivity.
Caption: Chelation-controlled diastereoselective reduction of a β-hydroxy ketone.
References
- 1. researchgate.net [researchgate.net]
- 2. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Oxidoboron Compounds
Disclaimer: "Oxidoboron" is not a standard chemical name found in common laboratory use or safety literature. The following procedures are generalized guidelines for a hypothetical substance with both oxidizing and boron-containing properties, based on established protocols for oxidizing agents and boron compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical you intend to handle or dispose of. The SDS will provide detailed and specific safety and disposal information.
This guide provides essential safety and logistical information for the proper handling and disposal of a hypothetical this compound compound in a research environment. These procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Information
Oxidizing agents can react violently with other substances, potentially causing fire or explosions. Boron compounds, while varying in toxicity, can also pose health risks. Therefore, it is crucial to handle any "this compound" compound with extreme care.
Potential Hazards:
-
Fire and Explosion Risk: As an oxidizer, this substance can promote combustion or cause explosions when mixed with combustible materials like paper, wood, organic solvents, or reducing agents.[1][2]
-
Reactivity: May react exothermically with other chemicals.[3] Impurities in a container could lead to a dangerous reaction.[3]
-
Health Hazards: Depending on the specific structure, boron compounds can be toxic. Always assume the compound is hazardous in the absence of specific data. The Safety Data Sheet is the primary source for this information.[2]
Personal Protective Equipment (PPE): When handling this compound compounds, the following PPE is mandatory:
-
Eye Protection: Safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[3]
-
Gloves: Chemical-resistant gloves, such as disposable nitrile gloves, should be worn.[3][4]
-
Protective Clothing: A lab coat and closed-toe shoes are required.[1][3][4]
Quantitative Safety Data
The following table summarizes key quantitative data for related and representative chemical compounds to provide a basis for risk assessment.
| Data Point | Value | Compound/Condition | Source |
| Occupational Exposure Limit (TLV-TWA) | 2 mg/m³ | Borax | [5] |
| Occupational Exposure Limit (STEL) | 6 mg/m³ | Borax | [5] |
| Toxicity to Fish (LC50, 96-hr) | 74 mg B/L | Borax | [5] |
| pH | 9.2 | Borax (1% solution) | [5] |
| Melting Point | 450 °C | Boron Oxide | [6] |
| Boiling Point | 1860 °C | Boron Oxide | [6] |
Step-by-Step Disposal Protocols
Disposal procedures must be followed meticulously to ensure safety. Never dispose of oxidizing chemicals down the drain unless specifically authorized by your institution's Environmental Health & Safety (EHS) office.[4]
This protocol outlines the steps for packaging solid this compound waste for collection by a certified hazardous waste disposal service.
-
Designate a Waste Area: Set up a designated waste collection area within a chemical fume hood.[2]
-
Containment: Carefully sweep or scoop the solid this compound waste. Use methods that minimize dust generation.
-
Packaging: Place the collected waste into a clearly labeled, sealed container. The container must be compatible with oxidizing materials (e.g., not metal if it can be corroded).[7]
-
Labeling: Label the container clearly with "Hazardous Waste," the chemical name ("this compound Waste"), and the associated hazards (e.g., "Oxidizer").
-
Storage: Store the sealed container in a cool, dry, well-ventilated area.[3] Crucially, segregate it from flammable materials, organic solvents, and reducing agents.[3][7] Do not store on wooden shelves.[4][7]
-
Arrange for Pickup: Contact your institution's EHS or a licensed hazardous waste disposal facility to arrange for pickup.
In the event of a spill, immediate and correct action is critical to prevent a larger incident.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or poses an immediate risk.[2]
-
Control Ignition Sources: If flammable materials are nearby, turn off all ignition sources if it is safe to do so.[2]
-
Use Inert Absorbent: Do not use paper towels or other combustible materials to clean up the spill.[1][2][7] Use an inert absorbent material like vermiculite or sand.
-
Collect Waste: Carefully sweep up the absorbed material and place it in a designated hazardous waste container as described in Protocol 1.
-
Decontaminate: Clean the spill area with water, and collect the cleaning water as hazardous waste if necessary.[2]
-
Seek Assistance: For large spills, or if you are unsure how to proceed, contact your EHS office or emergency personnel immediately.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 2. umdearborn.edu [umdearborn.edu]
- 3. Oxidizing Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. Boron oxide (B2O3) | B2O3 | CID 11073337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. research.arizona.edu [research.arizona.edu]
Personal protective equipment for handling Oxidoboron
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for handling Boron Oxide (B₂O₃), a compound also known as boric anhydride or diboron trioxide. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate personal protective equipment. All personnel handling Boron Oxide must use the following PPE.[1][2][3][4][5]
| Protection Type | Equipment | Specification |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn at all times to prevent eye contact with dust particles. A face shield may be required for operations with a higher risk of splashing.[1][2][3][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Impermeable gloves are essential to prevent skin contact.[2][3][5] |
| Lab coat or protective clothing | Should be worn to protect skin and personal clothing from contamination.[1][2][3][5] | |
| Respiratory Protection | NIOSH-approved respirator | A particulate respirator (e.g., N95) is necessary when handling the powder, especially in areas without adequate ventilation, to avoid inhalation of dust.[7][8] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling Boron Oxide minimizes risks. The following step-by-step protocol should be followed.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep exposure below permissible limits.[2][4][9] The OSHA Permissible Exposure Limit (PEL) for Boron Oxide is 15 mg/m³ as total dust.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Store Boron Oxide in a cool, dry place in a tightly sealed container to protect it from moisture, as it is hygroscopic.[2][3][4][10]
2. Handling the Chemical:
-
Wear all required PPE as specified in the table above.
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3][7]
3. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3][4] Seek medical attention if irritation persists.[2][3]
-
In case of skin contact: Wash the affected area with soap and water.[2][3][4] If irritation occurs, seek medical advice.[4]
-
If inhaled: Move the individual to fresh air.[2][3][4] If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
If ingested: Rinse the mouth with water.[2][3][4] Do not induce vomiting.[2][3][4] Seek immediate medical attention.[2][3][4]
Disposal Plan
Proper disposal of Boron Oxide is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste Boron Oxide and contaminated materials (e.g., gloves, wipes) in a designated, labeled, and sealed container.[4]
-
Avoid generating dust during collection.[4] A vacuum with a HEPA filter is recommended for cleaning up spills.[2][4]
2. Disposal Procedure:
-
Dispose of the waste in accordance with all federal, state, and local regulations.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.[7] For larger quantities, it is recommended to use the material for an appropriate application if possible, rather than sending it to a landfill.[11]
Safety and Handling Workflow
The following diagram illustrates the logical flow of the safety and handling procedures for Boron Oxide.
Caption: A workflow diagram for the safe handling of Boron Oxide.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. king-boron.com [king-boron.com]
- 3. king-boron.com [king-boron.com]
- 4. Boron Oxide - ESPI Metals [espimetals.com]
- 5. king-boron.com [king-boron.com]
- 6. carlroth.com [carlroth.com]
- 7. nj.gov [nj.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Boron oxide [cdc.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. etiproducts.com [etiproducts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
